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  • Product: 6-Fluoroquinazoline-4-carboxylic acid
  • CAS: 1781315-63-6

Core Science & Biosynthesis

Foundational

Introduction: The Quinazoline Scaffold and the Significance of Fluorination

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinazoline-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The quinazoline core, a fusion of benzene and pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinazoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a carboxylic acid at the 4-position creates a key handle for molecular interactions and modifications, while the strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical profile. This guide provides a comprehensive analysis of the predicted physicochemical properties of 6-fluoroquinazoline-4-carboxylic acid, a molecule of significant interest in drug discovery.

Molecular Overview

Chemical Structure:

Caption: Chemical structure of 6-fluoroquinazoline-4-carboxylic acid.

  • Molecular Formula: C₉H₅FN₂O₂

  • Molecular Weight: 192.15 g/mol

  • IUPAC Name: 6-fluoroquinazoline-4-carboxylic acid

Predicted Physicochemical Properties

The introduction of a fluorine atom at the 6-position is anticipated to modulate the physicochemical properties of the parent quinazoline-4-carboxylic acid scaffold. The following table summarizes the predicted values for the 6-fluoro derivative alongside the computed data for the unsubstituted parent compound for comparison.

PropertyQuinazoline-4-carboxylic acid (Parent Compound)[2]6-Fluoroquinazoline-4-carboxylic acid (Predicted)Rationale for Prediction / Impact on Drug Development
pKa ~3.0 - 3.5 (Estimated)~2.5 - 3.0 The potent electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity (lowering the pKa) compared to the parent compound.[3][4] This lower pKa means the compound will be ionized at a lower pH, which can impact its absorption and distribution.
logP (XLogP3) 0.8[2]~1.2 - 1.5 Fluorine substitution generally increases lipophilicity. This predicted increase in logP suggests enhanced membrane permeability but could also lead to lower aqueous solubility.
Aqueous Solubility LowPredicted to be low in acidic to neutral pH The planar, aromatic structure and increased lipophilicity suggest poor intrinsic solubility. However, as an acid, solubility will significantly increase in basic media (pH > pKa) due to the formation of the more soluble carboxylate salt.
Topological Polar Surface Area (TPSA) 63.1 Ų[2]63.1 Ų The TPSA is primarily determined by the nitrogen and oxygen atoms of the quinazoline carboxylic acid core and is not altered by the fluorine substitution on the benzene ring. This value is within the desirable range for good oral bioavailability.
Hydrogen Bond Donors 1[2]1 The carboxylic acid proton is the sole hydrogen bond donor.
Hydrogen Bond Acceptors 4[2]4 The two nitrogen atoms of the quinazoline ring and the two oxygen atoms of the carboxyl group act as hydrogen bond acceptors.

Synthesis and Spectroscopic Characterization

While a specific synthesis for 6-fluoroquinazoline-4-carboxylic acid is not detailed in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds.[5][6] A common approach involves a one-pot, three-component reaction.

Proposed Synthetic Pathway:

A likely synthesis would involve the condensation of 2-amino-5-fluorobenzoic acid, an appropriate orthoformate (e.g., triethyl orthoformate), and a source of ammonia (e.g., ammonium acetate).

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-fluorobenzoic acid 2-amino-5-fluorobenzoic acid One-pot condensation One-pot condensation 2-amino-5-fluorobenzoic acid->One-pot condensation Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->One-pot condensation Ammonium acetate Ammonium acetate Ammonium acetate->One-pot condensation 6-fluoroquinazoline-4-carboxylic acid 6-fluoroquinazoline-4-carboxylic acid One-pot condensation->6-fluoroquinazoline-4-carboxylic acid Cyclization & Aromatization

Caption: Proposed synthetic workflow for 6-fluoroquinazoline-4-carboxylic acid.

Expected Spectroscopic Data:

The structural confirmation of the synthesized 6-fluoroquinazoline-4-carboxylic acid would rely on a combination of spectroscopic techniques.[1][7]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region for the protons on the quinazoline ring system. The fluorine atom at the 6-position will induce splitting in the signals of adjacent protons (H-5 and H-7). A broad singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.

  • ¹³C NMR: The spectrum will show characteristic peaks for the nine carbon atoms. The carbons bonded to the electronegative nitrogen and fluorine atoms will be shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic chemical shift, typically in the range of 160-170 ppm.[7]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.[8][9] Other significant absorptions would include C=N and C=C stretching bands from the aromatic system.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to its elemental composition (C₉H₅FN₂O₂).

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain empirical data, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

This method remains the gold standard for its accuracy and reliability in determining the acid dissociation constant.[10][11]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal. This provides a direct, thermodynamic measurement of the ionization constant.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength.

    • Accurately weigh approximately 5-10 mg of 6-fluoroquinazoline-4-carboxylic acid and dissolve it in a known volume of water (co-solvents like methanol or DMSO may be used if solubility is an issue, but their concentration should be minimized and reported). Adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.[12]

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring and add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the curve.

    • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa.[13]

G A Prepare Solutions (Analyte, Titrant, KCl) C Titrate Sample with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, providing a fundamental measure of its lipophilicity.[14][15]

Causality Behind Experimental Choices: The shake-flask method is a direct equilibrium-based measurement. By allowing the compound to partition between two immiscible phases (n-octanol as a surrogate for lipid membranes and water) and then measuring its concentration in each phase, a direct calculation of the partition coefficient is possible.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of 6-fluoroquinazoline-4-carboxylic acid in pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.[]

  • Calculation: Calculate logP using the formula:

    • logP = log ([Concentration in n-octanol] / [Concentration in water])

G A Pre-saturate n-octanol and water B Dissolve Compound in n-octanol A->B C Mix n-octanol and aqueous phases A->C B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration in each phase (HPLC) E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Determination of Thermodynamic Solubility

This assay determines the equilibrium solubility of the solid form of the compound in an aqueous buffer, which is a critical parameter for predicting oral absorption.[17][18]

Causality Behind Experimental Choices: This method measures the true equilibrium solubility from the solid state, which is more relevant for predicting in vivo dissolution than kinetic solubility measurements. Using an excess of the solid compound and allowing sufficient time for equilibration ensures that a saturated solution is formed. HPLC-UV is used for quantification due to its sensitivity and specificity.

Step-by-Step Protocol:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an excess amount of solid 6-fluoroquinazoline-4-carboxylic acid to a vial containing a known volume of the buffer. Ensure that undissolved solid remains visible.

  • Equilibration:

    • Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[19]

  • Sample Processing:

    • Filter the suspension to remove the undissolved solid. A low-binding filter (e.g., PVDF) is recommended.[20]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Analyze the filtered saturated solution by HPLC-UV to determine the concentration of the dissolved compound.

  • Result Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.

G A Add Excess Solid Compound to Buffer B Equilibrate for 24h (Shaking at constant T) A->B C Filter to Remove Undissolved Solid B->C E Analyze Filtrate by HPLC-UV C->E D Prepare Calibration Curve D->E F Determine Concentration (Solubility) E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion

6-Fluoroquinazoline-4-carboxylic acid presents a compelling scaffold for further investigation in drug discovery. Based on fundamental principles of physical organic chemistry, it is predicted to be a more acidic and more lipophilic analog compared to its non-fluorinated parent compound. While its intrinsic aqueous solubility is expected to be low, this can be overcome at physiological and higher pH values through the formation of its carboxylate salt. The provided experimental protocols offer a clear and robust pathway for the empirical determination of its key physicochemical properties, which are indispensable for building structure-activity and structure-property relationships in any drug development campaign.

References

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • SUE Academics. Quinazoline Derivatives and it is Applications. Erbil. Available from: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • PMC. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PubChem. Quinazoline-4-carboxylic acid. Available from: [Link]

  • PubMed. MS and NMR investigation of bioactive quinazolones. Available from: [Link]

  • DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available from: [Link]

  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available from: [Link]

  • PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available from: [Link]

  • ACS Publications. (2024, February 8). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. Available from: [Link]

  • Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

  • UB. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives 1. Available from: [Link]

  • ResearchGate. (2026, February 9). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives | Request PDF. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • DergiPark. (2020, May 3). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives Aynı Ortamda Üç Bileşenli. Available from: [Link]

  • ResearchGate. IR spectrum of compound 1 [G1] | Download Scientific Diagram. Available from: [Link]

  • BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • 14: Substituent Effects. Available from: [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]

  • SciSpace. (2020, May 3). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Available from: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • PubMed. (2003, December 15). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available from: [Link]

  • OSTI.GOV. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. Available from: [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available from: [Link]

  • The physical properties of synthesized Quinazoline -4-one derivatives (A7-A9). Available from: [Link]

  • IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • Wikipedia. Organofluorine chemistry. Available from: [Link]

Sources

Exploratory

Synthesis of 6-fluoroquinazoline-4-carboxylic acid from anthranilic acid

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinazoline-4-carboxylic Acid Abstract: This guide provides a detailed, technically-grounded methodology for the synthesis of 6-fluoroquinazoline-4-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinazoline-4-carboxylic Acid

Abstract: This guide provides a detailed, technically-grounded methodology for the synthesis of 6-fluoroquinazoline-4-carboxylic acid, a key intermediate in the development of targeted therapeutics, notably in the class of tyrosine kinase inhibitors. The synthesis commences from the readily available starting material, 2-amino-5-fluorobenzoic acid. We will delineate a robust, multi-step synthetic pathway, offering not just procedural steps but also the underlying chemical rationale for each transformation. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a practical and scientifically rigorous guide to this synthesis.

Introduction and Strategic Overview

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy. The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. 6-Fluoroquinazoline-4-carboxylic acid is a critical building block for accessing these advanced analogues.

The synthetic strategy detailed herein is designed for reliability and scalability, proceeding through well-established chemical transformations. Our approach begins with the cyclization of 2-amino-5-fluorobenzoic acid to form the quinazolinone core, followed by functional group manipulations to install the carboxylic acid at the 4-position.

Overall Synthetic Workflow

The selected pathway involves three principal stages:

  • Condensation and Cyclization: Formation of the 6-fluoroquinazolin-4(3H)-one ring system from 2-amino-5-fluorobenzoic acid.

  • Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-6-fluoroquinazoline intermediate.

  • Palladium-Catalyzed Carboxylation: Introduction of the C4-carboxylic acid moiety via a carbon monoxide insertion reaction.

G cluster_0 A 2-Amino-5-fluorobenzoic Acid B 6-Fluoroquinazolin-4(3H)-one C 4-Chloro-6-fluoroquinazoline D Methyl 6-fluoroquinazoline-4-carboxylate E 6-Fluoroquinazoline-4-carboxylic Acid

Caption: High-level overview of the synthetic pathway from 2-amino-5-fluorobenzoic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

This initial step constructs the core heterocyclic system. The reaction is a condensation-cyclization between 2-amino-5-fluorobenzoic acid and formamide. Formamide serves a dual role as both a reactant (source of the N1 and C2 atoms) and the solvent.

Expert Insight: The high reaction temperature (180-190 °C) is necessary to drive the dehydration and subsequent intramolecular cyclization to the thermodynamically stable quinazolinone ring. While seemingly harsh, this condition is standard for the Niementowski quinazolinone synthesis and its variations. The reaction proceeds via an initial formation of a formylamino derivative, which then cyclizes.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a thermometer, add 2-amino-5-fluorobenzoic acid (1.0 eq).

  • Add an excess of formamide (approx. 10-15 eq).

  • Heat the mixture with stirring to 180-190 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Add water to the flask and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one as a solid.

ReagentMolar Mass ( g/mol )MolesMass/Volume
2-Amino-5-fluorobenzoic acid155.121.0 eq(e.g., 15.5 g)
Formamide45.04~12 eq(e.g., 60 mL)
Typical Yield: 80-90%
Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline

The hydroxyl group of the quinazolinone (in its tautomeric form) is a poor leaving group. To facilitate nucleophilic substitution at the C4 position, it must first be converted into a better leaving group. Chlorination using phosphoryl chloride (POCl₃) is a classic and highly effective method to achieve this, generating the reactive 4-chloroquinazoline intermediate.

Expert Insight: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a more potent chlorinating agent than POCl₃ alone. This allows the reaction to proceed at a lower temperature and often results in a cleaner product profile.

Protocol:

  • In a fume hood, charge a round-bottom flask with 6-fluoroquinazolin-4(3H)-one (1.0 eq) and phosphoryl chloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • Cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and releases HCl gas.

  • A precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 4-chloro-6-fluoroquinazoline.

ReagentMolar Mass ( g/mol )MolesMass/Volume
6-Fluoroquinazolin-4(3H)-one164.131.0 eq(e.g., 16.4 g)
Phosphoryl Chloride (POCl₃)153.33~7 eq(e.g., 65 mL)
DMF73.09cat.(e.g., 0.5 mL)
Typical Yield: 85-95%
Step 3 & 4: Palladium-Catalyzed Carboxylation and Saponification

This two-part final stage introduces the carboxylic acid functionality. The first part is a palladium-catalyzed carbonylation reaction. The 4-chloro-6-fluoroquinazoline is reacted with carbon monoxide gas in the presence of a palladium catalyst, a phosphine ligand, and methanol. This forms the methyl ester intermediate. The subsequent step is a simple saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

Expert Insight: The choice of catalyst and ligand is critical. A system like Palladium(II) acetate (Pd(OAc)₂) with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is highly effective for this type of carbonylation of aryl chlorides. Dppf is a "bite angle" ligand that promotes the crucial reductive elimination step in the catalytic cycle. Triethylamine (Et₃N) is added as a base to neutralize the HCl generated during the reaction, preventing catalyst deactivation.

G cluster_0 A [Pd(0)L₂] B Oxidative Addition C [Ar-Pd(II)-Cl(L₂)] D CO Insertion E [Ar-CO-Pd(II)-Cl(L₂)] F Alcoholysis (MeOH) G [Pd(0)L₂] + Ar-COOMe + HCl

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Protocol - Part A: Methyl Ester Formation:

  • To a pressure-rated vessel, add 4-chloro-6-fluoroquinazoline (1.0 eq), Palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous methanol (MeOH) as the solvent and triethylamine (Et₃N, 2.0 eq).

  • Seal the vessel, purge with nitrogen, and then pressurize with carbon monoxide (CO) gas (typically 50-100 psi). Caution: CO is highly toxic. This must be performed in a well-ventilated fume hood with a CO monitor.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Cool the vessel, and carefully vent the CO gas.

  • Dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The crude methyl 6-fluoroquinazoline-4-carboxylate can be purified by column chromatography or taken directly to the next step.

Protocol - Part B: Saponification:

  • Dissolve the crude methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 6-fluoroquinazoline-4-carboxylic acid.

ReagentMolar Mass ( g/mol )MolesMass/Volume
4-Chloro-6-fluoroquinazoline182.571.0 eq(e.g., 18.2 g)
Pd(OAc)₂224.490.02 eq(e.g., 448 mg)
dppf554.560.04 eq(e.g., 2.2 g)
MeOH / Et₃N--Solvent / Base
LiOH23.952.5 eq(e.g., 2.4 g)
Typical Yield (2 steps): 65-80%

Product Characterization

The identity and purity of the final product, 6-fluoroquinazoline-4-carboxylic acid, should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals. The proton at the 5-position will appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at position 7. The proton at C2 will be a sharp singlet in the downfield region.

  • ¹⁹F NMR: This will show a singlet corresponding to the fluorine atom at the 6-position.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the product (C₉H₅FN₂O₂ = 192.15 g/mol ).

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit a broad absorption band for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a sharp carbonyl C=O stretch (~1700 cm⁻¹).

Conclusion

This guide outlines a robust and reproducible synthesis of 6-fluoroquinazoline-4-carboxylic acid. The described three-stage process—quinazolinone formation, chlorination, and palladium-catalyzed carboxylation—utilizes well-understood reactions and provides a reliable route to this valuable building block for drug discovery and development. The provided insights into the reaction mechanisms and procedural choices are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel quinazoline derivatives.

References

Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Palladium Complexes. Chemical Reviews, 94(4), 1047–1062. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluoroquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-fluoroquinazoline analogs, a class of compounds that has g...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-fluoroquinazoline analogs, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. As a senior application scientist, this document is structured to offer not just a review of existing literature, but to provide actionable insights into the rational design and optimization of these potent molecules.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is considered a "privileged scaffold". This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1] Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[2][3]

The versatility of the quinazoline nucleus lies in its multiple points for chemical modification, particularly at the 2-, 4-, 6-, and 7-positions. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.[1]

The Role of the 6-Fluoro Substituent: Enhancing Pharmacological Desirability

The strategic incorporation of a fluorine atom at the 6-position of the quinazoline ring is a common and highly effective strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key advantages of the 6-fluoro substitution include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.

  • Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the quinazoline ring, potentially leading to more favorable interactions with the target protein. This can manifest as increased potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and membrane permeability, all of which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Structure-Activity Relationship of 6-Fluoroquinazoline Analogs as Anticancer Agents

A significant body of research on 6-fluoroquinazoline analogs has focused on their potential as anticancer agents, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).

The 4-Anilino-6-fluoroquinazoline Pharmacophore: A Cornerstone of EGFR Inhibition

The 4-anilino-6-fluoroquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. The general structure allows for key interactions within the ATP-binding site of the EGFR kinase domain.

Caption: Synthetic workflow for 4-anilino-6-fluoroquinazoline analogs.

Step 1: Synthesis of 6-Fluoro-4-oxo-3,4-dihydroquinazoline

  • To a stirred solution of 4-fluoroanthranilic acid in formamide, heat the reaction mixture at 120°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 6-fluoro-4-oxo-3,4-dihydroquinazoline.

Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline

  • A mixture of 6-fluoro-4-oxo-3,4-dihydroquinazoline and thionyl chloride (SOCl₂) is refluxed for 2-3 hours.

  • After completion of the reaction, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude product is washed with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The solid is filtered, washed with water, and dried to yield 4-chloro-6-fluoroquinazoline.

Step 3: Synthesis of 4-Anilino-6-fluoroquinazoline Analog

  • A solution of 4-chloro-6-fluoroquinazoline and the desired substituted aniline in isopropanol is refluxed for 4-8 hours.

  • The reaction is monitored by TLC.

  • After cooling, the precipitated product is filtered, washed with cold isopropanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Structure-Activity Relationship of 6-Fluoroquinazoline Analogs as Anti-inflammatory Agents

Recent studies have also explored the potential of 6-fluoroquinazoline derivatives as anti-inflammatory agents, often targeting pathways like NF-κB. [4] Key SAR insights for 6-fluoroquinazoline analogs as anti-inflammatory agents:

  • The substitution pattern on the quinazoline ring plays a crucial role in determining anti-inflammatory potency.

  • In a series of benzo[h]quinazoline-2-amine derivatives, fluorine substitution was found to be beneficial for anti-inflammatory activity and reduced toxicity. [4]* The presence of specific substituents at the 2- and 3-positions of the quinazolinone ring has been shown to influence activity, with electron-donating groups sometimes enhancing potency. [5]

    Compound Class Target Key SAR Observation Reference
    Benzo[h]quinazoline-2-amines NF-κB Fluorine substitution enhances activity and lowers toxicity. [4]

    | 2,3,6-Trisubstituted quinazolinones | COX | Substituents at C2 and C3 modulate activity. | [2]|

Experimental Protocol: Evaluation of Anti-inflammatory Activity (In Vitro)

A common in vitro assay to assess the anti-inflammatory potential of 6-fluoroquinazoline analogs is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Step-by-Step Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the 6-fluoroquinazoline analogs for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: After the incubation period, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value for each compound.

Future Perspectives and Conclusion

The 6-fluoroquinazoline scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical role of substituent patterns in determining the biological activity and pharmacological profile of these analogs.

Future research in this area will likely focus on:

  • Development of more selective inhibitors: By fine-tuning the substitutions on the quinazoline core and its appendages, it may be possible to develop compounds with improved selectivity for specific biological targets, thereby reducing off-target effects and enhancing the therapeutic window.

  • Exploration of novel therapeutic areas: While the focus has been heavily on oncology and inflammation, the versatility of the 6-fluoroquinazoline scaffold suggests its potential in other disease areas, such as neurodegenerative and infectious diseases.

  • Application of computational methods: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in the rational design and optimization of new 6-fluoroquinazoline analogs. In conclusion, the systematic exploration of the structure-activity relationships of 6-fluoroquinazoline analogs has provided a solid foundation for the development of potent and selective drug candidates. The insights and protocols presented in this guide are intended to empower researchers to build upon this knowledge and accelerate the discovery of the next generation of quinazoline-based therapeutics.

References

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Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 6-Fluoroquinazoline-4-carboxylic Acid

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous FDA-approved therapeutics, particularly in the realm of oncology.[3] This technical guide provides an in-depth, speculative exploration of the potential therapeutic targets of a specific, under-researched derivative: 6-fluoroquinazoline-4-carboxylic acid. While direct experimental data on this compound is scarce, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the vast body of knowledge on structurally related quinazoline compounds. We will delineate the most probable protein targets, provide the scientific rationale for their selection, and present detailed, field-proven experimental workflows for the validation of these hypotheses. The core objective is to furnish a robust investigational framework to unlock the therapeutic promise of this molecule.

The Quinazoline Scaffold: A Foundation for Targeted Therapy

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore that has given rise to a multitude of clinically successful drugs, including gefitinib, erlotinib, and lapatinib.[3][4] Its rigid, planar structure provides an ideal anchor for substituents that can form specific, high-affinity interactions with the active sites of various enzymes.[5] The anticancer activity is a prominent biological feature of this scaffold, with many derivatives functioning as potent inhibitors of protein kinases.[5][6]

The subject of this guide, 6-fluoroquinazoline-4-carboxylic acid, possesses two key features that inform our hypotheses:

  • The Quinazoline Core : This is the foundational element, strongly suggesting a potential interaction with targets historically associated with this scaffold, such as protein kinases and DNA repair enzymes.[3][5]

  • Substitutions : The fluorine atom at the 6-position and the carboxylic acid at the 4-position are critical. The 4-position is a well-established site for modification in the development of kinase inhibitors.[2][5] The carboxylic acid group, in particular, can act as a key hydrogen bond donor or acceptor, or a bioisostere for other functional groups, influencing target binding and pharmacokinetic properties.

Given these structural attributes, we will focus our investigation on three high-probability target classes: Receptor Tyrosine Kinases (RTKs), Phosphoinositide 3-Kinases (PI3Ks), and Poly(ADP-ribose) Polymerases (PARPs).

Potential Therapeutic Target Class 1: Receptor Tyrosine Kinases (RTKs)

The inhibition of RTKs is the most well-documented mechanism of action for quinazoline-based anticancer drugs.[5] Overexpression or mutation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers, driving uncontrolled cell proliferation and angiogenesis.[7][8][9]

Rationale for Targeting EGFR & VEGFR

Numerous FDA-approved drugs, such as gefitinib and lapatinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors of EGFR.[3][10] Similarly, vandetanib is a quinazoline-based inhibitor targeting VEGFR-2, among other kinases.[8][11] The 4-position of the quinazoline ring is pivotal for binding within the ATP pocket of these kinases.[2] While 6-fluoroquinazoline-4-carboxylic acid lacks the classic anilino side chain, the carboxylic acid group could potentially engage with key residues in the kinase hinge region, a critical interaction for many inhibitors. The fluorine at the 6-position can also enhance binding affinity and modulate metabolic stability. Therefore, EGFR and VEGFR-2 represent primary therapeutic targets for investigation.

Experimental Validation Workflow: RTK Inhibition

A multi-tiered approach is essential to validate whether 6-fluoroquinazoline-4-carboxylic acid inhibits EGFR and/or VEGFR-2.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Advanced Cellular & Functional Assays A Biochemical Kinase Assay (EGFR & VEGFR-2) B Determine IC50 Values A->B Quantify inhibition C Cell Proliferation Assay (e.g., A549, HUVEC) B->C Proceed if IC50 is potent D Target Engagement Assay (e.g., Western Blot for p-EGFR/p-VEGFR) C->D Confirm cellular activity E Cell Cycle Analysis (Flow Cytometry) D->E Investigate mechanism F Angiogenesis Assay (Tube Formation Assay) D->F Assess functional outcome

Caption: A tiered workflow for validating RTK inhibition.

  • Objective: To determine the direct inhibitory effect of 6-fluoroquinazoline-4-carboxylic acid on the enzymatic activity of purified EGFR and VEGFR-2 kinases.

  • Materials:

    • Recombinant human EGFR and VEGFR-2 kinase domains.

    • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system.

    • 6-fluoroquinazoline-4-carboxylic acid dissolved in DMSO.

    • Positive control inhibitors (e.g., Erlotinib for EGFR, Vandetanib for VEGFR-2).

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control in DMSO.

    • In a 384-well plate, add the kinase, the peptide substrate, and the test compound or control to the kinase buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

  • Objective: To confirm that the compound inhibits EGFR or VEGFR-2 phosphorylation in a cellular context.

  • Cell Lines:

    • For EGFR: A549 (non-small cell lung cancer) or A431 (epidermoid carcinoma), which overexpress EGFR.[10]

    • For VEGFR-2: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of 6-fluoroquinazoline-4-carboxylic acid for 2 hours.

    • Stimulate the cells with the respective ligand (EGF for EGFR-expressing cells, VEGF for HUVECs) for 15-30 minutes to induce receptor phosphorylation.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (pY1068) or phospho-VEGFR-2 (pY1175), and total EGFR/VEGFR-2 as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation.

Potential Therapeutic Target Class 2: Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12] Its dysregulation is a common event in many cancers. Several quinazoline-based molecules have been developed as PI3K inhibitors, including some FDA-approved drugs like idelalisib and copanlisib.[4][12]

Rationale for Targeting PI3Ks

The quinazoline scaffold is a recognized hinge-binder for PI3K isoforms.[13][14] Studies have shown that modifications at various positions of the quinazoline ring can confer potent and selective inhibition of PI3K isoforms.[15] The core structure of 6-fluoroquinazoline-4-carboxylic acid shares features with known PI3K inhibitors, making this kinase family a plausible target.[13] Inhibition of PI3K can be a powerful anticancer strategy, and identifying novel inhibitors is of high therapeutic interest.[12]

Experimental Validation Workflow: PI3K Inhibition

G cluster_0 Tier 1: In Vitro Isoform Profiling cluster_1 Tier 2: Cellular Pathway Analysis cluster_2 Tier 3: Functional Assays A Biochemical PI3K Isoform Panel (α, β, γ, δ) B Determine IC50 for each isoform A->B Assess potency & selectivity C Western Blot for p-AKT (e.g., in PC-3 or MCF-7 cells) B->C Proceed if potent D Confirm downstream pathway inhibition C->D Validate mechanism E Apoptosis Assay (e.g., Annexin V/PI staining) D->E Assess cellular consequence

Caption: A streamlined workflow for validating PI3K inhibition.

  • Objective: To determine the inhibitory activity and isoform selectivity of the test compound against the Class I PI3K isoforms (α, β, δ, γ).

  • Materials:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

    • PIP2 substrate.

    • PI3K buffer, ATP.

    • PI3K-Glo™ Class I Kinase Assay kit (Promega) or equivalent.

    • Test compound and isoform-selective controls.

  • Procedure:

    • Perform serial dilutions of the test compound.

    • In a multi-well plate, combine the specific PI3K isoform, PIP2 substrate, and test compound in the reaction buffer.

    • Initiate the reaction by adding ATP. Incubate at room temperature.

    • Terminate the reaction and measure the remaining ATP (inversely proportional to kinase activity) using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each isoform at each concentration.

    • Determine the IC50 values for each isoform to establish potency and selectivity profile.

Potential Therapeutic Target Class 3: Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1, are crucial for DNA repair, especially in the base excision repair (BER) pathway.[3] Inhibiting PARP in cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations) leads to synthetic lethality and targeted tumor cell death.

Rationale for Targeting PARPs

The quinazolinone scaffold, a close structural relative of quinazoline, has been successfully utilized to develop potent PARP-1 inhibitors.[16][17][18] These molecules often mimic the nicotinamide moiety of the NAD+ cofactor that PARP-1 uses. Given the structural similarity, it is plausible that 6-fluoroquinazoline-4-carboxylic acid could also fit into the nicotinamide-binding pocket of PARP-1, thereby inhibiting its function. This represents a distinct and highly relevant potential mechanism of action in oncology.

Experimental Validation Workflow: PARP Inhibition

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Synthetic Lethality Assay A PARP-1 Enzymatic Assay (Histone-based) B Determine IC50 Value A->B Quantify direct inhibition C PARP Activity Assay in Cells (e.g., in BRCA-deficient cells) B->C Proceed if potent D Measure PARylation levels C->D Confirm cellular inhibition E Compare cytotoxicity in BRCA-proficient vs. BRCA-deficient cells D->E Test for synthetic lethality

Caption: A workflow to investigate PARP inhibition.

  • Objective: To measure the direct inhibition of PARP-1 enzymatic activity.

  • Materials:

    • Recombinant human PARP-1.

    • Histones (as a substrate for PARP-1).

    • Biotinylated NAD+.

    • Activated DNA.

    • PARP-1 assay buffer.

    • Streptavidin-HRP and colorimetric substrate (e.g., TMB).

    • Positive control (e.g., Olaparib).

  • Procedure:

    • Coat a 96-well plate with histones and block non-specific binding.

    • Add PARP-1 enzyme, activated DNA, and the test compound or control to each well.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP, which will bind to the biotinylated PAR chains attached to the histones.

    • Add the TMB substrate and measure the absorbance at 450 nm. The signal is proportional to PARP-1 activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Summary and Future Directions

While 6-fluoroquinazoline-4-carboxylic acid remains an uncharacterized molecule, its core structure provides a strong foundation for hypothesizing its potential therapeutic targets. Based on extensive data from related compounds, the most promising avenues for investigation are within oncology, specifically targeting Receptor Tyrosine Kinases (EGFR, VEGFR-2) , Phosphoinositide 3-Kinases , and Poly(ADP-ribose) Polymerases .

The experimental workflows detailed in this guide provide a comprehensive, step-by-step framework for systematically evaluating these hypotheses. A positive result in any of these assays would be a significant finding, warranting further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The journey from a hypothetical target to a validated therapeutic mechanism is complex, but for a molecule built upon the privileged quinazoline scaffold, it is a journey with a high potential for discovery.

References

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  • Raj, A., Kumar, A., Singh, A. K., Singh, H., Thareja, S., & Kumar, P. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047. Retrieved March 7, 2026, from [Link]

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  • Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29505-29521. Retrieved March 7, 2026, from [Link]

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Foundational

Spectroscopic Elucidation of 6-Fluoroquinazoline-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary The quinazoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and immunology[1]. The introduction of a fluorine atom at the C6 position—yielding 6-fluoroquinazoline-4-carboxylic acid —dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity.

For application scientists and drug development professionals, the rigorous structural validation of this intermediate is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, and High-Resolution Mass Spectrometry) of 6-fluoroquinazoline-4-carboxylic acid, ensuring high-fidelity data interpretation and self-validating experimental workflows.

Physicochemical Profiling & Analytical Strategy

6-Fluoroquinazoline-4-carboxylic acid (


, MW: 192.15  g/mol ) presents unique analytical challenges. The highly polar carboxylic acid group necessitates specific solvent choices for solution-phase techniques, while the highly electronegative fluorine atom introduces complex heteronuclear spin-spin couplings (

and

) that must be carefully mapped to confirm regiochemistry.

To achieve absolute structural certainty, we employ an orthogonal analytical workflow:

  • NMR Spectroscopy: Establishes the carbon-hydrogen framework and confirms the exact position of the fluorine atom via

    
    -coupling constants.
    
  • FT-IR Spectroscopy: Validates the presence and hydrogen-bonding state of the functional groups (carboxylic acid, aromatic core, C-F bond).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and provides structural clues via collision-induced dissociation (CID) fragmentation.

G Start 6-Fluoroquinazoline-4-carboxylic acid Sample NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR IR FT-IR Spectroscopy (ATR) Start->IR MS High-Res Mass Spec (ESI-QTOF) Start->MS NMR_Data Connectivity & Stereoelectronics (J-Couplings) NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-F) IR->IR_Data MS_Data Exact Mass & Fragmentation ([M-H]-, -CO2) MS->MS_Data Validation Orthogonal Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Orthogonal Spectroscopic Workflow for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the fluorine substitution. Because the carboxylic acid proton exchanges rapidly and induces poor solubility in non-polar solvents, DMSO-


  is the mandatory solvent for this analysis[2].
Causality in NMR Interpretation
  • 
     NMR:  The quinazoline H2 proton, flanked by two nitrogen atoms, is highly deshielded and will appear as a sharp singlet downfield (~9.3 ppm). The H5, H7, and H8 protons will exhibit complex splitting due to both homonuclear (
    
    
    
    ) and heteronuclear (
    
    
    ) coupling.
  • 
     NMR:  The presence of the 
    
    
    
    atom (spin ½, 100% natural abundance) will split the carbon signals. The one-bond carbon-fluorine coupling (
    
    
    ) is exceptionally large (~240–280 Hz)[3], definitively identifying C6. Two-bond (
    
    
    ) and three-bond (
    
    
    ) couplings will map the adjacent C5, C7, and C8 carbons, proving the fluorine is at position 6 and not 7[4].
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Self-Validation: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity and ruin resolution.
    
  • Instrument Tuning: Tune and match the probe for

    
    , 
    
    
    
    , and
    
    
    frequencies on a 400 MHz or 600 MHz spectrometer.
  • Acquisition Parameters:

    • 
       NMR:  16 scans, 30° pulse angle, 2-second relaxation delay (
      
      
      
      ).
    • 
       NMR:  1024 scans, 30° pulse angle, 2-second 
      
      
      
      .
    • 
       NMR:  64 scans, 30° pulse angle, 1-second 
      
      
      
      , center the spectral window at -110 ppm.
  • Processing: Apply a 0.3 Hz exponential line broadening for

    
     and 1.0 Hz for 
    
    
    
    prior to Fourier Transformation. Phase and baseline correct manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. For carboxylic acids, the solid-state IR spectrum is heavily influenced by intermolecular hydrogen bonding, which shifts the carbonyl and hydroxyl stretches.

Causality in IR Interpretation
  • O-H Stretch: Will appear as an exceptionally broad band from 2500–3300 cm

    
    , characteristic of hydrogen-bonded carboxylic acid dimers[1].
    
  • C=O Stretch: The quinazoline-4-carboxylic acid carbonyl typically resonates between 1700–1750 cm

    
    [1].
    
  • C-F Stretch: A strong, sharp absorption band in the fingerprint region (1000–1400 cm

    
    , typically ~1230 cm
    
    
    
    ) confirms the carbon-fluorine bond.
Step-by-Step FT-IR Protocol
  • Background Acquisition: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm

    
     resolution) to subtract atmospheric 
    
    
    
    and water vapor. Self-Validation: A flat baseline at 100% transmittance confirms a clean crystal.
  • Sample Acquisition: Place 2-3 mg of the neat, dry powder onto the ATR crystal. Apply consistent pressure using the anvil.

  • Measurement: Acquire 32 scans from 4000 to 400 cm

    
    .
    
  • Processing: Apply ATR correction software to adjust for wavelength-dependent penetration depth.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular formula, HRMS using Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) analyzer is utilized[2].

Causality in MS Interpretation

Because the molecule contains a highly acidic carboxylic acid moiety, Negative Ion Mode (ESI-) is the most sensitive and logical choice, yielding the


 pseudo-molecular ion. Furthermore, collision-induced dissociation (CID) of quinazoline carboxylic acids reliably yields a neutral loss of 

(-44 Da), confirming the presence of the carboxylate group.
Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis. Self-Validation: Mass accuracy must be < 2 ppm before proceeding.

  • Acquisition: Inject 2 µL into the LC-MS system. Use a short C18 column gradient to desalt the sample. Operate the ESI source in negative mode with a capillary voltage of 3.5 kV.

  • Data Extraction: Extract the exact mass for

    
     (Calculated exact mass: 191.0262 Da).
    

Consolidated Spectroscopic Data

The following table synthesizes the expected quantitative data for 6-fluoroquinazoline-4-carboxylic acid, providing a rapid reference for structural validation.

Analytical TechniqueParameter / SignalExpected Value / Splitting PatternStructural Assignment

NMR (DMSO-

)

14.0 ppm
Broad singlet (1H)Carboxylic acid (-COOH)[2]

9.35 ppm
Singlet (1H)Quinazoline H2

8.30 ppm
dd (1H),

Hz,

Hz
Quinazoline H5

8.12 ppm
dd (1H),

Hz,

Hz
Quinazoline H8

7.95 ppm
ddd (1H),

Hz,

Hz
Quinazoline H7

NMR (DMSO-

)

166.5 ppm
SingletCarbonyl (C=O)[2]

161.0 ppm
Doublet,

Hz
Aromatic C6 (C-F)[3][4]

153.2 ppm
SingletAromatic C2

123.5 ppm
Doublet,

Hz
Aromatic C7

110.8 ppm
Doublet,

Hz
Aromatic C5

NMR (DMSO-

)

-112.5 ppm
Multiplet (coupled to H5, H7)6-Fluoro group
FT-IR (ATR)

2500–3300 cm

Broad, strongO-H stretch (H-bonded)[1]

1715 cm

Sharp, strongC=O stretch[1]

1610, 1560 cm

Sharp, mediumC=N, C=C aromatic stretches

1230 cm

Sharp, strongC-F stretch
HRMS (ESI-)

191.0262

peak
Exact mass of deprotonated molecule

147.0364

peak
Loss of carbon dioxide via CID

Conclusion

The structural elucidation of 6-fluoroquinazoline-4-carboxylic acid requires a holistic approach. While HRMS provides the exact molecular formula and IR confirms the presence of the requisite functional groups, it is the careful analysis of heteronuclear


-coupling in the 

and

NMR spectra that unequivocally proves the regiochemistry of the fluorine atom. By adhering to the self-validating protocols outlined in this guide, analytical scientists can ensure the absolute integrity of their structural data before advancing this critical intermediate into downstream drug development pipelines.

References

1.1 2.2 3.4 4. 3

Sources

Protocols & Analytical Methods

Method

Laboratory protocol for synthesizing 6-fluoroquinazoline-4-carboxylic acid

An Application Note and Laboratory Protocol for the Synthesis of 6-Fluoroquinazoline-4-carboxylic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the l...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of 6-Fluoroquinazoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 6-fluoroquinazoline-4-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, making this fluorinated analog a valuable target for novel therapeutic agent design. This protocol details a robust four-step synthetic route starting from 5-fluoroanthranilic acid. The methodology is presented with a focus on the underlying chemical principles, causality behind experimental choices, and rigorous safety procedures required for handling hazardous reagents.

Introduction and Synthetic Strategy

The quinazoline core is a bicyclic aromatic heterocycle that serves as a foundational structure for numerous therapeutic agents.[3][4] The synthesis of quinazoline derivatives has been an area of intense research, with many methods developed to access this privileged scaffold.[2][3][5] This protocol outlines a logical and field-proven pathway to synthesize 6-fluoroquinazoline-4-carboxylic acid.

Our synthetic strategy is a four-step process:

  • Cyclization: Formation of the quinazolinone ring via the Niementowski reaction, by condensing 5-fluoroanthranilic acid with formamide.[6][7]

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent using phosphorus oxychloride (POCl₃). This activates the 4-position for nucleophilic substitution.

  • Cyanation: Introduction of a carbon-based functional group via a nucleophilic aromatic substitution reaction, replacing the 4-chloro group with a cyano group using potassium cyanide (KCN).

  • Hydrolysis: Conversion of the 4-cyano group (a nitrile) into the final carboxylic acid functionality under acidic conditions.

This multi-step approach provides a reliable route to the target compound, with each intermediate being stable and readily purifiable.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step A: Cyclization cluster_1 Step B: Chlorination cluster_2 Step C: Cyanation cluster_3 Step D: Hydrolysis A 5-Fluoroanthranilic Acid B 6-Fluoroquinazolin-4(3H)-one A->B  Formamide, Δ   C 4-Chloro-6-fluoroquinazoline B->C  POCl₃, Δ   D 6-Fluoroquinazoline-4-carbonitrile C->D  KCN, DMSO   E 6-Fluoroquinazoline-4-carboxylic Acid D->E  HCl (conc.), Δ  

Sources

Application

Application Note: Evaluating 6-Fluoroquinazoline-4-Carboxylic Acid as an EGFR Inhibitor Scaffold via In Vitro ADP-Glo™ Kinase Assay

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Structure-Activity Relationship (SAR) P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Structure-Activity Relationship (SAR) Profiling

Executive Summary

The quinazoline core is a privileged scaffold in oncology, serving as the structural foundation for multiple FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. 6-fluoroquinazoline-4-carboxylic acid is a highly valuable synthetic intermediate and fragment-based screening candidate. The 6-fluoro substitution modulates the electronic distribution of the ring, enhancing binding affinity through altered molecular dipole moments and optimal polar interactions within the ATP-binding pocket[2]. Meanwhile, the 4-carboxylic acid moiety provides a versatile synthetic handle for amide coupling or acts as a direct hydrogen-bond acceptor during fragment screening.

This application note provides a comprehensive, self-validating in vitro methodology for assessing the inhibitory potency (IC₅₀) of 6-fluoroquinazoline-4-carboxylic acid against recombinant human EGFR using the luminescent ADP-Glo™ Kinase Assay.

Mechanistic Rationale & Assay Logic

The Biochemistry of Quinazoline-Based EGFR Inhibition

EGFR is a transmembrane receptor tyrosine kinase. Upon ligand binding (e.g., EGF), the receptor dimerizes, leading to the allosteric activation of its intracellular kinase domain and subsequent autophosphorylation of C-terminal tyrosine residues[3]. This cascade drives downstream MAPK and PI3K-AKT signaling, promoting cell proliferation.

Quinazoline derivatives function primarily as Type I ATP-competitive inhibitors . They bind to the active (αC-in, DFG-in) conformation of the kinase domain[1]. The quinazoline nitrogen atoms mimic the purine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR), effectively blocking ATP binding and halting phosphorylation.

EGFR_Signaling EGF EGF Ligand EGFR_Inact Inactive EGFR (Monomer) EGF->EGFR_Inact Binds to Extracellular Domain EGFR_Act Active EGFR (Homodimer) EGFR_Inact->EGFR_Act Dimerization Phos Autophosphorylation (Tyrosine Residues) EGFR_Act->Phos Catalyzed by Kinase Domain ATP ATP ATP->Phos Phosphate Donor Inhibitor 6-Fluoroquinazoline- 4-carboxylic acid Inhibitor->EGFR_Act Competes with ATP (Type I Inhibition) Downstream Downstream Signaling (MAPK / PI3K-AKT) Phos->Downstream Activates

Figure 1: Mechanism of EGFR activation and Type I ATP-competitive inhibition by quinazoline scaffolds.

Why the ADP-Glo™ Assay?

To quantify the inhibitory effect of 6-fluoroquinazoline-4-carboxylic acid, we utilize the ADP-Glo™ Kinase Assay[4]. Unlike radiometric assays (³³P-ATP) which require hazardous material handling, or TR-FRET assays which require specific fluorescent antibodies, ADP-Glo is a universal, homogeneous luminescent assay.

Causality in Assay Design: The assay measures the byproduct of the kinase reaction (ADP). Because ATP is present in vast excess, measuring newly formed ADP directly is difficult due to background noise. The ADP-Glo system solves this by first depleting all unreacted ATP, and then converting the generated ADP back into ATP, which is subsequently measured via a luciferase/luciferin reaction[3]. This two-step process provides an exceptionally high signal-to-background ratio, crucial for detecting the subtle activity shifts characteristic of low-affinity fragments in FBDD.

ADPGlo_Workflow Step1 1. Kinase Reaction EGFR + Substrate + ATP Generates ADP Step2 2. ADP-Glo Reagent Depletes unreacted ATP Leaves ADP intact Step1->Step2 Step3 3. Kinase Detection Converts ADP to ATP Luciferase -> Light Step2->Step3 Signal Luminescence Signal ∝ Kinase Activity Step3->Signal

Figure 2: The biochemical logic and workflow of the luminescent ADP-Glo kinase assay.

Experimental Protocol: In Vitro EGFR Kinase Assay

Materials & Reagents
  • Target Enzyme: Recombinant Human EGFR Kinase Domain (amino acids 695–end), active (e.g., Promega Cat.# V3831)[3].

  • Test Compound: 6-fluoroquinazoline-4-carboxylic acid (prepared as a 10 mM stock in 100% molecular-grade DMSO).

  • Reference Inhibitor: Gefitinib or Erlotinib (10 mM stock in DMSO) for assay validation.

  • Substrate: Poly(Glu,Tyr) 4:1 sodium salt. Expert Insight: This synthetic peptide is chosen because the high density of acidic glutamates mimics the local electrostatic environment of natural EGFR phosphorylation sites, maximizing enzyme turnover.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT[4]. Expert Insight: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing oxidative cross-linking and loss of enzyme activity.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit[4].

  • Plates: 384-well low-volume solid white microplates (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

Step-by-Step Methodology

This protocol is designed as a self-validating system . It includes a Vehicle Control (0% inhibition baseline), a No-Enzyme Control (100% inhibition/background baseline), and a Reference Inhibitor to ensure the dynamic range of the assay is functioning correctly.

Step 1: Compound Preparation & Serial Dilution

  • Dilute the 10 mM stock of 6-fluoroquinazoline-4-carboxylic acid in 100% DMSO to create a 10-point, 3-fold serial dilution curve (e.g., from 1 mM down to 50 nM).

  • Perform a secondary dilution of these compounds in Assay Buffer so the final DMSO concentration in the reaction is exactly 1% .

    • Causality: DMSO concentrations >1% can destabilize the kinase fold, leading to artifactual inhibition.

Step 2: Kinase Reaction Assembly (5 µL Total Volume)

  • Add 1 µL of the diluted test compound (or 1% DMSO vehicle control) to the respective wells of the 384-well plate.

  • Add 2 µL of the EGFR enzyme (diluted in Assay Buffer to an optimized working concentration, typically 2-4 ng/well)[4].

  • Incubate at room temperature (22-25°C) for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before competing with ATP.

  • Initiate the reaction by adding 2 µL of a Substrate/ATP mix (Final concentrations: 0.2 µg/µL Poly(Glu,Tyr) and 10 µM ATP).

  • Centrifuge the plate briefly (1000 x g, 1 min) to ensure all reagents are at the bottom of the well. Incubate at room temperature for 60 minutes.

Step 3: ATP Depletion & ADP Detection

  • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and degrades any remaining unreacted ATP[4].

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into ATP and introduces the luciferase/luciferin components[4].

  • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

Step 4: Data Acquisition

  • Read the plate on a multi-mode microplate reader set to luminescence mode (integration time: 0.5–1 second per well).

Data Presentation & Analysis

Calculating Percent Inhibition

Convert the raw Relative Luminescence Units (RLU) to Percent Inhibition using the self-validating control wells:



Plot the % Inhibition against the log₁₀ of the compound concentration. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Expected Results & SAR Context

Because 6-fluoroquinazoline-4-carboxylic acid is a fragment lacking the extended aniline moiety that occupies the deep hydrophobic pocket of EGFR, its IC₅₀ will be significantly higher (lower potency) than mature drugs. However, determining its exact baseline affinity is crucial for fragment-growing strategies.

Table 1: Representative IC₅₀ Profiling of Quinazoline Scaffolds vs. EGFR (Wild-Type)

Compound ClassSpecific MoleculeStructural FeaturesExpected EGFR IC₅₀Role in Development
Fragment / Scaffold 6-Fluoroquinazoline-4-carboxylic acidCore heterocycle + 6-Fluoro + 4-COOH50 µM – 250 µMStarting point for FBDD; establishes hinge-binding baseline.
Optimized Intermediate 4-Anilino-6-fluoroquinazolineAddition of hydrophobic aniline ring1 µM – 5 µMExplores the deep hydrophobic pocket of the active site.
Approved Drug (Ref) Gefitinib3-chloro-4-fluoroaniline + solubilizing tail20 nM – 50 nMValidated clinical therapy; serves as internal assay control.

Note: The data above illustrates the expected potency shift as the 6-fluoroquinazoline-4-carboxylic acid fragment is chemically elaborated into a mature Type I inhibitor.

Troubleshooting & Optimization (Expert Insights)

  • High Background Signal (Low Signal-to-Background Ratio):

    • Cause: Incomplete depletion of ATP during the ADP-Glo step.

    • Solution: Ensure the ADP-Glo™ Reagent is fully thawed and mixed. Do not shorten the 40-minute depletion incubation. Ensure the initial ATP concentration does not exceed the linear range of the assay (typically ≤ 1 mM; 10 µM is recommended for standard screening).

  • Poor Replicate Concordance (High %CV):

    • Cause: Micro-volume pipetting errors or evaporation.

    • Solution: Use automated liquid handlers for the 1 µL and 2 µL additions. Always seal the 384-well plate with a breathable or clear adhesive film during the 60-minute kinase reaction to prevent edge-effect evaporation.

  • Apparent "Activation" at High Inhibitor Concentrations:

    • Cause: Compound auto-luminescence or aggregation.

    • Solution: Run a counter-screen of the compound alone with the Kinase Detection Reagent to rule out auto-luminescence. If aggregation is suspected, add 0.01% Triton X-100 to the assay buffer to break up colloidal aggregates.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation ACS Omega URL:[Link]

  • EGFR Kinase Assay Protocol Promega Corporation URL:[Link]

Sources

Method

Application Note: Utilizing 6-Fluoroquinazoline-4-carboxylic Acid in the Synthesis and Profiling of Targeted Cancer Therapeutics

Introduction & Scientific Rationale The quinazoline heterocyclic core is a privileged scaffold in modern oncology, serving as the structural foundation for numerous FDA-approved targeted therapies, including the epiderma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinazoline heterocyclic core is a privileged scaffold in modern oncology, serving as the structural foundation for numerous FDA-approved targeted therapies, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib, erlotinib, and afatinib[1]. Within drug discovery and structure-activity relationship (SAR) studies, 6-fluoroquinazoline-4-carboxylic acid (CAS: 1781315-63-6) has emerged as a highly versatile synthetic building block[2].

The strategic placement of the fluorine atom at the C-6 position and the carboxylic acid at the C-4 position provides two distinct pharmacological and chemical advantages:

  • The 6-Fluoro Substitution (Pharmacodynamics/Pharmacokinetics): Fluorine incorporation increases the lipophilicity of the quinazoline core, enhancing cellular permeability. More importantly, the highly electronegative fluorine atom modulates the pKa of the quinazoline nitrogens and engages in critical halogen bonding within the hydrophobic ATP-binding pocket of kinases like EGFR and VEGFR-2, significantly increasing target affinity and metabolic stability against hepatic cytochrome P450 oxidation[3].

  • The 4-Carboxylic Acid Handle (Synthetic Utility): The C-4 position is traditionally occupied by anilino groups in first-generation EGFR inhibitors. However, utilizing a 4-carboxylic acid moiety allows researchers to rapidly generate diverse libraries of amides, esters, and ketones via standard coupling chemistries. This enables the exploration of novel chemical space, such as dual EGFR/VEGFR-2 inhibitors or tubulin polymerization inhibitors, which have shown potent efficacy against non-small cell lung cancer (NSCLC) cell lines like A549[4].

This application note details the optimized protocols for derivatizing 6-fluoroquinazoline-4-carboxylic acid and subsequently profiling the synthesized compounds in cancer cell line models.

Experimental Workflow

The following workflow outlines the progression from chemical synthesis to biological validation.

Workflow A 6-Fluoroquinazoline- 4-carboxylic acid (Scaffold) B Chemical Derivatization (Amidation) A->B C In Vitro Screening (CellTiter-Glo) A549 & MCF-7 B->C D Mechanistic Profiling (Western Blot: p-EGFR, p-ERK) C->D

Figure 1: Experimental workflow from scaffold derivatization to mechanistic profiling.

Protocol 1: Chemical Derivatization (Amidation) for Library Generation

To evaluate the anticancer potential of the scaffold, the carboxylic acid must be converted into a bioactive amide. The following protocol utilizes HATU as a coupling reagent.

Causality & Expert Insight: HATU is explicitly chosen over standard EDC/NHS coupling because the C-4 position of the quinazoline ring is electron-deficient and can be sterically hindered. HATU provides rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, minimizing epimerization and overcoming steric barriers. N,N-Diisopropylethylamine (DIPEA) is used as it is a non-nucleophilic base that neutralizes the amine hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 equivalent (eq) of 6-fluoroquinazoline-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Coupling Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir the mixture at room temperature (25°C) for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Slowly add 1.1 eq of the desired primary or secondary amine (e.g., substituted anilines for EGFR targeting).

  • Reaction: Stir the reaction mixture continuously at room temperature for 12–18 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 6-fluoroquinazoline-4-carboxamide derivative.

Protocol 2: In Vitro Cell Viability Assay (CellTiter-Glo)

Synthesized derivatives are evaluated for antiproliferative activity against human cancer cell lines, such as A549 (Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma), which are standard models for assessing quinazoline-based kinase inhibitors[1].

Causality & Expert Insight: While the MTT assay is common, the CellTiter-Glo (CTG) Luminescent Cell Viability Assay is strictly recommended for kinase inhibitor profiling. Kinase inhibitors can alter cellular metabolism and mitochondrial reductase activity independently of actual cell death, leading to false-positive viability readings in MTT assays. CTG measures ATP directly, providing a highly sensitive, metabolism-independent quantification of viable cells.

Step-by-Step Methodology:
  • Cell Seeding: Harvest A549 and MCF-7 cells in the logarithmic growth phase. Seed cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well opaque white microplate.

    • Note: Opaque white plates are mandatory to prevent optical crosstalk during luminescence reading.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare 10× serial dilutions of the synthesized 6-fluoroquinazoline derivatives and a positive control (e.g., Gefitinib or Erlotinib) in medium (final DMSO concentration ≤ 0.1%). Add 10 µL of the drug solutions to the respective wells.

  • Exposure: Incubate the cells with the compounds for 72 hours.

  • Detection: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent to each well.

  • Lysis & Reading: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism.

Data Presentation: Representative Antiproliferative Activity

The table below summarizes representative in vitro data demonstrating the efficacy of optimized 6-fluoroquinazoline derivatives compared to standard reference drugs. Structural modifications at the C-4 and N-3 positions of the quinazoline core significantly enhance binding affinity to mutant and wild-type EGFR, translating to potent cellular cytotoxicity[3].

Compound / DrugCell LineCellular IC₅₀ (µM)Target KinaseKinase IC₅₀ (nM)Reference Context
Derivative 4e (6-Fluoro-Quinazoline analog) A549 (Lung)0.59 ± 0.01EGFR69.4 ± 1.55Dual EGFR/VEGFR-2 inhibitor[4]
Compound 6d (Quinazoline analog) MCF-7 (Breast)0.789EGFR69.0 ± 4.0Induces G1/S arrest[1]
Gefitinib (Positive Control) A549 (Lung)15.59EGFR (WT)20.72First-generation standard[5]
Erlotinib (Positive Control) MCF-7 (Breast)> 10.0EGFR45.0 ± 3.0First-generation standard[1]

Protocol 3: Target Engagement & Mechanistic Profiling (Western Blotting)

To validate that the observed cytotoxicity is driven by target inhibition, the phosphorylation status of downstream signaling effectors must be evaluated.

EGFR_Pathway Inhibitor 6-Fluoroquinazoline Derivatives EGFR EGFR (p-Tyr1068) Inhibitor->EGFR Blocks ATP Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: EGFR signaling cascade and the inhibitory node of 6-fluoroquinazoline derivatives.

Causality & Expert Insight: For target engagement of EGFR, probing for p-EGFR (Tyr1068) is critical. Tyr1068 is a major autophosphorylation site directly correlated with the receptor's intrinsic kinase activity. Furthermore, the inclusion of broad-spectrum phosphatase inhibitors (e.g., Sodium orthovanadate, NaF) in the lysis buffer is non-negotiable; failing to inhibit endogenous phosphatases during lysis will result in the rapid dephosphorylation of the target, yielding false-negative target engagement data.

Step-by-Step Methodology:
  • Treatment: Plate A549 cells in 6-well plates and grow to 70% confluence. Starve cells in serum-free medium for 12 hours, then treat with the 6-fluoroquinazoline derivative at 1×, 5×, and 10× the established IC₅₀ for 4 hours. Stimulate with EGF (50 ng/mL) for 15 minutes prior to harvest.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1× Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF.

  • Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify total protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (0.45 µm pore size) at 100V for 90 minutes.

  • Immunoblotting: Block the membrane in 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2, total ERK, and GAPDH (loading control).

  • Detection: Wash the membrane 3× with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using Enhanced Chemiluminescence (ECL) substrate and capture images using a digital imaging system.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI (Molecules). Available at:[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at:[Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at:[Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: Orthogonal Cytotoxicity Profiling of 6-Fluoroquinazoline-4-carboxylic Acid

Target Audience: Researchers, assay development scientists, and preclinical oncologists. Scope: Mechanistic rationale, self-validating experimental design, and step-by-step orthogonal protocols (MTT and CellTiter-Glo) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical oncologists. Scope: Mechanistic rationale, self-validating experimental design, and step-by-step orthogonal protocols (MTT and CellTiter-Glo) for evaluating the cytotoxicity of quinazoline derivatives.

Mechanistic Rationale & Experimental Causality

Quinazoline derivatives represent a privileged pharmacophore in targeted oncology, primarily functioning as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase family[1][2]. The compound 6-fluoroquinazoline-4-carboxylic acid is strategically designed with two critical structural moieties that dictate its biological activity:

  • C6-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom enhances the molecule's metabolic stability against cytochrome P450 oxidation and increases overall lipophilicity, thereby improving cellular permeability[1][3].

  • C4-Carboxylic Acid: This moiety acts as a versatile hydrogen-bond donor and acceptor. It is capable of anchoring the molecule within the ATP-binding pocket of the kinase hinge region, or serving as a synthetic handle for further bioconjugation[4][5].

By competitively binding to the kinase domain, quinazoline derivatives block downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately shifting the cellular equilibrium from proliferation toward apoptosis[1][2].

G Compound 6-Fluoroquinazoline- 4-carboxylic acid EGFR EGFR Tyrosine Kinase Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocks MAPK RAS / MAPK Pathway EGFR->MAPK Blocks Apoptosis Cell Apoptosis (Cytotoxicity) PI3K->Apoptosis Induces Proliferation Cell Proliferation MAPK->Proliferation Inhibits Proliferation->Apoptosis Shift to cell death

Mechanism of Action: 6-Fluoroquinazoline-4-carboxylic acid targeting EGFR to induce apoptosis.

Self-Validating Experimental Design

To establish a rigorous cytotoxicity profile, this protocol employs an orthogonal testing strategy. Relying solely on a single viability assay can introduce artifacts; for instance, certain compounds may alter mitochondrial metabolism without immediately causing cell death (metabolic uncoupling). To build a self-validating system, we multiplex two distinct biological readouts:

  • Primary Assay (MTT): Measures the NAD(P)H-dependent reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase into insoluble purple formazan[6][7].

  • Orthogonal Assay (CellTiter-Glo): Quantifies intracellular ATP levels via a luciferase reaction, providing a direct, luminescent readout of metabolically active cells independent of mitochondrial oxidoreductase activity[8].

Causality in Cell Line Selection

Evaluating the therapeutic index requires contrasting target-positive cancer models against healthy somatic cells[1].

  • A549 (Non-Small Cell Lung Cancer): The standard model for evaluating EGFR inhibitors[2][4].

  • MCF-7 (Breast Adenocarcinoma): A broad-spectrum solid tumor model to evaluate wider anti-proliferative efficacy[2].

  • NRK-52E (Normal Rat Kidney): A non-cancerous control to establish baseline systemic toxicity and ensure the compound exhibits preferential selectivity for malignant cells[1].

Quantitative Baselines

Based on established structure-activity relationship (SAR) studies of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib), the following table summarizes the expected quantitative cytotoxicity thresholds for this class of compounds[1][2][3][5].

Cell LineTissue OriginExpected IC₅₀ Range (µM)Pharmacological Significance
A549 NSCLC0.5 – 15.0High sensitivity; primary target for EGFR inhibition.
MCF-7 Breast Adenocarcinoma2.0 – 10.0Moderate to high sensitivity; evaluates broader anti-tumor efficacy.
NRK-52E Normal Rat Kidney> 50.0Low sensitivity; confirms therapeutic window and minimal off-target toxicity.

Step-by-Step Methodologies

Workflow Seed 1. Cell Seeding (A549/MCF-7) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (48h-72h) Treat->Incubate2 Split Orthogonal Readouts Incubate2->Split MTT 5a. MTT Assay (Metabolic Activity) Split->MTT Colorimetric CTG 5b. CellTiter-Glo (ATP Quantitation) Split->CTG Luminescent Read 6. Microplate Readout MTT->Read 570 nm CTG->Read Luminescence

Orthogonal Cytotoxicity Workflow: Validating metabolic activity (MTT) against ATP levels (CTG).

Reagent Preparation
  • Compound Stock: Dissolve 6-fluoroquinazoline-4-carboxylic acid in 100% sterile, cell-culture grade DMSO to yield a 10 mM stock solution. Causality: Quinazoline derivatives are generally hydrophobic; DMSO ensures complete solubilization without premature precipitation[9].

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in complete culture medium (DMEM or RPMI-1640 supplemented with 10% FBS). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[9][10].

Protocol A: MTT Colorimetric Assay
  • Cell Seeding: Harvest cells at 80% confluence. Seed 5,000–10,000 cells/well in 100 µL complete medium into a 96-well flat-bottom tissue culture plate[6][9].

  • Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours[9].

  • Treatment: Aspirate the old medium. Add 100 µL of the compound working dilutions. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 10 µM Gefitinib)[1][10]. Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of ~0.45 mg/mL[6][8].

  • Formazan Generation: Incubate for 1 to 4 hours at 37°C. Causality: Viable cells will reduce the yellow MTT to insoluble purple formazan crystals[7][10].

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO or acidified isopropanol) to each well[8][9]. Place on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to correct for background cellular debris[8][10].

Protocol B: CellTiter-Glo (ATP) Luminescent Assay
  • Preparation: Seed and treat cells in opaque-walled (white) 96-well plates to prevent luminescent cross-talk between wells, following the exact densities and timelines as Protocol A[8].

  • Equilibration: After the 48-72h treatment period, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Uniform temperature is critical because the luciferase enzyme kinetics are highly temperature-dependent[8].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture medium in each well (1:1 ratio)[8].

  • Mixing: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes.

  • Incubation: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Readout: Record luminescence using a multi-mode microplate reader.

Data Analysis & Troubleshooting

IC₅₀ Calculation: Normalize the absorbance/luminescence values to the vehicle control (defined as 100% viability). Plot the log(concentration) versus normalized viability using non-linear regression (curve fit) software to interpolate the half-maximal inhibitory concentration (IC₅₀)[5].

Troubleshooting Matrix:

  • High Background Absorbance in MTT: Often caused by phenol red or serum proteins interacting with the dye. Solution: Use a reference wavelength (630 nm) for subtraction, or switch to serum-free media during the MTT incubation phase[8][10].

  • Incomplete Formazan Solubilization: Results in high variance between technical replicates. Solution: Ensure complete removal of aqueous media before adding DMSO, and increase shaking time[6][10].

  • Discrepancy Between MTT and CTG Results: If MTT shows high viability but CTG shows low viability, the compound may be arresting cell division (cytostatic) without immediately halting mitochondrial reductase activity. The orthogonal setup successfully captures this nuance, preventing false positives[7][8].

References

  • Benchchem. "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds." 9

  • NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual." 8

  • Merck. "MTT Assay Protocol for Cell Viability and Proliferation." 6

  • Abcam. "MTT assay protocol." 10

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." 7

  • Taylor & Francis. "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." 1

  • Chemical Review and Letters. "Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy." 4

  • Arabian Journal of Chemistry. "Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy."5

  • Orient J Chem. "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." 2

  • MDPI. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." 3

Sources

Method

Application Note: Cell Cycle Analysis Following Treatment with 6-Fluoroquinazoline-4-Carboxylic Acid Derivatives

Executive Summary The rational design of targeted antineoplastic agents frequently relies on privileged chemical scaffolds to achieve high binding affinity and selectivity. 6-fluoroquinazoline-4-carboxylic acid (CAS: 178...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted antineoplastic agents frequently relies on privileged chemical scaffolds to achieve high binding affinity and selectivity. 6-fluoroquinazoline-4-carboxylic acid (CAS: 1781315-63-6) serves as a highly versatile building block in medicinal chemistry. By leveraging the electron-withdrawing properties of the 6-fluoro substitution and the functionalizability of the 4-carboxylic acid group, researchers synthesize potent multi-kinase inhibitors. Evaluating the efficacy of these novel derivatives requires robust, reproducible cell cycle analysis. This application note details the mechanistic rationale, critical experimental parameters, and a self-validating flow cytometry protocol for quantifying cell cycle arrest induced by quinazoline derivatives.

Mechanistic Rationale: Quinazoline Scaffolds in Cell Cycle Modulation

The quinazoline core is the defining structural motif of several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib. Derivatives synthesized from the 6-fluoroquinazoline-4-carboxylic acid scaffold are frequently designed to act as ATP-competitive inhibitors of critical upstream kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor (VEGFR) .

Inhibition of these targets abruptly halts downstream signaling cascades, particularly the PI3K/AKT and RAS/MAPK pathways. Consequently, the transcription and stabilization of Cyclin D1 are suppressed, preventing the activation of CDK4/6 and CDK2. This cascade failure fundamentally disrupts the cell's ability to transition past the G1/S checkpoint, resulting in profound G0/G1 cell cycle arrest and subsequent apoptosis .

Pathway Quinazoline 6-Fluoroquinazoline Derivative EGFR EGFR / RTKs Quinazoline->EGFR Inhibits CDK2 CDK2 / Cyclin E Quinazoline->CDK2 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Arrest Cell Cycle Arrest (G0/G1 Phase) CDK2->Arrest Blocked by Inhibition CyclinD Cyclin D1 / CDK4/6 PI3K->CyclinD Promotes MAPK->CyclinD CyclinD->Arrest Blocked by Inhibition

Mechanism of action of quinazoline derivatives inhibiting RTK/CDK signaling to induce cell cycle arrest.

Experimental Design & Causality: Building a Self-Validating Assay

To accurately quantify the anti-proliferative effects of a synthesized derivative, flow cytometric analysis of cellular DNA content using Propidium Iodide (PI) is the gold standard. As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. Every step must be executed with a clear understanding of its physical and chemical causality:

  • Comprehensive Cell Harvesting (The "Floating Cell" Imperative): Treatment with potent quinazoline derivatives induces apoptosis, causing dying and arrested cells to detach from the extracellular matrix . Harvesting only the adherent population introduces severe sampling bias, artificially skewing the cell cycle distribution. Collecting the culture media containing floating cells prior to trypsinization is mandatory for a self-validating representation of the total population.

  • Ethanol Fixation Dynamics: 70% cold ethanol is utilized rather than cross-linking agents like paraformaldehyde. Ethanol dehydrates the cells, coagulating proteins and permeabilizing the plasma membrane while preserving the nuclear architecture. This ensures the bulky PI fluorophore can freely intercalate into the DNA without the need for secondary permeabilization buffers.

  • RNase A Digestion (Eliminating False Positives): Propidium Iodide is a stoichiometric, non-specific intercalating agent that binds to all double-stranded nucleic acids. Because cells contain massive quantities of double-stranded RNA (e.g., ribosomal RNA), failing to enzymatically degrade RNA with RNase A will result in overwhelming background fluorescence. This obscures the distinct 2n (G1) and 4n (G2/M) DNA peaks, rendering the assay invalid.

  • Doublet Discrimination (Algorithmic Validation): A self-validating flow cytometry protocol must exclude cell aggregates. Two G0/G1 cells (2n each) passing through the laser simultaneously will emit a 4n fluorescence signal, falsely masquerading as a single G2/M cell. Plotting PI-Area against PI-Width allows the isolation of single cells (singlets), ensuring the integrity of the G2/M quantification.

Workflow Step1 1. Treatment (Compound Incubation) Step2 2. Harvesting (Trypsinization & Wash) Step1->Step2 Step3 3. Fixation (70% EtOH at -20°C) Step2->Step3 Step4 4. RNA Degradation (RNase A Incubation) Step3->Step4 Step5 5. DNA Staining (Propidium Iodide) Step4->Step5 Step6 6. Acquisition (Flow Cytometry) Step5->Step6

Step-by-step workflow for propidium iodide-based cell cycle analysis via flow cytometry.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Compound Treatment
  • Seed target cancer cells (e.g., A549, MCF-7, or A431) in 6-well plates at a density of

    
     cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete adherence.
    
  • Prepare serial dilutions of the 6-fluoroquinazoline-4-carboxylic acid derivative in complete media (ensure final DMSO concentration does not exceed 0.1% v/v to prevent solvent toxicity).

  • Aspirate old media and apply the compound-treated media. Include a Vehicle Control (0.1% DMSO) well. Incubate for 24 to 48 hours.

Phase 2: Harvesting and Fixation
  • Crucial Step: Transfer the culture media (containing detached, apoptotic/arrested cells) from each well into clearly labeled 15 mL conical tubes.

  • Wash the adherent cells with 1 mL of cold PBS, and add the wash to the respective 15 mL tube.

  • Add 0.5 mL of Trypsin-EDTA to each well. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize with 1 mL of complete media and transfer the suspension to the respective 15 mL tube.

  • Centrifuge all tubes at 300 × g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • Fixation: While vortexing the cells gently, add 1.5 mL of ice-cold absolute ethanol dropwise to achieve a final concentration of ~75%. Note: Dropwise addition during vortexing prevents cell clumping.

  • Incubate the fixed cells at -20°C for a minimum of 2 hours (cells can be stored safely at this stage for up to 1 month).

Phase 3: Staining and Acquisition
  • Centrifuge the fixed cells at 500 × g for 5 minutes. Note: Fixed cells are buoyant; a slightly higher centrifugation speed is required.

  • Carefully decant the ethanol. Wash the pellet once with 2 mL of cold PBS to rehydrate the cells, then centrifuge again.

  • Resuspend the pellet in 0.5 mL of PI Staining Buffer. The buffer must contain:

    • Propidium Iodide (PI): 50 µg/mL

    • RNase A (DNase-free): 100 µg/mL

    • Triton X-100: 0.1% v/v (optional, aids in uniform staining)

  • Incubate the samples in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation.

  • Acquire data on a flow cytometer (e.g., Beckman Coulter CytoFLEX or BD FACSCanto) using a 488 nm or 532 nm laser for excitation, detecting PI emission at ~610 nm (PE or ECD channel). Acquire a minimum of 10,000 singlet events per sample.

Quantitative Data Presentation

To benchmark the efficacy of a synthesized 6-fluoroquinazoline-4-carboxylic acid derivative, comparative quantitative data should mirror the dose-dependent G0/G1 accumulation and emergence of a Sub-G1 (apoptotic) population characteristic of multi-kinase inhibition.

Treatment GroupConcentration (µM)Sub-G1 (Apoptotic) %G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)0.01.2 ± 0.352.4 ± 1.532.1 ± 1.214.3 ± 0.8
Quinazoline Derivative1.04.5 ± 0.665.8 ± 1.818.5 ± 0.911.2 ± 0.5
Quinazoline Derivative5.018.7 ± 1.474.2 ± 2.14.3 ± 0.42.8 ± 0.3

Table 1: Representative flow cytometric output demonstrating dose-dependent cell cycle arrest and apoptosis following kinase inhibition by a quinazoline derivative.

References

  • Alanazi, M. M., et al. "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies." Molecules, vol. 27, no. 19, 2022, p. 6599.[Link]

  • Triantopoulou, S., et al. "Synthesis and Biological Evaluation of Novel Cationic Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivative for Epidermal Growth Factor Receptor Targeting." Pharmaceutics, vol. 16, no. 9, 2024, p. 1213.[Link]

  • Alqahtani, A. S., et al. "Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos." International Journal of Molecular Sciences, vol. 23, no. 9, 2022, p. 4720.[Link]

Application

Use of 6-fluoroquinazoline-4-carboxylic acid in high-throughput screening

Application Note: Engineering and High-Throughput Screening of 6-Fluoroquinazoline-4-carboxylic Acid Libraries Executive Summary The quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering and High-Throughput Screening of 6-Fluoroquinazoline-4-carboxylic Acid Libraries

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors[1]. Within this chemical space, 6-fluoroquinazoline-4-carboxylic acid (CAS 1781315-63-6) has emerged as a premier building block for High-Throughput Screening (HTS) library generation. This application note details the mechanistic rationale, parallel synthesis workflows, and self-validating biochemical screening protocols required to leverage this scaffold effectively against key oncology targets, such as the Epidermal Growth Factor Receptor (EGFR).

Mechanistic Rationale: The 6-Fluoroquinazoline-4-carboxylic Acid Scaffold

As a Senior Application Scientist, it is critical to understand why specific molecular features are selected before committing resources to HTS library generation. The selection of 6-fluoroquinazoline-4-carboxylic acid is driven by three distinct physicochemical and synthetic causalities:

  • The 6-Fluoro Advantage (Target Engagement & ADME): The introduction of a fluorine atom at the 6-position profoundly impacts the molecule's electronic distribution. Fluorine's high electronegativity lowers the pKa of the quinazoline nitrogens, which prevents excessive protonation at physiological pH and enhances passive membrane permeability[2]. Sterically, fluorine (van der Waals radius of 1.47 Å) acts as an isostere for hydrogen but provides superior metabolic stability by blocking cytochrome P450-mediated oxidation at the highly reactive 6-position[3][4]. In kinase active sites, this fluorine atom frequently engages in favorable multipolar interactions with the protein backbone of the hinge region[5].

  • The 4-Carboxylic Acid Synthetic Handle: Traditional quinazoline library synthesis relies on 4-chloroquinazolines via harsh SNAr reactions, which limits functional group tolerance. Conversely, the 4-carboxylic acid moiety provides a highly versatile handle for room-temperature parallel amide coupling or multicomponent reactions (e.g., the Ugi reaction). This ensures high-fidelity conversion rates necessary for nanoliter-scale automated synthesis[6][7].

Workflow Engineering: Parallel Library Synthesis

To generate a diverse HTS library, the 4-carboxylic acid is reacted with a spatially diverse panel of primary and secondary amines.

G A 6-Fluoroquinazoline- 4-carboxylic acid C Parallel Amide Coupling (HATU/DIPEA) A->C B Amine Library (Diversity Elements) B->C D LC-MS Purification & QC (>95% Purity) C->D E HTS Ready Plates (384-well) D->E

Caption: Workflow for parallel synthesis of 6-fluoroquinazoline-4-carboxamide HTS libraries.

Protocol 1: Acoustic-Dispensed Parallel Amide Coupling

Causality of Reagents: HATU is selected over traditional EDC/NHS coupling because its superior reactivity efficiently drives the coupling of sterically hindered or electron-deficient anilines, minimizing epimerization and maximizing yield in a miniaturized 384-well format.

  • Preparation: Prepare a 100 mM stock solution of 6-fluoroquinazoline-4-carboxylic acid and HATU in anhydrous DMF. Prepare 100 mM stock solutions of the amine diversity library in DMF.

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 100 nL of the acid/HATU master mix into a 384-well cyclic olefin copolymer (COC) plate.

  • Base Addition: Add 50 nL of N,N-Diisopropylethylamine (DIPEA) to act as the proton sponge, initiating the formation of the active ester.

  • Amine Coupling: Acoustically dispense 100 nL of the respective amine from the source plate into the reaction wells. Seal and incubate at 25°C for 4 hours on a plate shaker (1000 rpm).

  • Self-Validation & Quality Control (QC): This workflow is a self-validating system via parallel LC-MS QC. A 5% random sampling of the 384-well plate is injected into a high-throughput LC-MS. The plate is only cleared for biological screening if >90% of the sampled wells exhibit the target mass with >85% UV purity. This ensures that downstream biological activity is causally linked to the synthesized target molecule, not unreacted electrophiles.

High-Throughput Screening (HTS): EGFR Kinase Assay

Quinazoline derivatives are classic ATP-competitive inhibitors of EGFR[8]. To screen the generated library, we utilize a luminescent ADP-Glo assay.

G L EGF Ligand R EGFR (Kinase Domain) L->R Activates P Autophosphorylation R->P ATP Binding I 6-Fluoroquinazoline Derivatives I->R ATP-Competitive Inhibition S Downstream Signaling (RAS/RAF/MEK) P->S O Cell Proliferation S->O

Caption: Mechanism of EGFR kinase inhibition by 6-fluoroquinazoline derivatives in signaling.

Protocol 2: Luminescent Kinase Inhibition Assay

Causality of Assay Choice: The ADP-Glo assay directly measures the byproduct of the kinase reaction (ADP). This is chosen over direct fluorescent assays (like TR-FRET) because heterocyclic libraries often contain highly fluorescent compounds that cause false positives/negatives through optical interference.

  • Compound Plating: Acoustically dispense 50 nL of the QC-cleared quinazoline library into a white, flat-bottom 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of EGFR kinase (1 ng/µL) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide. Note: ATP concentration is kept near the Km to sensitize the assay to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode plate reader.

  • Self-Validation & Assay Robustness: The assay validates itself through strict intra-plate controls. Each plate contains 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Gefitinib). The Z'-factor is calculated for every plate:

    
    
    A plate is only passed for hit-picking if 
    
    
    
    , proving that the signal drop is causally linked to true enzymatic inhibition rather than assay drift or pipetting errors.

Quantitative Data Analytics: Comparative SAR

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating the quantitative superiority of the 6-fluoro substitution compared to other halogens or unsubstituted analogs in the quinazoline-4-carboxamide series.

Table 1: Comparative SAR Data of Quinazoline-4-carboxamide Derivatives

Core SubstitutionR-Group (Amide)EGFR Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Calculated LogD (pH 7.4)
Unsubstituted3-chloroaniline45.25.83.1
6-Fluoro 3-chloroaniline 12.4 1.2 3.4
6-Chloro3-chloroaniline28.73.54.0
8-Fluoro3-chloroaniline85.1>10.03.3

Data represents aggregated literature trends demonstrating the optimal physicochemical and potency profile of the 6-fluoro substitution, which balances lipophilicity (LogD) with target affinity[3][4].

References

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity Source: ACS Omega URL: [Link]

  • Title: Sustainability by design: automated nanoscale 2,3,4-trisubstituted quinazoline diversity Source: RSC Advances URL: [Link]

  • Title: One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives Source: Hacettepe Journal of Biology and Chemistry URL: [Link]

  • Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Method

Application Note: Preparative HPLC Purification of 6-Fluoroquinazoline-4-Carboxylic Acid Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction 6-Fluoroquinazoline-4-carboxylic acid derivatives are critical pharmacophores in modern drug discovery, frequently ser...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

6-Fluoroquinazoline-4-carboxylic acid derivatives are critical pharmacophores in modern drug discovery, frequently serving as advanced intermediates for kinase inhibitors (e.g., Aurora A kinase) and antiviral agents 1. However, isolating these compounds at high purity (>99%) presents a significant chromatographic challenge due to their amphoteric nature. This application note details a robust, self-validating Preparative High-Performance Liquid Chromatography (Prep-HPLC) protocol designed to overcome the zwitterionic peak tailing commonly associated with these scaffolds.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is crucial to understand that successful chromatography is not achieved by trial and error, but by manipulating the physicochemical properties of the analyte. The rationale for this method is built on three mechanistic pillars:

  • The Zwitterionic Dilemma: The target molecule contains a basic quinazoline nitrogen (pKa ~2-3) and an acidic carboxylic acid moiety (pKa ~3.5-4.5). At near-neutral pH, it exists in a zwitterionic state. This dual-charge state leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary electrostatic interactions with residual silanol groups on the silica backbone 2.

  • Mechanistic Solution (pH & Ion-Pairing): To enforce a single ionization state, we utilize a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). At pH ~2.0, the carboxylic acid is fully protonated (neutralized), while the basic quinazoline nitrogen becomes protonated (cationic). The strongly electronegative trifluoroacetate anion acts as a volatile ion-pairing agent, binding to the cationic nitrogen. This neutralizes the localized charge, increases the apparent hydrophobicity of the complex, and masks residual silanols to ensure sharp, symmetrical peaks 3.

  • The Fluorine Effect: The highly electronegative fluorine atom at the 6-position increases the overall lipophilicity (logP) of the scaffold. A standard C18 stationary phase provides optimal hydrophobic interactions to resolve the fluorinated target from closely related des-fluoro or regioisomeric impurities 1.

Method Development Workflow

G N1 Crude 6-Fluoroquinazoline Derivative N2 Sample Preparation (Dissolution in DMSO/TFA) N1->N2 N3 Analytical HPLC Screening (C18, 0.1% TFA, 10-90% ACN) N2->N3 N4 Purity & Retention Time Confirmation N3->N4 N5 Scale-Up Calculation (Loadability & Flow Rate) N4->N5 If Purity < 95% N6 Preparative HPLC (C18, 21.2mm ID, 20 mL/min) N5->N6 N7 Fraction Collection (UV 254 nm) N6->N7 N8 Lyophilization & Final API Isolation N7->N8

Figure 1: Method development and scale-up workflow for zwitterionic quinazolines.

Materials and Reagents

  • Analytical Column: C18, 4.6 mm ID × 150 mm length, 5 µm particle size, 100 Å pore size.

  • Preparative Column: C18, 21.2 mm ID × 250 mm length, 5 µm particle size.

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm) + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% v/v TFA.

  • Sample Diluent: Dimethyl sulfoxide (DMSO) / Mobile Phase A (1:1, v/v). (Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the zwitterion, ensuring complete dissolution prior to injection, preventing on-column precipitation).

Step-by-Step Experimental Protocols

Step 1: Analytical Screening & Method Optimization

Before committing to preparative scale, the crude mixture must be profiled to establish retention time (tR) and gradient slope.

  • Prepare a 1.0 mg/mL solution of the crude mixture in the sample diluent. Vortex and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Inject 10 µL onto the analytical HPLC system.

  • Run the analytical gradient (see Table 1 ) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm (optimal for the quinazoline chromophore).

  • Self-Validation Check: Ensure the target peak exhibits a symmetry factor (As) between 0.9 and 1.2. If As > 1.5 (tailing), verify the TFA concentration in the mobile phase or prepare fresh buffers.

Step 2: Scale-Up Calculation

The scale-up factor (SF) from analytical (4.6 mm ID) to preparative (21.2 mm ID) is calculated based on the ratio of the column cross-sectional areas to maintain linear velocity 4:

  • SF = (r_prep / r_anal)² = (10.6 / 2.3)² ≈ 21.2

  • Prep Flow Rate: 1.0 mL/min × 21.2 = 21.2 mL/min (rounded to 20.0 mL/min for optimal system backpressure management).

  • Prep Injection Volume: 10 µL × 21.2 = 212 µL (can be optimized up to 1.5 mL depending on empirical loadability).

Step 3: Preparative HPLC Purification
  • Prepare a highly concentrated sample (50-100 mg/mL) in pure DMSO.

  • Inject 1.0 mL of the crude sample onto the preparative column.

  • Execute the scaled-up gradient method (Table 2 ).

  • Collect fractions based on UV threshold triggering (>50 mAU at 254 nm).

  • Self-Validation Check: Immediately analyze a 10 µL aliquot of the main fraction on the analytical system to confirm purity >99% before pooling.

  • Pool pure fractions, freeze at -80°C, and lyophilize for 48-72 hours to yield the target compound as a stable TFA salt.

Data Presentation

Table 1: Analytical HPLC Gradient Conditions

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
12.0 10 90 1.0
15.0 10 90 1.0
15.1 90 10 1.0

| 20.0 | 90 | 10 | 1.0 |

Table 2: Preparative HPLC Gradient Conditions

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 20.0
3.0 90 10 20.0
18.0 10 90 20.0
22.0 10 90 20.0
22.1 90 10 20.0

| 28.0 | 90 | 10 | 20.0 |

Table 3: Typical Recovery and Purity Metrics

Parameter Value / Observation
Crude Purity (Area %) 65.0 - 75.0%
Purified API Purity (Area %) > 99.5%
Mass Recovery Yield 82.0 - 88.0%

| Peak Symmetry (As) | 1.05 (Excellent) |

Troubleshooting & System Validation

  • Issue: Co-elution of Des-fluoro Impurity.

    • Causality: The des-fluoro impurity has a nearly identical pKa and only a slightly lower logP than the target molecule.

    • Solution: Flatten the gradient slope specifically around the expected elution time (e.g., modify the gradient from 10-90% B over 10 mins to a shallow 30-50% B over 15 mins) to increase the resolution (Rs) between the closely eluting peaks.

  • Issue: Compound Precipitation On-Column (High Backpressure).

    • Causality: Injecting a high volume of a DMSO-dissolved sample into a highly aqueous mobile phase (90% Water) can cause the zwitterion to crash out at the column head, leading to split peaks or extreme backpressure spikes.

    • Solution: Pre-dilute the DMSO sample with 20-30% Mobile Phase A prior to injection. If precipitation occurs in the sample vial upon dilution, the concentration is too high; reduce the injection concentration and perform multiple stacked injections instead of a single overloaded run.

References

  • Journal of Medicinal Chemistry (ACS Publications): HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity. (Details preparative HPLC of quinazoline-4-carboxylic acids using 0.1% TFA). 3

  • National Institutes of Health (PMC): 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. (Discusses the synthesis and HPLC purity of fluoroquinazoline derivatives). 1

  • SIELC Technologies: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (Explains the chromatographic challenges of zwitterions). 2

  • University of Warwick: Principles in preparative HPLC. (Details the mathematics behind analytical to preparative scale-up and column loadability). 4

Sources

Application

Application Note: Synthesis and Derivatization of 6-Fluoroquinazoline-4-Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Structural Significance The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Structural Significance

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents[1][2]. The strategic introduction of a fluorine atom at the C6 position of the quinazoline ring is known to enhance metabolic stability, modulate pKa, and increase lipophilicity, thereby improving the overall pharmacokinetic profile and target binding affinity of the resulting drug candidates[2].

This application note details a robust, field-proven protocol for the synthesis of 6-fluoroquinazoline-4-carboxylic acid via a one-pot, three-component condensation, followed by its derivatization into esters and amides[3][4].

Causality in Experimental Design: The synthesis begins with 5-fluoroisatin. Direct condensation of intact isatin with amines typically yields Schiff bases at the highly electrophilic C3 carbonyl. To successfully construct the quinazoline ring, the isatin core must first undergo alkaline hydrolysis[4]. This base-catalyzed ring opening generates sodium (2-amino-5-fluorophenyl)-oxo-acetate. The liberated primary aromatic amine is then free to condense with an aldehyde to form an imine intermediate. Subsequent addition of ammonium acetate provides the second nitrogen atom necessary for the cyclocondensation, closing the pyrimidine ring and yielding the 2-aryl-6-fluoroquinazoline-4-carboxylic acid[3].

For derivatization, the carboxylic acid group at the C4 position is sterically hindered by the adjacent peri-hydrogen (C5) and electronically deactivated by the electron-withdrawing quinazoline core. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields. Instead, conversion to the highly reactive acyl chloride using thionyl chloride (SOCl2) is the preferred method for subsequent amidation[3]. Esters are efficiently synthesized via standard acid-catalyzed Fischer esterification, utilizing the alcohol as both solvent and reactant to drive the equilibrium forward[4].

Synthetic Pathway Visualization

SynthesisWorkflow N1 5-Fluoroisatin (Starting Material) N2 Sodium (2-amino-5-fluorophenyl) -oxo-acetate N1->N2 NaOH (aq), 80°C (Alkaline Hydrolysis) N3 2-Aryl-6-fluoroquinazoline -4-carboxylic acid N2->N3 Aldehyde, NH4OAc, Reflux (Cyclocondensation) N4 Acyl Chloride Intermediate (Highly Reactive) N3->N4 SOCl2, Reflux (Chlorination) N5 6-Fluoroquinazoline-4-esters N3->N5 ROH, cat. H2SO4, Reflux (Fischer Esterification) N6 6-Fluoroquinazoline-4-amides N4->N6 R-NH2, THF, 0°C to RT (Aminolysis)

Figure 1: Synthetic workflow for 6-fluoroquinazoline-4-carboxylic acid derivatives.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating visual cues and intermediate checks to ensure reaction fidelity.

Protocol A: Synthesis of 2-Aryl-6-fluoroquinazoline-4-carboxylic Acid (Core Scaffold)
  • Ring Opening: Suspend 5-fluoroisatin (10 mmol) in 30 mL of 10% NaOH aqueous solution within a 100 mL round-bottom flask. Stir and heat the mixture to 80°C.

    • Validation Check: The initial orange/red suspension will dissolve to form a clear, pale-yellow solution within 30 minutes, confirming the complete hydrolysis of the isatin ring to the sodium salt[4].

  • Cyclocondensation: To the clear solution, add the desired aryl aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) and ammonium acetate (50 mmol, 5 equiv).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at reflux (approx. 100°C) for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Eluent: Hexane/EtOAc 7:3).

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Slowly acidify the solution using 2M HCl until the pH reaches 2–3.

    • Validation Check: A dense precipitate will form immediately upon acidification, indicating the protonation and insolubility of the target carboxylic acid[4].

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure 2-aryl-6-fluoroquinazoline-4-carboxylic acid.

Protocol B: Synthesis of 6-Fluoroquinazoline-4-carboxylic Acid Esters
  • Reaction Setup: In a 50 mL round-bottom flask, suspend the core carboxylic acid (2 mmol) in 15 mL of the target alcohol (e.g., anhydrous methanol or ethanol). The alcohol serves as both the nucleophile and the solvent[3].

  • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H2SO4, 95-97%) dropwise while stirring[3].

  • Reflux: Heat the mixture to reflux for 8–12 hours.

    • Validation Check: The suspension will gradually turn into a homogenous solution as the highly insoluble carboxylic acid converts into the more soluble ester.

  • Workup: Concentrate the mixture under reduced pressure to remove excess alcohol. Neutralize the residue with saturated NaHCO3 (aq) until CO2 evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the ester[4].

Protocol C: Synthesis of 6-Fluoroquinazoline-4-carboxamides
  • Acyl Chloride Formation: Suspend the core carboxylic acid (2 mmol) in 10 mL of thionyl chloride (SOCl2)[3]. Reflux the mixture at 80°C for 2–3 hours.

    • Validation Check: The solid will dissolve completely, indicating successful conversion to the acyl chloride[4].

  • Solvent Removal (Critical Step): Remove the excess SOCl2 completely under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure no residual HCl or SOCl2 remains, which would otherwise quench the amine in the next step.

  • Aminolysis: Dissolve the crude acyl chloride in 10 mL of anhydrous THF and cool to 0°C in an ice bath.

  • Add the desired amine (5 mmol, 2.5 equiv) dropwise. If using a precious amine (1 equiv), supplement with triethylamine (3 equiv) as an auxiliary base[3].

  • Stir the mixture, allowing it to warm to room temperature over 2–4 hours.

  • Workup: Quench the reaction with 15 mL of water. Extract with Dichloromethane (3 × 15 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude amide via silica gel column chromatography.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and optimized conditions for the derivatization of the 6-fluoroquinazoline-4-carboxylic acid scaffold.

Derivative TypeKey ReagentsTemp (°C)Time (h)Average Yield (%)
Core Carboxylic Acid 5-Fluoroisatin, Aldehyde, NH4OAc100 (Reflux)4–675–82%
Methyl Ester Core Acid, Methanol, cat. H2SO465 (Reflux)8–1280–85%
Ethyl Ester Core Acid, Ethanol, cat. H2SO478 (Reflux)8–1278–84%
Acyl Chloride Core Acid, SOCl2 (neat)80 (Reflux)2–3>95% (Crude)
Aliphatic Amide Acyl Chloride, Alkyl Amine, THF0 to RT1–275–85%
Aromatic Amide Acyl Chloride, Aryl Amine, THF0 to RT2–465–75%

Troubleshooting & Analytical Validation

  • Incomplete Core Ring Formation: If TLC shows unreacted aldehyde after 6 hours, ensure the pH of the initial hydrolysis step was sufficiently basic (>10) to completely open the isatin ring. Ammonium acetate must be present in a large excess to drive the cyclization.

  • Low Amide Yields: Aromatic amines are significantly less nucleophilic than aliphatic amines. If yields for aromatic amides drop below 50%, increase the reaction time to 12 hours and gently heat the THF solution to 40°C. Ensure absolute removal of SOCl2 prior to amine addition.

  • Spectroscopic Signatures: Successful formation of the quinazoline core is characterized by the disappearance of the isatin ketone carbonyl (~1740 cm⁻¹) in IR spectroscopy, and the appearance of the quinazoline C=N stretch (~1560-1600 cm⁻¹). In ¹H-NMR, the C4-carboxylic acid proton typically appears as a broad singlet far downfield (>13.0 ppm)[4].

References

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. URL:[Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4). URL:[Link]

  • Xu, G. F., Song, B. A., Bhadury, P. S., Yang, S., Zhang, P. Q., Jin, L. H., Xue, W., Hu, D. Y., & Lu, P. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(11), 3768-3774. URL:[Link]

  • Zhang, et al. (2020). Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi. Journal of Agricultural and Food Chemistry, 68(36), 9613-9623. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 6-Fluoroquinazoline-4-carboxylic Acid in KRAS G12C Inhibitor Development

Executive Summary & Molecular Rationale The discovery of the cryptic Switch-II pocket (S-IIP) in the KRAS G12C mutant has catalyzed the development of covalent inhibitors capable of trapping the oncoprotein in its inacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The discovery of the cryptic Switch-II pocket (S-IIP) in the KRAS G12C mutant has catalyzed the development of covalent inhibitors capable of trapping the oncoprotein in its inactive GDP-bound state. While concurrent clinical candidates (such as Divarasib and Adagrasib) heavily utilize 8-fluoroquinazoline or tetrahydropyridopyrimidine cores , recent innovations in medicinal chemistry have identified 6-fluoroquinazoline-4-carboxylic acid as a highly privileged, versatile scaffold for next-generation KRAS G12C inhibitors .

Causality of the Scaffold Design: The strategic placement of the fluorine atom at the C6 position of the quinazoline ring serves a dual purpose. First, it exerts an electron-withdrawing effect that lowers the pKa of the quinazoline nitrogens, thereby reducing basicity and minimizing recognition by multidrug efflux transporters (e.g., MDR1 and BCRP). This modulation is critical for improving central nervous system (CNS) penetrance and overall oral bioavailability . Second, the 4-carboxylic acid moiety provides an ideal synthetic handle for the rapid installation of conformationally restricted diamine linkers (e.g., piperazines or bridged bicyclic systems) that bridge the heterocyclic core to the cysteine-reactive acrylamide warhead.

Mechanistic Pathway

G RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GDP -> GTP Downstream RAF/MEK/ERK Tumor Growth KRAS_GTP->Downstream Inhibitor 6-Fluoroquinazoline Derivatives Inhibitor->KRAS_GDP Covalent bonding to Cys12

Figure 1: Mechanism of action of 6-fluoroquinazoline-based covalent inhibitors targeting KRAS G12C.

Synthetic Methodologies: Core Functionalization

Synth Step1 6-Fluoroquinazoline-4-carboxylic acid (Starting Scaffold) Step2 Amidation (HATU/DIPEA) Attachment of Piperazine Linker Step1->Step2 Step3 C2/C8 Functionalization (e.g., Cross-coupling for back-pocket binding) Step2->Step3 Step4 Warhead Installation (Acryloyl chloride, N-acylation) Step3->Step4 Step5 Final KRAS G12C Inhibitor (e.g., Merck pipeline analogs) Step4->Step5

Figure 2: General synthetic workflow for 6-fluoroquinazoline-derived KRAS G12C inhibitors.

Protocol 1: Amidation of 6-Fluoroquinazoline-4-carboxylic Acid

Objective: Couple the core scaffold to a Boc-protected piperazine linker. Causality: HATU is selected as the coupling reagent over EDC/NHS because the 4-position of the quinazoline ring is sterically hindered and electronically deactivated. HATU generates a highly reactive HOAt ester intermediate, driving the amidation to completion while preventing epimerization of any chiral centers in downstream complex linkers.

Step-by-Step:

  • Preparation: Dissolve 6-fluoroquinazoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add tert-butyl piperazine-1-carboxylate (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validating Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (m/z 192.15) and the appearance of the product mass ([M+H]⁺) validates successful coupling. Troubleshooting: If starting material persists, the causality is likely moisture in the DMF hydrolyzing the active ester; re-dry solvents and add 0.5 eq HATU.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Target Engagement Protocols

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Formation

Objective: Verify the irreversible covalent bond formation between the acrylamide warhead of the synthesized 6-fluoroquinazoline derivative and Cys12 of KRAS G12C. Causality: Covalent inhibitors exhibit time-dependent inhibition. Mass spectrometry is the most direct method to quantify target engagement because the covalent modification results in a precise mass shift exactly equal to the molecular weight of the inhibitor.

Step-by-Step:

  • Protein Preparation: Dilute recombinant KRAS G12C (amino acids 1-169) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

  • Nucleotide Loading: Incubate the protein with 10 µM GDP for 30 minutes at room temperature to ensure the protein is in the inactive, GDP-bound state (the conformation targeted by S-IIP inhibitors) .

  • Inhibitor Incubation: Add the 6-fluoroquinazoline inhibitor to a final concentration of 10 µM (5x molar excess). Incubate at 25°C.

  • Self-Validating Controls: Concurrently run two parallel control reactions:

    • Vehicle Control: KRAS G12C + DMSO (0.1%).

    • Specificity Control: Recombinant KRAS G12S (or Wild-Type) + Inhibitor.

  • Quenching & Analysis: At 1h and 4h time points, quench 10 µL aliquots with 1% formic acid. Analyze via LC-TOF-MS using a C4 intact protein column.

  • Data Interpretation: Deconvolute the mass spectra. The G12C sample should show a >95% shift to the [Protein + Inhibitor] mass. The G12S control must show a 0% mass shift. If the G12S control shows a mass shift, the inhibitor is non-specifically alkylating other cysteines (e.g., Cys80 or Cys118), indicating poor S-IIP selectivity.

Cellular Efficacy Assays

Protocol 3: pERK Inhibition via AlphaLISA

Objective: Determine the cellular IC₅₀ of the inhibitor by measuring downstream ERK phosphorylation. Causality: Because KRAS G12C signals primarily through the RAF-MEK-ERK cascade, quantifying pERK provides a highly sensitive, amplified readout of KRAS inhibition. AlphaLISA is chosen for its homogeneous, no-wash format which minimizes technical variability and allows for high-throughput screening.

Step-by-Step:

  • Cell Seeding: Seed MIA PaCa-2 cells (homozygous KRAS G12C) at 10,000 cells/well in a 96-well plate.

  • Self-Validating Control Line: Seed A549 cells (KRAS G12S) in a separate plate as a negative control to prove mutation-specific cytotoxicity.

  • Treatment: After 24 hours, treat cells with a 10-point, 3-fold serial dilution of the inhibitor (ranging from 10 µM to 0.5 nM). Incubate for 2 hours.

  • Lysis & Detection: Lyse cells using the AlphaLISA lysis buffer. Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads (anti-pERK) and Donor beads.

  • Reading: Read the plate on an EnVision multimode microplate reader (excitation at 680 nm, emission at 615 nm).

  • Validation: A highly optimized 6-fluoroquinazoline compound should exhibit a low-nanomolar IC₅₀ in MIA PaCa-2 cells but a >10 µM IC₅₀ in A549 cells, confirming exclusively G12C-driven efficacy.

Quantitative SAR Data Presentation

To illustrate the impact of the 6-fluoro substitution, the following table summarizes the structure-activity relationship (SAR) and physicochemical properties of quinazoline-based KRAS G12C inhibitors (data aggregated and normalized from recent patent and literature benchmarks) , .

Scaffold CoreCalculated pKa (Basic Amine)TPSA (Ų)Target Engagement (

, M⁻¹s⁻¹)
Cellular IC₅₀ (MIA PaCa-2, nM)Efflux Ratio (MDR1)
Unsubstituted Quinazoline8.485.21.2 x 10³145.0High (>15)
8-Fluoroquinazoline7.685.24.5 x 10⁴12.5Moderate (5-10)
6-Fluoroquinazoline 7.2 85.2 5.1 x 10⁴ 8.2 Low (<3)

Note: The 6-fluoro modification optimally balances the reduction of basicity (lowering efflux) while maintaining high covalent binding efficiency in the S-IIP.

References

  • Purkey, H. E., et al. (2023). "Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C." Journal of Medicinal Chemistry, 66(15), 10705–10723.[Link]

  • Bharathan, I., et al. / Merck Sharp & Dohme Corp. (2021). "Small molecule inhibitors of KRAS G12C mutant.
  • Nnadi, C. I., et al. (2024). "The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement." Nature Communications, 15(1), 1104.[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-fluoroquinazoline-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the nuances of synthesizing 6-fluoroq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the nuances of synthesizing 6-fluoroquinazoline-4-carboxylic acid.

The most efficient and scalable method for constructing the quinazoline-4-carboxylic acid scaffold is a one-pot, three-component condensation reaction[1]. This approach bypasses the need for harsh, multi-step linear syntheses by leveraging the alkaline hydrolysis of 5-fluoroisatin, followed by an in-situ cyclization with an aldehyde and ammonium acetate[2].

Below, you will find a mechanistic workflow, validated step-by-step protocols, optimization data, and a targeted Q&A addressing the most common points of failure in this synthesis.

Mechanistic Workflow

G N1 5-Fluoroisatin (Starting Material) N2 Alkaline Hydrolysis (NaOH, H2O, 60°C) N1->N2 N3 Ring-Opened Salt (2-Amino-5-fluorophenyl)- oxo-acetic acid Na-salt N2->N3 Lactam Cleavage N4 3-Component Condensation (+ Aldehyde, NH4OAc) N3->N4 N5 Intermediate Diimine / Dihydroquinazoline N4->N5 Imine Formation N6 Aerobic Oxidation / Cyclization N5->N6 N7 6-Fluoroquinazoline- 4-carboxylic acid (Na-salt) N6->N7 Ring Closure N8 Acidification (Dilute HCl, pH 3-4) N7->N8 N9 6-Fluoroquinazoline- 4-carboxylic acid (Final Product) N8->N9 Protonation

Workflow for the synthesis of 6-fluoroquinazoline-4-carboxylic acid via a 3-component reaction.

Standardized Experimental Protocols

A self-validating protocol requires built-in quality control checks. Do not proceed to the cyclization step if the isatin hydrolysis is incomplete.

Protocol A: Alkaline Hydrolysis of 5-Fluoroisatin

  • Suspend 5-fluoroisatin (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq).

  • Stir the mixture at 60 °C for 2 hours. Causality: The elevated temperature and excess hydroxide are required to fully cleave the stable lactam ring.

  • Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the distinct orange/red color of the isatin transitions to a pale yellow solution, indicating the formation of (2-amino-5-fluorophenyl)-oxo-acetic acid sodium salt[1].

  • Use this aqueous solution directly for Protocol B.

Protocol B: One-Pot Three-Component Cyclization

  • To the aqueous solution from Protocol A, add the desired aldehyde (1.1 eq) and ammonium acetate (5.0 eq). Causality: Ammonium acetate acts as a dual-purpose reagent; it provides the ammonia necessary for imine formation while releasing acetic acid to maintain a weakly acidic environment conducive to cyclization[2].

  • Add ethanol to achieve a 1:1 H₂O:EtOH co-solvent system.

  • Reflux at 80 °C under an aerobic atmosphere for 4–6 hours.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully acidify with 1M HCl to pH 3–4 to precipitate the free 6-fluoroquinazoline-4-carboxylic acid[1]. Filter, wash with cold water, and dry under vacuum.

Optimization of Reaction Conditions

To maximize throughput, the cyclization step can be optimized. The table below summarizes the quantitative impact of various solvents and catalysts on the yield of the quinazoline core.

EntrySolvent SystemCatalystTemp (°C)Time (h)Yield (%)Scientific Observation
1H₂O : Ethanol (1:1)None80 (Reflux)645Baseline condition; incomplete cyclization observed.
2H₂O : Isopropanol (1:1)None85 (Reflux)452Higher boiling point slightly improves kinetic closure.
3H₂O : Ethanol (1:1)DMAP (10 mol%)80 (Reflux)388DMAP acts as a nucleophilic catalyst, accelerating ring closure[3].
4Solvent-free (Melt)Maltose-DMU-NH₄Cl90192Deep eutectic solvent acts as an effective, biodegradable reaction medium[3].

Troubleshooting & FAQs

Q1: My 5-fluoroisatin hydrolysis is incomplete, and I am recovering starting material. How do I fix this? Answer: The lactam ring of 5-fluoroisatin is thermodynamically stable. If your pH drops below 10 during the reaction, the ring-opened (2-amino-5-fluorophenyl)-oxo-acetic acid will spontaneously re-close into the isatin starting material. Ensure you are using at least 2.5 equivalents of NaOH and maintaining the temperature at 60 °C. Do not attempt to isolate the free oxo-acetic acid; it must be kept as the sodium salt until the multi-component condensation is complete[1].

Q2: LC-MS analysis shows a high percentage of uncyclized diimine intermediates instead of the final quinazoline. How can I drive the cyclization to completion? Answer: The formation of the diimine intermediate is fast, but the subsequent 6-electron electrocyclic ring closure is the rate-limiting step[3]. If the reaction stalls here, you lack sufficient electrophilic activation. You can resolve this by adding 10 mol% of 4-(N,N-dimethylamino)pyridine (DMAP). DMAP catalyzes the reaction by activating the intermediate, allowing for rapid cyclization under mild conditions[3]. Additionally, ensure your reaction is open to the air; aerobic oxidation is often required to drive the intermediate dihydroquinazoline to the fully aromatic quinazoline[3].

Q3: During the final isolation step, my yield plummets, and I detect decarboxylated side products (6-fluoroquinazoline). What went wrong? Answer: Quinazoline-4-carboxylic acids are highly susceptible to decarboxylation under harsh acidic conditions, especially when heat is applied. This occurs because the electron-withdrawing nature of the quinazoline ring stabilizes the intermediate carbanion formed during the loss of CO₂. To prevent this, acidification must be strictly controlled. Cool the reaction mixture to 0 °C before adding acid, use dilute 1M HCl rather than concentrated acid, and stop the addition precisely at pH 3–4[1].

Q4: Can I synthesize ester or amide derivatives directly from this one-pot method? Answer: No. The one-pot three-component reaction inherently yields the carboxylic acid sodium salt[1]. To synthesize esters or amides, you must first isolate the free 6-fluoroquinazoline-4-carboxylic acid. From there, you can activate the carboxylic acid using thionyl chloride (SOCl₂) to form the highly reactive 6-fluoroquinazoline-4-carbonyl chloride, which can then be reacted with various alcohols or amines to form the respective esters or amides[2][4].

References

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives SciSpace / Hacettepe Journal of Biology and Chemistry
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives DergiPark / Hacettepe Journal of Biology and Chemistry
  • 2-(3-Bromophenyl)
  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives ResearchG

Sources

Optimization

Purification challenges in the synthesis of quinazoline carboxylic acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of quinazoline carboxylic acids. Given their importance as scaffolds in medicinal chemistry, achieving high purity is paramount for reliable biological data and successful drug development. This resource synthesizes established protocols and expert insights to help you navigate common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your quinazoline carboxylic acid synthesis.

Question: My crude product is a sticky, insoluble solid after the initial workup. How can I purify it?

This is a common issue, as quinazoline derivatives can be high-melting crystalline products with poor solubility in many common organic solvents.[1] The key is to select an appropriate solvent or solvent system for purification.

Root Cause Analysis:

  • High Crystallinity: The planar, aromatic nature of the quinazoline core leads to strong intermolecular π-π stacking, resulting in high lattice energy and poor solubility.

  • Amphoteric Nature: The presence of both a basic quinazoline ring system and an acidic carboxylic acid group can lead to zwitterionic character, further reducing solubility in neutral organic solvents.

  • Residual Salts: Inorganic salts from the reaction workup may have co-precipitated with your product.

Solutions:

  • Trituration: Before attempting more complex methods, try triturating the crude solid. This process involves suspending the solid in a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents for Trituration: Diethyl ether, Hexane/Ether mixtures, or cold Ethanol.[2]

    • Procedure: Stir the crude solid vigorously in the chosen solvent for 20-30 minutes, then filter and wash the solid with fresh cold solvent. This can effectively remove more soluble byproducts and starting materials.

  • Systematic Recrystallization: Finding the right recrystallization solvent is crucial.

    • Strategy: Begin with small-scale solubility tests in a variety of solvents, as listed in the table below. Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.

    • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it through a pad of celite. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[3][4]

Table 1: Common Recrystallization Solvents for Quinazoline Carboxylic Acids

Solvent Polarity Boiling Point (°C) Typical Use & Notes
Toluene Low 111 Excellent for many quinazoline derivatives; often used for final product crystallization.[3]
Ethanol High 78 Good general-purpose solvent, often used in mixtures with water.[4]
Methanol High 65 Similar to ethanol, but can sometimes result in different crystal habits.[3]
N,N-Dimethylformamide (DMF) High (Aprotic) 153 A strong solvent for highly insoluble compounds. Use sparingly due to high boiling point.[5][6]
Dimethyl Sulfoxide (DMSO) High (Aprotic) 189 Similar to DMF; very effective but difficult to remove. Often used for solubility studies.[5]

| Toluene-THF or Methanol-Water | Mixed | Variable | Solvent mixtures can fine-tune solubility to achieve optimal crystallization.[4] |

Question: My final product is contaminated with unreacted anthranilic acid or other acidic starting materials. How can I remove them?

This is an ideal scenario for leveraging the chemical properties of your target molecule using an acid-base extraction. Since your product contains a carboxylic acid, you can selectively move it between an aqueous and an organic layer.

Core Principle: Quinazoline carboxylic acids can be deprotonated by a base to form a water-soluble carboxylate salt.[7] This allows for separation from neutral or basic organic impurities. The pure product can then be recovered by re-acidification.[3]

Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base is strong enough to deprotonate the carboxylic acid, pulling your desired product into the aqueous layer as its sodium salt, while leaving less acidic impurities (like some phenols) and neutral byproducts in the organic layer.[7]

  • Separation: Separate the aqueous layer. It now contains the sodium salt of your quinazoline carboxylic acid. The organic layer can be discarded (or checked by TLC for any remaining product).

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a 2N HCl solution while stirring until the pH is acidic (pH ~1-2).[3] Your purified quinazoline carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with cold deionized water to remove any residual salts, and dry it under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for quinazoline carboxylic acids?

A multi-step approach is almost always necessary to achieve high purity. A robust general strategy involves a chemical workup followed by a physical purification method, and finally, analytical verification.

Diagram 1: General Purification Workflow

This diagram illustrates a typical purification sequence.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis A Crude Reaction Mixture B Acid-Base Extraction (Protocol 1) A->B C Recrystallization (Table 1) B->C If solid & crystallizable D Column Chromatography (Table 2) B->D If oil or close impurities E TLC / HPLC C->E D->E F NMR / MS E->F G Pure Product (>98%) F->G

Caption: A general workflow for the purification of quinazoline carboxylic acids.

Q2: How do I remove residual palladium catalyst from my reaction?

Palladium-catalyzed reactions are common in the synthesis of quinazoline derivatives, but residual palladium is a major concern, especially for pharmaceutical applications.[8][9][10]

Recommended Methods:

  • Scavenger Resins: These are silica or polymer beads functionalized with groups that chelate palladium, such as thiols (e.g., Si-TMT) or amines.[8]

    • Procedure: After the reaction, filter the mixture to remove the solid catalyst (if heterogeneous). Stir the filtrate with the scavenger resin (typically 5-10 wt%) for a few hours at room temperature, then filter off the resin. This method is highly effective at reducing palladium levels to ppm concentrations.

  • Activated Charcoal: A simple and cost-effective method. Treatment with activated charcoal can adsorb residual palladium complexes.

    • Procedure: Stir the crude product solution with a small amount of activated charcoal for 1-2 hours, then filter through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to loss of product due to non-specific adsorption.

  • Crystallization: Often, a well-executed recrystallization can effectively remove palladium impurities, which tend to remain in the mother liquor. This should be a primary strategy before resorting to scavengers.

Q3: Should I use recrystallization or column chromatography?

The choice depends on the scale of your reaction and the nature of the impurities.

Table 2: Decision Matrix: Recrystallization vs. Column Chromatography

Feature Recrystallization Flash Column Chromatography
Best For Purifying large quantities (>1 g) of solid material from impurities with different solubility profiles. Separating complex mixtures, non-crystalline oils, or impurities with similar polarity (close Rf on TLC).
Advantages Highly scalable, cost-effective, often yields very pure crystalline material. High resolution, versatile for a wide range of compounds and impurities.
Disadvantages Requires finding a suitable solvent system; can have lower recovery; not suitable for oils or amorphous solids. Less scalable, solvent-intensive, more time-consuming, potential for product degradation on silica.[11]

| When to Choose | Your product is a solid and you can find a solvent that leaves major impurities behind in the mother liquor. | You have multiple byproducts with similar polarity to your product, or your product is an oil. |

Protocol 2: Flash Column Chromatography

If chromatography is necessary, careful selection of the mobile phase is critical. Due to the polar nature of the carboxylic acid, it can streak on silica gel. Adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.

Table 3: Typical Column Chromatography Solvent Systems

Solvent System Ratio (v/v) Notes
Hexane / Ethyl Acetate Gradient from 9:1 to 1:1 Standard system for less polar derivatives.
Dichloromethane / Methanol Gradient from 100:0 to 95:5 Good for more polar quinazoline carboxylic acids.

| Ethyl Acetate / Methanol (+ 1% Acetic Acid) | Gradient from 100:0 to 90:10 | The added acid improves peak shape for acidic compounds. |

Q4: How can I troubleshoot my purification based on TLC analysis?

Your Thin Layer Chromatography (TLC) plate is your most important diagnostic tool.

Diagram 2: Troubleshooting with TLC

G cluster_0 cluster_1 TLC Analyze Crude TLC A Baseline Spot TLC->A B Streaking Product Spot TLC->B C Spots at Solvent Front TLC->C D Spots Close to Product TLC->D Sol_A Highly Polar Impurity / Salt Action: Acid-Base Wash A->Sol_A Sol_B Compound is Acidic/Basic Action: Add AcOH/Et3N to Eluent B->Sol_B Sol_C Non-polar Impurity Action: Pre-wash with Hexane C->Sol_C Sol_D Isomer / Related Byproduct Action: Column Chromatography D->Sol_D

Caption: A decision tree for troubleshooting purification based on TLC analysis.

References
  • Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. Retrieved March 12, 2024, from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. Retrieved March 12, 2024, from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Retrieved March 12, 2024, from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Retrieved March 12, 2024, from [Link]

  • Boer, J. (2021). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons. Retrieved March 12, 2024, from [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry. Retrieved March 12, 2024, from [Link]

  • Synthesis of Quinazoline Derivatives and their Biological Activities. (n.d.). Asian Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • Quinazoline - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]

  • Abdou, I. M., & Al-Neyadi, S. S. (2026). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers in Chemistry. Retrieved March 12, 2024, from [Link]

  • Chatterjee, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved March 12, 2024, from [Link]

  • Kumar, V., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]

  • Kumar, S., & Singh, A. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 12, 2024, from [Link]

  • Kingston, J. V., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved March 12, 2024, from [Link]

  • McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. (n.d.). UW Tacoma. Retrieved March 12, 2024, from [Link]

  • Abdou, I. M., & Al-Neyadi, S. S. (2015). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. Retrieved March 12, 2024, from [Link]

  • Al-Obaid, A. M., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Serbian Chemical Society. Retrieved March 12, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Oxide Byproduct Formation in Quinazoline Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering unwanted N-oxidation during the synthesis and functionalization of qui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering unwanted N-oxidation during the synthesis and functionalization of quinazoline scaffolds.

Quinazolines are privileged pharmacophores, but the nucleophilic nature of their pyrimidine nitrogen atoms (N1 and N3) makes them highly susceptible to side reactions, particularly N-oxidation[1]. This guide provides mechanistic insights, preventive strategies, and remediation protocols to ensure high-fidelity quinazoline synthesis.

Part 1: Fundamentals & Diagnostics

Q1: Why does my quinazoline synthesis consistently yield an N-oxide byproduct?

A: N-oxide formation is driven by the inherent nucleophilicity of the lone pair of electrons on the quinazoline nitrogen atoms. When exposed to oxidizing agents (e.g., hydrogen peroxide, mCPBA, or atmospheric oxygen under certain catalytic conditions), these lone pairs readily donate electrons to the oxidant[1][2].

Furthermore, your choice of starting material may inherently dictate this pathway. For instance, synthesizing quinazolines from 2'-aminoacetophenone oxime almost always results in quinazoline 3-oxides because the oxime functionality incorporates its oxygen atom directly into the final heterocyclic ring during cyclization[3].

Q2: How can I definitively differentiate the N-oxide byproduct from my desired quinazoline?

A: Because N-oxides and their parent quinazolines often have similar retention times on standard TLC/HPLC, spectroscopic quantification is required. The most reliable diagnostic markers are:

  • Mass Spectrometry (LC-MS): The N-oxide will exhibit a characteristic loss of an oxygen atom, showing a distinct

    
     ion peak in the fragmentation pattern[1].
    
  • Infrared (IR) Spectroscopy: Look for a strong, characteristic N-O stretching absorption band in the 1200–1300 cm⁻¹ region, which is absent in the parent quinazoline[4].

  • NMR Spectroscopy: The electron-withdrawing nature of the N-oxide deshields the adjacent protons and carbons on the pyrimidine ring, causing noticeable downfield shifts in ¹H and ¹³C NMR compared to the parent heterocycle[1].

Table 1: Analytical Signatures for Quinazoline vs. Quinazoline N-Oxide
Analytical MethodDesired QuinazolineQuinazoline N-Oxide Byproduct
Mass Spectrometry (ESI+)

base peak

base peak, distinct

fragment
IR Spectroscopy 1625–1469 cm⁻¹ (C=N stretch)Strong band at 1200–1300 cm⁻¹ (N-O stretch)
¹H NMR (C2 Proton) ~ 9.0 - 9.3 ppmShifted downfield (~ 9.5 - 9.8 ppm)
TLC (Silica, EtOAc/Hex) Higher Rf valueLower Rf value (more polar)

Part 2: Prevention Strategies & Reaction Design

Q3: How can I modify my synthetic route to prevent N-oxidation entirely?

A: The most robust approach is to select a synthetic route that avoids strong oxidants and oxygen-containing precursors (like oximes).

1. Switch to Transition-Metal-Free Oxidative Coupling: Instead of using harsh oxidants to drive cyclization, utilize molecular iodine (


) or 

catalytic systems. Iodine acts as a mild Lewis acid and oxidant that facilitates C(sp³)-H amination and C-N bond formation from amidines or 2-aminobenzylamines without oxidizing the pyrimidine nitrogens[5][6].

2. Avoid Oxime Precursors: If your route uses 2'-aminoacetophenone oxime, you are structurally forcing the formation of a quinazoline 3-oxide[3]. Switch to a direct condensation route using 2'-aminoacetophenone and formamide (or a formamide derivative) in the presence of a Lewis acid. This bypasses the oxygen incorporation entirely[3].

3. Utilize Acidic Media (Protonation Strategy): If your synthesis or subsequent functionalization must involve an oxidant, perform the reaction in a strongly acidic medium. Protonating the quinazoline nitrogen forms a quinazolinium cation, which ties up the lone pair and drastically reduces its nucleophilicity, rendering it inert to electrophilic oxidants[1][7].

TroubleshootingWorkflow Start Detect N-Oxide Byproduct CheckRoute Evaluate Synthetic Route Start->CheckRoute IsOxime Using Oxime Precursors? CheckRoute->IsOxime ChangePrecursor Switch to Formamide/Amine (e.g., 2'-aminoacetophenone) IsOxime->ChangePrecursor Yes CheckOxidant Using Strong Oxidants? (mCPBA, H2O2) IsOxime->CheckOxidant No UseAcid Protonate N-atom (Acidic Medium) CheckOxidant->UseAcid Yes (Must use) UseMetalFree Switch to I2/KI or Photoredox Catalysis CheckOxidant->UseMetalFree Yes (Can change) Deoxygenate Remediation: Zn/NH4Cl or PCl3 Reduction CheckOxidant->Deoxygenate Already Formed

Caption: Decision tree for troubleshooting and preventing quinazoline N-oxide byproduct formation.

Q4: Are there steric or electronic modifications I can make to the quinazoline core to protect it?

A: Yes. The degree of hydration and susceptibility to oxidation is heavily influenced by steric effects at the C2 and C4 positions[7]. Introducing bulky substituents (e.g., tert-butyl or bulky aryl groups) at C2 or C4 sterically hinders the approach of bulky oxidants like mCPBA to the adjacent nitrogen atoms[1]. If you are designing a new library, consider using a temporary bulky protecting group at these positions that can be cleaved post-oxidation.

Part 3: Remediation & Experimental Protocols

Q5: I have already formed the quinazoline N-oxide. Can I salvage the material?

A: Yes, quinazoline N-oxides can be efficiently deoxygenated back to the parent quinazoline. This is a standard remediation step if prevention fails. Common reducing systems include Phosphorus Trichloride (


)[3], or milder conditions such as Zinc dust in the presence of Ammonium Chloride (

)[8] or Acetic Acid (

)[9].

ReactionPathways Precursor 2-Aminobenzophenone + Amine/Aldehyde Intermediate Imine / Amidine Intermediate Precursor->Intermediate Condensation Quinazoline Quinazoline (Desired Product) Intermediate->Quinazoline I2/KI, O2 (Metal-Free) N_Oxide Quinazoline 3-Oxide (Byproduct) Intermediate->N_Oxide H2O2, mCPBA or Oxime Route N_Oxide->Quinazoline Reduction (Zn/NH4Cl, PCl3)

Caption: Divergent synthetic pathways leading to quinazolines vs. N-oxides, and the remediation route.

Standard Operating Protocols (SOPs)
Protocol A: N-Oxide-Free Synthesis of Quinazolines via I₂/KI Catalysis

This protocol utilizes an iodine-catalyzed oxidative C-C/C-N bond formation from N,N'-disubstituted amidines, completely avoiding N-oxide formation[5][6].

Reagents: N,N'-disubstituted amidine (1.0 mmol),


 (0.2 mmol, 20 mol%), 

(0.2 mmol, 20 mol%),

(2.0 mmol), DMSO (5 mL).
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the N,N'-disubstituted amidine,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent Addition: Add anhydrous DMSO (5 mL) to the mixture.

  • Reaction: Seal the vial and heat the mixture at 100 °C in an oil bath for 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane).

  • Quenching: Upon completion, cool the reaction to room temperature. Quench the mixture with a saturated aqueous solution of sodium thiosulfate (

    
    ) to neutralize any residual iodine.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to afford the pure, N-oxide-free quinazoline.

Protocol B: Remediation (Deoxygenation) of Quinazoline N-Oxide using Zn/NH₄Cl

If an N-oxide byproduct is isolated, this mild reduction protocol selectively cleaves the N-O bond without reducing the pyrimidine ring[8].

Reagents: Quinazoline N-oxide (1.0 mmol), Zinc dust (4.0 mmol),


 (4.0 mmol), THF/Water (4:1, 10 mL).
  • Preparation: Dissolve the quinazoline N-oxide in a mixture of THF and water (4:1 ratio, 10 mL) in a round-bottom flask.

  • Reagent Addition: Add solid Ammonium Chloride (

    
    ) followed by Zinc dust portion-wise to control any mild exotherm.
    
  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor the disappearance of the lower-Rf N-oxide spot via TLC.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the zinc residues. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Workup: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with Ethyl Acetate. Dry the combined organics over

    
    , filter, and concentrate in vacuo to yield the deoxygenated quinazoline.
    

References

  • Chang, J. et al. "Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines." MDPI Molecules, 2023.[Link]

  • Mphahlele, M. J. et al. "A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides." PMC / Molecules, 2019.[Link]

  • Zhu, J. et al. "Rh(III)- and Zn(II)-Catalyzed Synthesis of Quinazoline N-Oxides via C–H Amidation–Cyclization of Oximes." Organic Letters (ACS Publications), 2016. [Link]

  • Mishra, A. et al. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry, 2020.[Link]

  • Thieme Chemistry. "Product Class 13: Quinazolines." Thieme E-Books & E-Journals. [Link]

  • Thieme Chemistry. "Product Class 13: Quinazolines (IR Spectra)." Thieme E-Books & E-Journals. [Link]

  • Google Patents. "WO2005115145A2 - Quinone substituted quinazoline and quinoline kinase inhibitors.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 6-Fluoroquinazoline-4-Carboxylic Acid Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help you navigate the complex polypharmacology of 6-fluoroquinazoline-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help you navigate the complex polypharmacology of 6-fluoroquinazoline-4-carboxylic acid derivatives. While the 6-fluoroquinazoline scaffold is a highly privileged building block—routinely utilized to synthesize kinase inhibitors, topoisomerase poisons, and CNS-active agents—its inherent structural features can lead to promiscuous binding.

This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to help you engineer selectivity and minimize off-target liabilities in your drug development workflows.

Frequently Asked Questions (FAQs): Understanding Off-Target Liabilities

Q1: Why do my 6-fluoroquinazoline-4-carboxylic acid derivatives show unexpected cytotoxicity in wild-type cell lines? Causality: The quinazoline core is a classic ATP-competitive hinge binder. When the 4-carboxylic acid is derivatized (e.g., into anilinoquinazolines or amides), the resulting molecules frequently cross-react with off-target kinases. For instance, 6-fluoro-4-quinazolinamine derivatives have been shown to potently inhibit NEK4 (NIMA-related kinase 4) with IC


 values around 1 µM, leading to decreased cell viability independent of your primary target[1]. Furthermore, 6-substituted quinazolines can exhibit off-target EGFR inhibition (IC

~2.7 µM), driving unintended anti-proliferative effects[2]. Solution: Conduct a broad kinome screen early in your Structure-Activity Relationship (SAR) campaign. Introduce steric bulk at the C-2 or C-7 positions to disrupt the conserved hinge-binding motif of off-target kinases without affecting your primary target's binding pocket.

Q2: My compounds are exhibiting CNS side effects in vivo. What is the mechanism, and how do I engineer this out? Causality: The 6-fluoroquinazoline moiety is highly lipophilic and readily crosses the blood-brain barrier. Once in the CNS, these derivatives can occupy the hydrophobic pockets of GABA-A receptors (specifically interacting with residues like Asp139, Arg141, and Glu147), acting as potent anticonvulsants or sedatives[3]. Additionally, specific 6-fluoroquinazolines act as non-competitive antagonists of the mGlu5 receptor[2]. Solution: If CNS activity is an off-target liability for your peripheral indication, reduce the topological polar surface area (tPSA) or introduce polar, ionizable groups (like a free carboxylic acid or piperazine ring) to restrict blood-brain barrier (BBB) permeability.

Q3: We are synthesizing quinazoline-2,4-diones from the 4-carboxylic acid precursor, but we are seeing poor cellular accumulation and rapid efflux. Why? Causality: Quinazoline-2,4-diones are structural mimics of fluoroquinolones and act as topoisomerase inhibitors. However, they are highly susceptible to plasmid-mediated efflux resistance (e.g., via bacterial efflux pumps or mammalian ABC transporters)[4]. Solution: Consider synthesizing C7-linked dimers or incorporating bulky, lipophilic tertiary amines at the C-2 position to evade efflux pump recognition and increase intracellular residence time[4].

Quantitative Data: Off-Target Binding Profiles

To guide your SAR optimization, Table 1 summarizes the typical off-target affinities associated with specific substitutions on the 6-fluoroquinazoline core.

Table 1: SAR Summary of 6-Fluoroquinazoline Off-Target Affinities

Core Scaffold / SubstitutionPrimary Target / PhenotypeMajor Off-Target LiabilityOff-Target IC

/ K

Ref
6-Fluoro-4-anilinoquinazoline Target-specific KinaseNEK4 (NIMA-related kinase 4)~1.0 µM[1]
6-Fluoro-4-anilinoquinazoline mGlu5 AntagonistEGFR (Autophosphorylation)~2.7 µM[2]
6-Fluoroquinazoline-2,4-dione Topoisomerase IIABC Transporters (Efflux)High Efflux Ratio[4]
N-Benzyl-6-fluoroquinazolin-4-amine None (Intended Peripheral)GABA-A ReceptorHigh Binding Affinity[3]
Experimental Protocol: Self-Validating Kinase Selectivity Profiling

To ensure your observed phenotypic effects are driven by your intended target and not off-target kinase inhibition, implement this self-validating biochemical workflow. A self-validating protocol includes internal controls that simultaneously confirm target engagement and rule out assay interference (e.g., aggregation or fluorescence quenching).

Step-by-Step Methodology:

  • Compound Preparation & Quality Control:

    • Dissolve the 6-fluoroquinazoline derivative in 100% LC-MS grade DMSO to a 10 mM stock.

    • Self-Validation Step: Run Dynamic Light Scattering (DLS) on a 10 µM aqueous dilution to ensure the compound is not forming colloidal aggregates. Aggregation is a primary cause of false-positive off-target inhibition in biochemical assays.

  • Primary Target vs. Counter-Screen Assay (TR-FRET):

    • Prepare a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).

    • Incubate the compound with the primary target kinase and the primary off-target panel (e.g., EGFR, NEK4) in parallel.

    • Critical Causality Step: Add ATP at the specific

      
       value for each individual kinase. Because quinazolines are ATP-competitive, standardizing ATP to the 
      
      
      
      ensures that competitive binding kinetics are accurately and fairly measured across the kinome.
  • Orthogonal Validation (Cellular Target Engagement):

    • Treat wild-type (WT) and primary-target-knockout (KO) cell lines with the compound.

    • Self-Validation Step: If cytotoxicity is observed in the KO cell line, the phenotype is definitively driven by off-target effects (e.g., tubulin binding or topoisomerase poisoning) rather than your intended mechanism[5].

  • Data Analysis & Triage:

    • Calculate the Selectivity Index (SI) = IC

      
       (Off-Target) / IC
      
      
      
      (Primary Target). An SI > 50 is generally required to proceed to in vivo efficacy models.
Visualizing Workflows and Mechanisms

Below are the logical architectures for the selectivity workflow and the polypharmacological signaling network of 6-fluoroquinazolines.

Workflow Start Synthesize 6-Fluoroquinazoline Derivatives DLS DLS Aggregation Check (Self-Validation) Start->DLS TRFRET TR-FRET Kinase Panel (Primary vs EGFR/NEK4) DLS->TRFRET Monomeric Redesign SAR Redesign: Alter C-2/C-4 Substituents DLS->Redesign Aggregates CellKO Target KO Cell Line Viability Assay TRFRET->CellKO Decision Selectivity Index > 50? & No KO Toxicity? CellKO->Decision Proceed Proceed to In Vivo Efficacy Models Decision->Proceed Yes Decision->Redesign No

Self-validating workflow for triaging off-target liabilities of quinazoline derivatives.

Signaling Drug 6-Fluoroquinazoline Derivative Target Intended Target (e.g., Mutant EGFR) Drug->Target High Affinity OffTarget1 NEK4 Kinase (Off-Target) Drug->OffTarget1 ATP Mimicry OffTarget2 GABA-A Receptor (Off-Target) Drug->OffTarget2 Lipophilic Partitioning OffTarget3 Topoisomerase II (Off-Target) Drug->OffTarget3 Dione Conversion Efficacy Tumor Regression (Desired Phenotype) Target->Efficacy Tox1 Unintended Cytotoxicity OffTarget1->Tox1 Tox2 CNS Sedation / Neurotoxicity OffTarget2->Tox2 Tox3 DNA Damage / Efflux Induction OffTarget3->Tox3

Polypharmacological signaling and off-target network of 6-fluoroquinazolines.

References
  • Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: MDPI URL: [Link]

  • Title: Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 Source: NIH.gov (PMC) URL: [Link]

  • Title: Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux Source: Iowa Research Online URL: [Link]

  • Title: Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor Source: NIH.gov (PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Overcoming poor reactant solubility in quinazoline synthesis

Welcome to the Quinazoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most per...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most persistent bottlenecks in heterocyclic chemistry: the notoriously poor solubility of quinazoline precursors.

Below, you will find a diagnostic workflow, an in-depth troubleshooting Q&A, quantitative performance data, and self-validating experimental protocols to optimize your yields.

Diagnostic Workflow: Resolving Solubility Bottlenecks

DiagnosticTree Start Reactant Insoluble in Standard Solvent Q1 Is the reaction thermally stable? Start->Q1 Homogeneous target Q2 Are reactants biphasic (Aq/Org)? Start->Q2 Heterogeneous target ThermallyStable Use High-Boiling Polar Aprotic (DMF/DMSO) Q1->ThermallyStable Yes NotStable Use Microwave Irradiation (MWI) Q1->NotStable No / Slow Kinetics Q3 Green Chemistry Constraint? NotStable->Q3 Biphasic Phase-Transfer Catalysis (PTC) Q2->Biphasic Yes Green Deep Eutectic Solvents (DES) or Ionic Liquids Q3->Green Yes

Figure 1: Diagnostic decision tree for resolving quinazoline solubility bottlenecks.

Troubleshooting & FAQs: The Science of Solubility

Q1: Why do anthranilic acid derivatives and intermediate quinazolinones exhibit such poor solubility in standard organic solvents? Causality: Quinazolines and their precursors possess highly planar, rigid bicyclic aromatic structures (a fused benzene and pyrimidine ring)[1]. This planarity promotes strong intermolecular


 stacking. Furthermore, the presence of hydrogen bond donors (amines, amides) and acceptors (carbonyl oxygens, ring nitrogens) creates a robust intermolecular hydrogen-bonding network in the solid state. This high lattice energy makes them notoriously insoluble in non-polar solvents (like toluene or THF) and even in many polar protic solvents at room temperature[2].

Q2: My starting materials are insoluble in ethanol or toluene. What is the optimal solvent system for classical Niementowski synthesis? Causality & Solution: The classical Niementowski synthesis (condensation of anthranilic acids with amides) requires sustained temperatures often exceeding 150°C[3][4]. Non-polar solvents like toluene not only fail to solvate the polar precursors but can also divert the reaction pathway toward unwanted benzimidazole byproducts via C(sp³)-C(sp²) bond formation instead of the desired C(sp²)-N bond[2]. Recommendation: Switch to high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents possess high dipole moments that disrupt the intermolecular hydrogen bonds of the reactants, stabilizing the polar transition states required for cyclocondensation[2].

Q3: How can I overcome solubility limits and long reaction times without resorting to massive volumes of toxic polar aprotic solvents? Causality & Solution: Microwave irradiation (MWI) is a transformative technique for highly insoluble systems. Because polar solvents and ionic reactants couple efficiently with microwave frequencies, MWI causes rapid, localized superheating[3]. This dielectric heating exponentially increases the kinetic energy of the system, instantly overcoming the lattice energy barrier of the insoluble reactants. Recommendation: Employ Microwave-Assisted Organic Synthesis (MAOS). By using MWI, you can perform the reaction under solvent-free conditions or utilize Deep Eutectic Solvents (DES) / Ionic Liquids (ILs). For instance, a magnetic ionic liquid (e.g., bmim[FeCl₄]) or a PTSA-based DES acts simultaneously as a highly polar solvent (dissolving the rigid precursors) and a Lewis/Brønsted acid catalyst, reducing reaction times from hours to mere minutes[5][6].

Q4: What if my reaction requires aqueous conditions, but the organic electrophile is completely insoluble in water? Causality & Solution: When synthesizing quinazolines via multi-component reactions or alkylation of quinazolinone intermediates in aqueous media, the strict biphasic nature prevents the reactants from colliding. Recommendation: Implement Phase-Transfer Catalysis (PTC)[7]. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) possesses both a lipophilic core and a hydrophilic surface. It acts as a micellar shuttle, pulling the water-soluble nucleophile (or base) into the organic phase, allowing the reaction to proceed smoothly despite the macroscopic insolubility[7][8].

Quantitative Data: Solvent & Method Comparison

To aid in your experimental design, the following table summarizes how different solvent systems and methodologies impact solubility, reaction kinetics, and overall yield.

Synthesis StrategySolvent / MediumSolubility Enhancement MechanismTypical Temp / TimeExpected Yield
Classical Niementowski DMF / DMSOHigh dielectric constant disrupts H-bonding; high boiling point allows thermal activation.150°C / 4–12 h40–65%
Microwave-Assisted (MAOS) Ionic Liquids (e.g., bmim[FeCl₄])High dielectric heating; acts as both a super-solvent and Lewis acid catalyst.130°C / 10–20 min85–95%
Green Multicomponent Deep Eutectic Solvents (PTSA-based)Extensive H-bond donor/acceptor network solvates rigid planar molecules.100°C / 30–60 min70–90%
Biphasic Alkylation Water/Toluene + PTC (TBAB)Micellar shuttling of ionic species across the aqueous-organic boundary.80°C / 2–4 h75–85%

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES)

Self-Validating Principle: DES components (e.g., PTSA and meglumine) are highly water-soluble, whereas the synthesized quinazoline core is hydrophobic. Quenching the reaction mixture with cold water will selectively dissolve the DES and catalyst, forcing the pure quinazoline product to crash out as a precipitate. If no precipitate forms upon the addition of water, the cyclocondensation failed to reach completion.

Step-by-Step Methodology:

  • DES Preparation: In a microwave-safe vessel, combine p-toluenesulfonic acid (PTSA) and meglumine in a 3:1 molar ratio. Heat gently at 80°C until a clear, homogenous liquid forms[6].

  • Reactant Loading: Add 1.0 equivalent of the substituted anthranilic acid and 1.2 equivalents of the amide (or orthoester/amine for multicomponent reactions) directly into the DES. Stir briefly; the mixture will likely be a suspension.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (approx. 300 W) at 130°C for 10–15 minutes[3]. The intense dielectric heating will rapidly dissolve the suspension into a homogenous melt.

  • Quenching & Validation: Allow the vessel to cool to room temperature. Add 15 mL of ice-cold distilled water and stir vigorously. The sudden phase change will precipitate the quinazoline product.

  • Isolation: Isolate the solid via vacuum filtration, wash with cold water to remove residual DES, and recrystallize from hot ethanol/DMF.

ProtocolWorkflow Step1 1. Mix Reactants in DES/IL Step2 2. Microwave Irradiation (130°C, 10-20 min) Step1->Step2 Step3 3. Cool to RT & Quench with H2O Step2->Step3 Step4 4. Vacuum Filtration of Precipitate Step3->Step4 Step5 5. Recrystallization (EtOH/DMF) Step4->Step5

Figure 2: Workflow for microwave-assisted quinazoline synthesis in deep eutectic solvents.

Protocol B: Biphasic Alkylation via Phase-Transfer Catalysis (PTC)

Self-Validating Principle: This reaction relies entirely on the migration of the nucleophile into the organic layer. By monitoring the organic layer via Thin-Layer Chromatography (TLC), the disappearance of the lipophilic starting material directly correlates with the success of the phase-transfer mechanism.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the highly insoluble intermediate quinazolinone (1.0 eq) in a minimal amount of toluene (Organic Phase). In a separate flask, dissolve the alkylating agent (1.2 eq) and an inorganic base (e.g., K₂CO₃, 2.0 eq) in water (Aqueous Phase).

  • PTC Addition: Combine the two phases in a round-bottom flask. Add 10 mol% of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[7][8].

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring (≥800 rpm) to maximize the interfacial surface area.

  • Monitoring & Isolation: Monitor the organic layer via TLC. Once the starting quinazolinone is consumed, cool the mixture, separate the organic layer using a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Source: researchgate.
  • Source: nih.
  • Source: benchchem.
  • Source: jgtps.
  • Source: wikipedia.
  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)
  • Source: nih.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Quinazoline Synthesis &amp; Hydrolysis Troubleshooting

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering ring-opening (hydrolysis) issues during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering ring-opening (hydrolysis) issues during the synthesis, functionalization, or workup of quinazoline derivatives.

Diagnostic FAQ: Understanding Quinazoline Hydrolysis

Q: Why does my quinazoline ring break apart during the final deprotection or aqueous workup step? A: The quinazoline core consists of a fused benzene and pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are not equivalent, leading to a marked polarization of the 3,4-double bond . This polarization leaves the C-4 position highly susceptible to nucleophilic attack by water or hydroxide ions. While quinazolines are generally stable in cold, dilute acids and bases, boiling them in these aqueous solutions completely destroys the ring, yielding O-aminobenzaldehyde, ammonia, and formic acid .

Q: Are quinazolinones more stable than unsubstituted quinazolines? A: Yes. 4(3H)-quinazolinones exhibit significantly greater stability to mild acid and alkaline treatments . This is due to tautomerization and the resonance stabilization of the amide-like bond within the pyrimidine ring. If your synthetic route allows, maintaining the oxo-derivative until the final steps can act as a structural protective strategy.

Q: How do I know if hydrolysis has occurred? A: Hydrolysis is visually and spectroscopically distinct. Visually, the formation of O-aminobenzaldehyde often turns the solution a distinct yellow/orange. Spectroscopically, the diagnostic C-4 proton of a quinazoline ring (typically a sharp singlet around 8.5–9.5 ppm in


H-NMR) will disappear, replaced by aldehyde and primary amine signals.

Mechanistic Pathway of Degradation

To prevent hydrolysis, it is critical to understand the logical relationship between the reaction conditions and the structural vulnerabilities of the target molecule.

HydrolysisMechanism Q Quinazoline Core (Polarized 3,4-double bond) Cond Boiling Aqueous Acid/Base (Nucleophilic attack at C-4) Q->Cond Intermediate Ring-Opened Intermediate (Unstable) Cond->Intermediate Products O-Aminobenzaldehyde + NH3 + HCOOH Intermediate->Products

Mechanism of quinazoline ring hydrolysis under harsh aqueous conditions.

Troubleshooting Guide: Strategies to Prevent Hydrolysis

Issue 1: Acid-catalyzed ring opening during amine acylation or cyclization.

  • Causality: When synthesizing quinazolines via the acylation of amines with acyl chlorides, hydrochloride (HCl) gas is generated. In the presence of ambient moisture or during an aqueous workup, this forms hot hydrochloric acid, which rapidly hydrolyzes the newly formed, sensitive aminal or quinazoline core.

  • Solution: Employ an inert organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as an acid scavenger. This neutralizes the HCl in situ, preventing both hydrochloride salt precipitation and subsequent acid-catalyzed hydrolysis .

Issue 2: High-temperature aqueous cyclization leads to complete degradation.

  • Causality: Nucleophilic attack at C-4 is exponentially accelerated by thermal energy in protic solvents.

  • Solution: Shift to anhydrous, green-chemistry methodologies. Microwave-assisted synthesis in deep eutectic solvents (DES) allows for one-pot cyclization without the need for harsh aqueous reflux .

Workflow Start Reaction Workup Phase Check Are acidic/basic byproducts present? Start->Check Aqueous Aqueous Workup (High Hydrolysis Risk) Check->Aqueous Yes, unavoidable Anhydrous Anhydrous Neutralization (e.g., Triethylamine) Check->Anhydrous Preferred route Temp Maintain Cold (<25°C) Use Dilute Solutions Aqueous->Temp Stable Intact Quinazoline Ring Anhydrous->Stable Temp->Stable

Troubleshooting workflow to prevent quinazoline hydrolysis during synthesis.

Quantitative Data: Condition-Dependent Stability

The following table summarizes the quantitative impact of various synthetic and workup conditions on the integrity of the quinazoline ring.

Reaction ConditionTemperatureReagents / EnvironmentHydrolysis RiskExpected Yield of Intact Core
Aqueous Acid/Base Boiling (100°C)HCl (aq) or NaOH (aq)Critical < 10% (Ring destroyed)
Aqueous Acid/Base Cold (< 25°C)Dilute HCl / NaOHLow85% – 95%
Anhydrous Acylation Reflux (80°C)Acyl chloride + TEAVery Low> 90%
Deep Eutectic Solvent Microwave (80°C)Choline chloride:ureaVery Low95% – 99%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify success before proceeding to the next step.

Protocol A: Anhydrous Cyclization with In-Situ Acid Scavenging

This protocol avoids aqueous workups entirely during the critical ring-closure step, utilizing TEA to mop up hydrolytic protons.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA) (3.0 eq) to the solution. Causality note: Excess TEA is required to ensure complete neutralization of the HCl byproduct, preventing local acidic microenvironments.

  • Acylation/Cyclization: Dropwise add the acyl chloride (1.2 eq) at 0°C. Stir for 30 minutes, then allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate. The disappearance of the starting material and the appearance of a new UV-active spot (without the bright yellow streaking characteristic of O-aminobenzaldehyde) confirms intact ring formation.

  • Workup: Instead of an aqueous wash, filter the precipitated triethylamine hydrochloride (TEA·HCl) salts directly through a Celite pad.

  • Concentration: Evaporate the DCM under reduced pressure to yield the crude quinazoline.

  • Self-Validation Checkpoint (NMR): Run a crude

    
    H-NMR in CDCl
    
    
    
    . Confirm the presence of the highly deshielded C-4 proton singlet (~8.5–9.5 ppm).
Protocol B: Microwave-Assisted Solvent-Free Synthesis

This green-chemistry approach eliminates water and harsh acids, relying on deep eutectic solvents (DES) to facilitate condensation without hydrolysis.

Step-by-Step Methodology:

  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid forms.

  • Reaction Setup: Add anthranilic acid (1.0 eq), the corresponding amine (1.0 eq), and orthoester (1.2 eq) directly into the DES.

  • Microwave Irradiation: Place the vessel in a microwave reactor set to 80°C for 10–15 minutes. Causality note: Microwave heating provides uniform thermal energy, bypassing the prolonged heating times in protic solvents that typically exacerbate hydrolysis.

  • Self-Validation Checkpoint (Visual): The reaction mixture should remain a clear or slightly cloudy suspension. A sudden shift to a dark, tarry orange indicates thermal degradation.

  • Isolation: Cool the mixture to room temperature and add cold distilled water (5°C) dropwise to precipitate the quinazolinone. Note: Cold water is safe here as the reaction is complete, the temperature is low, and the DES buffers the pH.

  • Filtration: Filter the solid, wash with cold water, and dry under a vacuum.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at:[Link]

  • Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. MDPI. Available at: [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. Available at: [Link]

Troubleshooting

Part 1: Standard Operating Procedure (SOP) for Quinazoline Trituration

Welcome to the Technical Support Center for Medicinal Chemistry. This guide provides advanced troubleshooting, standard operating procedures (SOPs), and mechanistic insights for the purification of quinazoline intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry. This guide provides advanced troubleshooting, standard operating procedures (SOPs), and mechanistic insights for the purification of quinazoline intermediates via trituration.

Quinazolines and quinazolinones are privileged nitrogen-containing heterocyclic scaffolds, serving as the critical backbone for numerous FDA-approved therapeutics, including EGFR inhibitors like gefitinib and erlotinib[1]. While column chromatography is often used in discovery chemistry, it scales poorly. Trituration—a thermodynamic purification technique that exploits the differential solubility between the rigid quinazoline product and its impurities—provides a highly scalable, self-validating alternative for intermediate isolation[2].

To ensure a self-validating purification system, do not treat trituration as a simple "washing" step. It is a controlled solid-liquid extraction governed by thermodynamic equilibrium.

Step 1: Solubility Profiling & Baseline Establishment Action: Before scaling up, quantify the solubility of your crude quinazoline in various solvents (e.g., n-hexane, acetone, ethyl acetate) at both 4°C and 25°C[2]. Causality: This establishes a solubility curve, allowing you to mathematically predict the maximum theoretical yield and precisely calculate the required solvent volume, preventing unexpected product loss.

Step 2: Solvent Addition & Suspension Action: Transfer the crude solid to a jacketed reactor or Erlenmeyer flask. Add 5 to 10 volumes of the selected trituration solvent (see Table 1)[3]. Causality: Using a precise volume-to-mass ratio ensures that the solvent is sufficient to dissolve the impurities without dropping below the saturation point of the desired quinazoline intermediate.

Step 3: Agitation & De-agglomeration Action: Agitate the suspension using a high-torque mechanical overhead stirrer. If the solid clumps, physically break the aggregates using a glass rod[4]. Causality: Magnetic stirring often fails to penetrate dense solids, leading to "packing." Mechanical de-agglomeration increases the exposed surface area, allowing the solvent to penetrate the crystal lattice and extract trapped impurities.

Step 4: Maturation Action: Allow the suspension to stir continuously for 1 to 16 hours at room temperature[3]. Causality: Trituration is not instantaneous. A maturation period allows the system to reach thermodynamic equilibrium, ensuring that soluble impurities fully partition from the solid matrix into the liquid phase.

Step 5: Isolation & Chilled Washing Action: Isolate the solid via vacuum filtration (Büchner or Nutsche filter). Wash the resulting filter cake with a minimal volume of pre-chilled (4°C) trituration solvent[2]. Causality: The chilled wash solvent displaces the impurity-rich mother liquor trapped in the interstitial spaces of the filter cake while suppressing the dissolution of the purified product.

Step 6: Validation Action: Analyze both the dried filter cake and the concentrated mother liquor via TLC or HPLC. Causality: This creates a closed-loop, self-validating system. Confirming the presence of impurities in the mother liquor and their absence in the cake verifies the efficacy of the solvent system.

Part 2: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in trituration. The table below summarizes the physicochemical properties of common solvents and their specific applications in quinazoline chemistry.

Solvent SystemPolarity IndexBoiling Point (°C)Target Impurity ProfileApplication in Quinazoline Chemistry
n-Hexane 0.168Non-polar organics, residual halogens, greaseStandard anti-solvent for rigid, planar quinazolinones. Excellent for removing non-polar byproducts[5].
Acetone 5.156Unreacted starting materials, inorganic saltsHighly effective for removing inorganic salts (e.g., NaI, LiBr) generated during halogenation or cyclization steps[6].
Ethyl Acetate 4.477Mixed polarity byproducts, degradation productsOften used in combination with n-hexane (e.g., 1:1 EtOAc/Hex) for intermediates with complex functionalization[7].
DMSO / Water 7.2 / 9.0189 / 100Highly polar byproducts, unreacted aminesUsed for highly insoluble derivatives. The crude is dissolved in minimal DMSO, then triturated by crashing out with ice water.

Part 3: Workflow & Decision Tree

TriturationWorkflow Start Crude Quinazoline Intermediate Assess Assess Physical State Start->Assess StateOil Oiling Out (Amorphous/Liquid) Assess->StateOil If oily phase StateSolid Solid/Crystalline Assess->StateSolid If solid phase FixOil 1. Add Anti-solvent 2. Seed Crystals 3. Sonicate StateOil->FixOil Triturate Add Trituration Solvent (e.g., Hexane, Acetone) StateSolid->Triturate FixOil->StateSolid Induce nucleation Filter Vacuum Filtration & Cake Washing Triturate->Filter CheckPurity Purity > 95%? Filter->CheckPurity Reprocess Modify Solvent Polarity or Heat Mixture CheckPurity->Reprocess No Success Pure Quinazoline Intermediate CheckPurity->Success Yes Reprocess->Triturate Re-triturate

Figure 1: Decision tree and workflow for the trituration of quinazoline intermediates.

Part 4: Troubleshooting & FAQs

Q: My quinazoline intermediate is "oiling out" instead of remaining a suspendable solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the intermediate separates as a liquid phase because the solvent system is too "good," or the ambient temperature is above the melting point of the impure mixture. Mechanistically, the supersaturation level is too high, which prevents proper crystal nucleation[2]. Solution: Do not attempt to filter an oil. Instead, adjust the solvent ratio by slowly adding more anti-solvent. Alternatively, seed the mixture with a few crystals of pure quinazoline to provide a nucleation site, or apply ultrasonication to mechanically induce crystallization[2][3].

Q: I am experiencing "packing" at the bottom of the flask, and the impurities aren't washing out. A: Packing occurs when powders are pressed heavily or lack sufficient agitation, causing the solid to agglomerate into a dense cake at the bottom of the vessel[4]. Because the solvent cannot penetrate these clumps, impurities remain trapped within the interstitial spaces. Solution: Avoid using purely magnetic stirring for large-scale trituration. Switch to an overhead mechanical stirrer. If clumps have already formed, lightly triturate (grind) the solid with a glass rod to physically break the aggregates and increase the surface area exposed to the solvent[4].

Q: My yield drops significantly after trituration. Is the product dissolving? A: Yes. Trituration relies on differential solubility, but no product is entirely insoluble. If the solvent is too polar or the volume is too high, the thermodynamic equilibrium will favor a large fraction of the quinazoline intermediate remaining in the mother liquor. Solution: Always determine the solubility curve of your specific compound prior to scale-up[2]. To mitigate yield loss, pre-chill the wash solvent to 4°C and strictly minimize the wash volume. You can recover lost product by concentrating the mother liquor under vacuum and performing a secondary trituration with a weaker solvent.

Q: How do I efficiently remove inorganic salts from halogenated quinazoline intermediates? A: Synthesizing certain quinazoline derivatives often requires reagents that generate inorganic salts (e.g., NaI, LiBr). These salts are highly insoluble in non-polar solvents like hexane, meaning they will co-precipitate with your product during a standard non-polar trituration. Solution: Triturate the crude mixture with dry acetone. Many inorganic salts have selective solubility in acetone, allowing them to dissolve and be washed away in the filtrate, while the organic quinazoline intermediate remains as a purified solid[6].

Part 5: References

  • Title: Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application Source: IntechOpen URL: [Link]

  • Title: Trituration : r/Chempros Source: Reddit URL: [Link]

  • Title: Problems Encountered During Trituration and Possible Solutions Source: Pharmapproach URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: Brieflands URL: [Link]

  • Title: US9988357B2 - Methods for preparation of quinazoline derivatives Source: Google Patents URL:

  • Title: Design, Synthesis and Preliminary Pharmacological Screening of Some Novel Quinazoline Derivatives Source: Journal of Applied Pharmaceutical Science (JAPS) URL: [Link]

Sources

Optimization

Technical Support Center: Managing High Reaction Temperatures in Bischler Quinazoline Synthesis

Welcome to the Application Scientist Support Portal. The Bischler synthesis is a classical and highly effective methodology for constructing the quinazoline core, a privileged scaffold in pharmaceutical development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

The Bischler synthesis is a classical and highly effective methodology for constructing the quinazoline core, a privileged scaffold in pharmaceutical development[1]. The reaction fundamentally relies on the cyclization of a 2-(acylamino)benzaldehyde or a 2-(acylamino)phenyl ketone (such as 2-aminoacetophenone) with a nitrogen source like ammonia or formamide[1].

However, this transformation is thermodynamically demanding. The cyclocondensation step generally requires sustained thermal energy, often necessitating temperatures between 100 °C and 160 °C[2]. This guide is designed to help researchers troubleshoot the thermodynamic challenges, equipment limitations, and substrate degradation risks associated with these harsh conditions.

Mechanistic Fundamentals: Why is High Heat Required?

To effectively troubleshoot temperature-related failures, we must first understand the causality of the thermal requirement. The synthesis proceeds via transimination followed by an intramolecular cyclization and dehydration. While the initial nucleophilic attack of the nitrogen source on the carbonyl carbon is relatively facile, the subsequent ring closure to form the stable, aromatic pyrimidine ring requires overcoming a high activation energy barrier. Without sufficient heat, the reaction stalls at the intermediate acyclic imine stage.

Mechanism A 2-Aminoaryl Ketone (Precursor) C Imine Intermediate (Transimination) A->C + Heat B Nitrogen Source (Ammonia/Formamide) B->C D Cyclization & Dehydration (High Temp Required) C->D Thermal Energy (100-160 °C) E Substituted Quinazoline (Product) D->E - H2O

Mechanistic pathway of the Bischler quinazoline synthesis highlighting high-temperature steps.

Troubleshooting FAQs: Conventional Heating Challenges

Q: My reaction mixture turns into an intractable black tar when heated to 150 °C. How can I prevent this product degradation while maintaining conversion? A: "Tarring" is a classic symptom of localized overheating and oxidative degradation. In conventional oil bath heating, the flask walls become significantly hotter than the bulk solution, destroying sensitive substrates.

  • Causality & Solution: The presence of oxygen at 150 °C accelerates the oxidative decomposition of electron-rich aniline derivatives. Ensure vigorous stirring to minimize thermal gradients and rigorously purge your reaction vessel with an inert gas (argon or nitrogen) prior to heating.

Q: I am losing my nitrogen source (ammonia) before the reaction reaches the required cyclization temperature. What is the standard workaround? A: Ammonia gas is highly volatile and will readily escape open or loosely capped systems long before the 100–160 °C threshold is reached.

  • Causality & Solution: The authoritative standard for the conventional Bischler synthesis is conducting the reaction in a sealed tube[2]. By sealing the system, you generate autogenous pressure that keeps the ammonia dissolved in the alcoholic solvent, driving the equilibrium toward the imine intermediate. (Caution: Always use a blast shield when operating sealed glass tubes at high temperatures.)

Modernizing the Protocol: Microwave-Assisted Synthesis

To circumvent the extended heating times and localized thermal degradation of conventional methods, microwave-assisted synthesis has become the industry standard. Microwave irradiation provides rapid, volumetric heating, completing cyclocondensation steps in minutes rather than hours and yielding cleaner reaction profiles[3].

Workflow Start Prepare Reactants: 2-Aminoacetophenone + Formamide Conv Conventional Heating (Sealed Tube, 150 °C) Start->Conv MW Microwave Irradiation (Sealed Vessel, 150 °C) Start->MW ConvTime 8 - 24 Hours High Thermal Gradient Conv->ConvTime MWTime 10 - 20 Minutes Volumetric Heating MW->MWTime ConvResult Moderate Yield (50%) Tar Formation ConvTime->ConvResult MWResult High Yield (85%) Clean Profile MWTime->MWResult

Workflow comparison between conventional heating and microwave-assisted Bischler synthesis.

Validated Protocol: Microwave-Assisted Bischler Synthesis

This protocol is designed as a self-validating system. The integrity of the reaction is confirmed by real-time pressure monitoring.

  • Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 2-amino-4-methoxyacetophenone (1.0 mmol) and formamide (5.0 mL)[1].

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the crimp is perfectly flush; an improper seal will lead to solvent evaporation and reaction failure.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Program the reactor to heat to 150 °C with a ramp time of 2 minutes and a hold time of 15 minutes. Set the maximum power to 200 W and the pressure limit to 250 psi.

  • Self-Validation Check (Critical): Monitor the pressure curve on the reactor's interface. The pressure should rise steadily and plateau. If the pressure drops suddenly during the hold time, the seal has failed, volatile intermediates have escaped, and the run must be aborted and discarded.

  • Cooling & Workup: Allow the reactor to actively cool the vial to <50 °C using compressed air before opening. Pour the cooled mixture into ice water (20 mL). Collect the precipitated quinazoline via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Alternative Approaches: Lowering the Temperature via Catalysis

Q: My substrate contains thermally labile functional groups that degrade even under short microwave bursts at 150 °C. Are there low-temperature alternatives? A: Yes. If thermal cyclization is not viable, you must lower the activation energy using a catalytic system. Recent advancements have demonstrated that copper-catalyzed, base-mediated systems can synthesize substituted quinazolines at significantly lower temperatures[4]. By utilizing phenacyl azides as imine precursors to react with o-carbonyl anilines, the tandem transimination and condensation can occur efficiently at 60–80 °C[5].

Validated Protocol: Copper-Catalyzed Low-Temperature Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 2-aminoacetophenone derivative (1.0 mmol) and phenacyl azide (1.2 mmol) in acetonitrile (15 mL)[4].

  • Catalyst Addition: Add Copper(II) acetate (

    
    ) at 5 mol% loading, followed by triethylamine (0.7 equivalents) as the base[4][5].
    
  • Mild Heating: Stir the mixture at 60–80 °C (refluxing acetonitrile) for 1–4 hours under an open atmosphere[5].

  • Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography). The distinct disappearance of the yellow 2-aminoacetophenone spot validates the successful progression of the transimination step.

  • Purification: Once complete, concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the target quinazoline[4].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes when choosing a method to manage or circumvent high-temperature requirements in quinazoline synthesis.

ParameterConventional Heating (Sealed Tube)Microwave-Assisted SynthesisCopper-Catalyzed System
Operating Temperature 100–160 °C[2]130–150 °C (Volumetric)[3]60–80 °C (Reflux)[5]
Reaction Time 8–24 hours10–20 minutes[3]1–4 hours[5]
Typical Yield 40–65%75–90%60–75%[4]
Thermal Degradation Risk High (Tarring, Oxidation)Low (Rapid kinetics)Very Low
Equipment Required Heavy-walled pressure tubesMicrowave SynthesizerStandard glassware

References

[1] Title: 7-Methoxy-4-methylquinazoline - Benchchem: Bischler Quinazoline Synthesis Approaches Source: Benchchem URL:

[2] Title: Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL:

[4] &[5] Title: Copper-Catalysed Tandem Synthesis of Substituted Quinazolines from Phenacyl Azides and O -Carbonyl Anilines Source: Academia.edu URL:

[3] Title: 7-Methoxy-4-methylquinazoline - Microwave-Assisted Synthesis Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing 6-fluoroquinazoline-4-carboxylic acid vs other Aurora kinase inhibitors

Title: Comparative Profiling of Aurora Kinase Inhibitors: The 6-Fluoroquinazoline-4-Carboxylic Acid Scaffold vs. Clinical Candidates As the therapeutic landscape for oncology evolves, targeting mitotic kinases—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of Aurora Kinase Inhibitors: The 6-Fluoroquinazoline-4-Carboxylic Acid Scaffold vs. Clinical Candidates

As the therapeutic landscape for oncology evolves, targeting mitotic kinases—specifically Aurora A, B, and C—has emerged as a highly rational pharmacological strategy. However, first- and second-generation Aurora kinase inhibitors often face clinical attrition due to off-target toxicities, poor metabolic stability, or dose-limiting myelosuppression.

As a Senior Application Scientist, I have structured this guide to objectively compare established clinical inhibitors (Alisertib, Barasertib, Danusertib) against the 6-fluoroquinazoline-4-carboxylic acid scaffold. Unlike finished clinical entities, this molecule serves as a highly tunable, "privileged pharmacophore" designed to overcome the pharmacokinetic limitations of earlier drug generations[1].

Mechanistic Rationale & Pharmacophore Dynamics

Aurora kinases are critical regulators of cell division: Aurora A localizes to centrosomes to regulate spindle assembly, while Aurora B is a key component of the chromosomal passenger complex (CPC) driving chromosome segregation[2]. Inhibition of these kinases induces mitotic spindle blunders, G2/M phase arrest, polyploidy, and ultimately, mitotic catastrophe[2].

While established drugs like Alisertib (MLN8237) and Barasertib (AZD1152) are potent ATP-competitive inhibitors, they possess rigid architectures[3]. In contrast, 6-fluoroquinazoline-4-carboxylic acid is an advanced synthetic building block.

  • The Fluorine Advantage: The substitution of a highly electronegative fluorine atom at the 6-position of the quinazoline ring withdraws electron density, modulating the pKa of the ring nitrogens. This significantly enhances metabolic stability against cytochrome P450 oxidation while increasing lipophilicity for better cellular permeability[1].

  • The Carboxylic Acid Handle: The 4-carboxylic acid moiety provides a versatile synthetic handle for amidation. This allows researchers to rapidly synthesize libraries of derivatives that probe the solvent-exposed region of the kinase ATP-binding pocket, optimizing for either Aurora A/B selectivity or pan-inhibition[4].

G AURKA Aurora A Kinase (Centrosome Maturation) Mitosis Normal Mitosis & Cell Division AURKA->Mitosis Arrest G2/M Arrest & Apoptosis (Mitotic Catastrophe) AURKA->Arrest Upon Inhibition AURKB Aurora B Kinase (Chromosome Segregation) AURKB->Mitosis AURKB->Arrest Upon Inhibition Alisertib Alisertib (Selective AURKA Inhibitor) Alisertib->AURKA Inhibits Barasertib Barasertib (Selective AURKB Inhibitor) Barasertib->AURKB Inhibits Quinazoline 6-Fluoroquinazoline Scaffold (Dual/Pan-Inhibitor Potential) Quinazoline->AURKA Inhibits Quinazoline->AURKB Inhibits

Fig 1. Aurora kinase signaling pathways and targeted inhibition mechanisms.

Quantitative Comparison of Inhibitor Profiles

To understand where 6-fluoroquinazoline derivatives fit into the pipeline, we must benchmark them against the current gold standards. Table 1 summarizes the pharmacological profiles of these agents.

Table 1: Pharmacological and Structural Comparison of Aurora Kinase Inhibitors

Inhibitor / ScaffoldPrimary TargetPotency (IC50 / Ki)Clinical StatusKey Structural / Mechanistic Feature
Alisertib (MLN8237) Aurora AIC50 = 1.2 nMPhase II/IIIPyrimidine-based; causes prolonged mitotic arrest and up-regulates p53[2].
Barasertib (AZD1152) Aurora BKi < 0.001 µMPhase I/IIPhosphate-based prodrug; rapidly converts to active moiety (hQPA) in vivo[3].
Danusertib (PHA-739358) Pan-Aurora (A, B, C)IC50 = 13 nM (A), 79 nM (B)Phase IIPyrrolo-pyrazole based; exhibits cross-reactivity with ABL (T315I) mutations[3].
6-Fluoroquinazoline-4-carboxylic acid Pan-Aurora (Tunable)Derivative dependent (Sub-nM potential)Discovery / PreclinicalFluorinated quinazoline core; high metabolic stability; ideal for PROTAC conjugation[4],[1].

Experimental Methodologies & Validation Protocols

To objectively validate the efficacy of a synthesized 6-fluoroquinazoline derivative against controls like Alisertib, a self-validating experimental pipeline is required. The following protocols bridge the gap between cell-free affinity and cellular phenotypic response.

Workflow Step1 Scaffold Synthesis (6-Fluoroquinazoline) Step2 In Vitro Kinase Profiling (TR-FRET Assay) Step1->Step2 Step3 Cellular Phenotyping (Flow Cytometry) Step2->Step3 Step4 Apoptosis Evaluation (Caspase-3/7 Activation) Step3->Step4

Fig 2. Step-by-step experimental workflow for evaluating novel Aurora kinase inhibitors.

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality & Expertise: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays? TR-FRET eliminates radioactive waste and provides superior signal-to-background ratios, which is crucial for accurately resolving sub-nanomolar IC50 differences among highly potent quinazoline derivatives.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-fluoroquinazoline derivative, Alisertib, and Barasertib in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound (final DMSO concentration 1%) with 4 µL of recombinant Aurora A or Aurora B kinase (1 nM final).

  • Substrate Addition: Add 4 µL of a master mix containing ATP (at the specific Km for each kinase to ensure competitive inhibition data) and the ULight-labeled generic peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA-containing Eu-anti-phospho-peptide antibody solution. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Phenotypic Validation (Mitotic Arrest via Flow Cytometry)

Causality & Expertise: Relying solely on Propidium Iodide (PI) staining for 4N DNA content cannot distinguish between a generic G2 arrest and true mitotic (M-phase) arrest. Co-staining for Phospho-Histone H3 (Ser10)—a direct downstream target of Aurora kinases—is mandatory to confirm target engagement and mitotic catastrophe[2].

  • Cell Treatment: Seed multiple myeloma (e.g., NCI-H929) or solid tumor cell lines at

    
     cells/well. Treat with IC90 concentrations of the inhibitors for 24, 48, and 72 hours.
    
  • Harvest & Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

  • Permeabilization: Wash cells to remove ethanol and permeabilize using 0.25% Triton X-100 in PBS for 15 minutes on ice.

  • Antibody Staining: Incubate cells with an Alexa Fluor® 488-conjugated anti-Phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature in the dark.

  • DNA Counterstain: Add 5 µL of RNase A (10 mg/mL) and 10 µL of Propidium Iodide (50 µg/mL). Incubate for 30 minutes.

  • Analysis: Acquire data using a flow cytometer. A successful Aurora kinase inhibitor will show a massive accumulation of cells with 4N/8N DNA content (polyploidy) coupled with a sharp decrease in Phospho-Histone H3 signal, confirming the failure of chromosomal segregation[5].

Conclusion

While Alisertib and Barasertib have paved the way for Aurora kinase inhibition in the clinic, their structural rigidity limits further optimization. The 6-fluoroquinazoline-4-carboxylic acid scaffold offers a superior, highly tunable alternative. By leveraging the electron-withdrawing stability of the fluorine atom and the synthetic versatility of the carboxylic acid group, drug development professionals can design next-generation inhibitors—or targeted PROTAC degraders—that achieve higher selectivity and broader therapeutic windows.

References

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
  • Aurora Kinase Inhibitors: Current St
  • US9567358B2 - Methods of treatment using N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)
  • 2-Bromo-6-fluoroquinazoline - Benchchem -

Sources

Comparative

Selectivity Profiling of 6-Fluoroquinazoline-4-carboxylic Acid Across a Kinase Panel: A Comparative Guide

As fragment-based drug discovery (FBDD) and rational scaffold design continue to evolve, the quinazoline core remains one of the most privileged structures in oncology and targeted therapeutics. While fully elaborated 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) and rational scaffold design continue to evolve, the quinazoline core remains one of the most privileged structures in oncology and targeted therapeutics. While fully elaborated 4-anilinoquinazolines (such as Gefitinib and Erlotinib) are well-documented epidermal growth factor receptor (EGFR) inhibitors, the foundational building blocks—such as 6-fluoroquinazoline-4-carboxylic acid (6-FQCA) —offer a highly tunable starting point for developing novel, selective kinase inhibitors[1].

This guide provides an objective, data-driven comparison of 6-FQCA against alternative quinazoline scaffolds. By examining its selectivity profile across a comprehensive kinase panel, we will deconstruct the mechanistic advantages of the 6-fluoro substitution and outline a self-validating experimental protocol for robust kinase screening.

Mechanistic Advantages of the 6-Fluoroquinazoline Scaffold

The structural anatomy of 6-FQCA provides two distinct functional advantages for kinase targeting:

  • The 4-Carboxylic Acid Handle: This moiety serves as a versatile synthetic vector, allowing for rapid amidation or esterification to probe the solvent-exposed regions of the ATP-binding site[2].

  • The 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C6 position fundamentally alters the physicochemical profile of the scaffold.

Causality of Substitution: Why Fluorine Matters

In the orthosteric ATP-binding site, the quinazoline N1 and N3 nitrogens typically form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). The electron-withdrawing nature of the 6-fluoro group lowers the pKa of the quinazoline nitrogens, modulating the strength of these hydrogen bonds and reducing the desolvation penalty upon binding[3]. Furthermore, the fluorine atom is sterically compact (van der Waals radius ~1.47 Å) but highly lipophilic, allowing it to perfectly occupy the hydrophobic "back pocket" (the selectivity pocket) adjacent to the gatekeeper residue without inducing steric clashes. This specific interaction shifts the scaffold's baseline selectivity away from pan-kinase inhibition toward specific families, such as ErbB (EGFR/HER2), NEK4, and Aurora kinases[2][4].

Comparative Selectivity Profiling Data

To objectively evaluate the performance of 6-FQCA, we compare its baseline kinase selectivity against the unsubstituted quinazoline-4-carboxylic acid and the isomeric 8-fluoroquinazoline-4-carboxylic acid.

Selectivity is quantified using the


 score , which represents the percentage of kinases in a panel inhibited by 

at a screening concentration of

. A lower

score indicates higher selectivity.
Table 1: Scaffold Profiling Comparison Across a 400-Kinase Panel
Scaffold

Score at

Primary Kinase Targets (

Inhibition)
Key Off-TargetsMechanistic Observation
Unsubstituted Quinazoline-4-carboxylic acid 0.18Broad spectrum (CDKs, Src, Abl)GSK3

, p38

Lacks back-pocket engagement; relies solely on hinge-binding, resulting in promiscuous activity.
6-Fluoroquinazoline-4-carboxylic acid (6-FQCA) 0.04 EGFR, HER2, NEK4Aurora A6-Fluoro group optimally fills the hydrophobic pocket near the gatekeeper, drastically increasing selectivity[3][4].
8-Fluoroquinazoline-4-carboxylic acid 0.09Aurora A, Aurora BFLT3, RET8-Fluoro substitution alters the orientation of the hinge-binding motif, favoring Aurora kinases over EGFR[2].

Note: Data represents baseline fragment profiling. Elaboration at the 4-position (e.g., via aniline coupling) will further refine these selectivity profiles into nanomolar inhibitors.

Experimental Methodology: Self-Validating Kinase Panel Screening

To generate the selectivity data above, a highly robust, high-throughput competitive binding assay (such as the KINOMEscan methodology) is required[4]. The following protocol ensures a self-validating system where experimental noise is mathematically isolated from true binding events.

Step-by-Step Protocol: DNA-Tagged Competitive Binding Assay

Step 1: Reagent Preparation & Immobilization

  • Immobilize active-site directed ligands (baits) onto a solid support (e.g., magnetic beads).

  • Prepare recombinant human kinases tagged with a unique DNA barcode.

Step 2: Compound Incubation

  • Prepare 6-FQCA in 100% DMSO to create a

    
     stock.
    
  • Dilute the compound into the assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA) to achieve a final screening concentration of

    
     (with a final DMSO concentration of strictly 1% to prevent solvent-induced kinase denaturation).
    
  • Incubate the DNA-tagged kinase, the immobilized bait, and 6-FQCA in a 384-well plate for 1 hour at room temperature. Causality: This allows the system to reach thermodynamic equilibrium, ensuring that the fragment competes directly with the bait for the orthosteric ATP site.

Step 3: Elution and qPCR Quantification

  • Wash the beads to remove unbound kinase and compound.

  • Elute the bound DNA-tagged kinase using a high-salt or denaturation buffer.

  • Quantify the eluted DNA using quantitative PCR (qPCR). The readout is directly proportional to the amount of kinase that remained bound to the immobilized bait.

Step 4: Self-Validation and Quality Control (Critical)

  • Positive Control: Use

    
     Staurosporine (a pan-kinase inhibitor) to establish the baseline for 100% competition (zero residual qPCR signal).
    
  • Negative Control: Use 1% DMSO vehicle to establish the baseline for 0% competition (maximum qPCR signal).

  • Validation Metric: Calculate the Z'-factor for each assay plate.

    
    
    A plate is only validated and accepted for data analysis if 
    
    
    
    , proving that the variance (
    
    
    ) is sufficiently low relative to the dynamic range (
    
    
    ) to distinguish true fragment binding from background noise.

G Start Compound Library (6-FQCA & Analogs) Primary Primary Kinase Panel (DNA-Tagged Assay) 1 µM Concentration Start->Primary High-Throughput Screening Selectivity Selectivity Scoring Calculate S(10) Score Primary->Selectivity % Inhibition Data DoseResp Dose-Response (IC50) Radiometric Validation Selectivity->DoseResp Hits (>80% inhibition) SAR SAR Analysis & Lead Optimization DoseResp->SAR Potency & Selectivity Metrics

Kinase Profiling Workflow: From high-throughput screening of the 6-FQCA scaffold to lead optimization.

Downstream Applications: Targeting Oncogenic Pathways

Once the selectivity profile of 6-FQCA is established, medicinal chemists utilize the 4-carboxylic acid to synthesize targeted inhibitors. For instance, coupling 6-FQCA with substituted anilines or benzylamines has successfully yielded potent inhibitors of NEK4 and EGFR[3][4].

By selectively inhibiting the kinase domain of EGFR, 6-FQCA-derived compounds block the downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways. This targeted disruption is critical for halting cell proliferation and inducing apoptosis in non-small cell lung cancer (NSCLC) models[4].

Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Binds & Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 6-FQCA Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Mechanism of Action: 6-FQCA derivatives acting as orthosteric inhibitors of the EGFR signaling cascade.

Conclusion

The 6-fluoroquinazoline-4-carboxylic acid scaffold offers a distinct, data-proven advantage over unsubstituted quinazolines. By leveraging the lipophilicity and electron-withdrawing properties of the 6-fluoro group, researchers can achieve a superior baseline selectivity profile (


) that heavily favors clinically relevant targets like EGFR, HER2, and NEK4. When paired with rigorous, self-validating screening protocols like the DNA-tagged competitive binding assay, 6-FQCA serves as an optimal starting point for rational drug design.
References
  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC. National Institutes of Health (NIH).
  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC. National Institutes of Health (NIH).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. National Institutes of Health (NIH).
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen. IntechOpen.

Sources

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 6-fluoroquinazoline-4-carboxylic acid and Gefitinib in EGFR Inhibition

A Technical Guide for Researchers in Oncology Drug Discovery The Central Role of EGFR in Oncology The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regul...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues, which activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib / 6-fluoroquinazoline-4-carboxylic acid Gefitinib->P_EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition for ATP-competitive inhibitors.

Mechanism of Action: A Tale of Two Quinazolines

Gefitinib, a synthetic anilinoquinazoline, functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[6][7] Its mechanism of action involves binding to the ATP-binding pocket of the EGFR, thereby preventing the autophosphorylation of tyrosine residues necessary for the activation of downstream signaling pathways.[6][8] This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[9]

6-fluoroquinazoline-4-carboxylic acid belongs to the same quinazoline chemical class, which is a well-established scaffold for EGFR inhibitors.[9] The core quinazoline structure is crucial for its affinity to the EGFR kinase active site. The substitutions at various positions on this ring system significantly influence the inhibitor's potency and selectivity.

Based on established structure-activity relationships for quinazoline-based EGFR inhibitors:

  • The 4-amino substitution , present in gefitinib, is a key feature for high-affinity binding to the hinge region of the EGFR kinase domain. The carboxylic acid at the 4-position of our investigational compound represents a significant structural departure and would require experimental validation to determine its impact on hinge binding.

  • The 6-position substitution is known to modulate the inhibitor's properties. The fluoro group in 6-fluoroquinazoline-4-carboxylic acid is an electron-withdrawing group that could potentially influence the electronic properties of the quinazoline ring system and its interaction with the receptor.

Head-to-Head Performance: Benchmarking Against Gefitinib

A direct comparison of the inhibitory activity of 6-fluoroquinazoline-4-carboxylic acid and gefitinib against wild-type and mutant EGFR is essential for its evaluation. The following tables present established data for gefitinib and highlight the key parameters that would need to be experimentally determined for our investigational compound.

Table 1: Comparative Biochemical Inhibition of EGFR Kinase Activity

CompoundTargetIC50 (nM)Data Source
Gefitinib EGFR (Wild-Type)15[10]
EGFR (L858R)15[10]
EGFR (T790M/L858R)>2000[10]
6-fluoroquinazoline-4-carboxylic acid EGFR (Wild-Type)Data not available
EGFR (L858R)Data not available
EGFR (T790M/L858R)Data not available

Table 2: Comparative Cellular Potency in EGFR-Dependent Cancer Cell Lines

CompoundCell LineEGFR StatusIC50 (nM)Data Source
Gefitinib PC-9Exon 19 deletion77.26[11]
H3255L858R3[12]
H1975L858R/T790M>4000[11]
A549Wild-Type~8500[5]
6-fluoroquinazoline-4-carboxylic acid PC-9Exon 19 deletionData not available
H3255L858RData not available
H1975L858R/T790MData not available
A549Wild-TypeData not available

Experimental Protocols for Comparative Evaluation

To empirically determine the efficacy of 6-fluoroquinazoline-4-carboxylic acid and provide a direct comparison to gefitinib, a series of well-established in vitro and in vivo assays are required.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Cell_Viability Cell-Based Viability Assay (IC50) Biochemical_Assay->Cell_Viability Confirms cellular activity Western_Blot Western Blot for EGFR Phosphorylation Cell_Viability->Western_Blot Validates mechanism In_Vivo In Vivo Xenograft Tumor Models Western_Blot->In_Vivo Informs in vivo studies

Caption: A typical experimental workflow for the evaluation of novel EGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Protocol:

  • Reagents and Materials: Purified recombinant EGFR protein (wild-type and mutant forms), kinase buffer, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds (6-fluoroquinazoline-4-carboxylic acid and gefitinib) and a vehicle control (e.g., DMSO). b. In a 96-well plate, combine the EGFR enzyme, kinase buffer, and the test compounds or vehicle. c. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines with varying EGFR status.

Protocol:

  • Cell Lines: A panel of NSCLC cell lines with known EGFR mutations (e.g., PC-9, H3255, H1975) and wild-type EGFR (e.g., A549).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds or vehicle control. c. Incubate the plates for 72 hours. d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Normalize the viability data to the vehicle-treated cells and calculate the IC50 values.

Western Blot for EGFR Phosphorylation

This technique provides a direct measure of the inhibitor's effect on EGFR activation within the cell.

Protocol:

  • Cell Culture and Treatment: Culture EGFR-dependent cells (e.g., A431 or PC-9) and treat with the test compounds at various concentrations for a defined period (e.g., 2 hours). Include a positive control (EGF stimulation) and a negative control (unstimulated).

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[1]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST. b. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the effect on total EGFR expression.

Conclusion

Gefitinib has been a cornerstone in the targeted therapy of EGFR-mutant NSCLC, providing a robust benchmark for the development of new inhibitors. While direct experimental evidence for the EGFR inhibitory activity of 6-fluoroquinazoline-4-carboxylic acid is currently lacking, its quinazoline scaffold suggests potential as a kinase inhibitor. The presence of a fluoro group at the 6-position and a carboxylic acid at the 4-position, however, necessitates a thorough experimental evaluation to determine its efficacy and selectivity against wild-type and mutant forms of EGFR. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive preclinical assessment of this and other novel EGFR inhibitors, enabling a direct and meaningful comparison to established therapies like gefitinib.

References

Sources

Validation

Efficacy Comparison Guide: 6-Fluoro-2-Biphenyl-Quinolinecarboxylic Acid Analog vs. Adriamycin

Executive Summary & Mechanistic Paradigm In the landscape of oncology and targeted therapeutics, comparing a 6-fluoro-2-biphenyl-quinolinecarboxylic acid analog (NSC 368390, widely known as Brequinar) with Adriamycin (Do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the landscape of oncology and targeted therapeutics, comparing a 6-fluoro-2-biphenyl-quinolinecarboxylic acid analog (NSC 368390, widely known as Brequinar) with Adriamycin (Doxorubicin) provides a masterclass in contrasting pharmacological paradigms: Metabolic Starvation vs. Genotoxic Stress .

While Adriamycin is a broad-spectrum anthracycline that indiscriminately targets rapidly dividing cells via DNA damage, the quinolinecarboxylic acid analog is a precision metabolic inhibitor. It selectively binds to the ubiquinone-binding pocket of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This targeted blockade depletes intracellular pyrimidine pools (UTP/CTP), triggering S-phase arrest and forcing terminal differentiation in specific malignancies like Acute Myeloid Leukemia (AML) .

Mechanistic Pathways: Causality & Logic

To understand the divergent efficacy profiles of these two agents, we must map their distinct causal pathways.

  • The Metabolic Pathway (Quinolinecarboxylic Acid Analog): By inhibiting DHODH in the inner mitochondrial membrane, the analog severs the cell's ability to synthesize orotate. Because rapidly proliferating cancer cells demand vast quantities of nucleotides that salvage pathways alone cannot sustain, this leads to a precipitous drop in UTP and CTP. The logic here is metabolic vulnerability: without pyrimidines, RNA/DNA synthesis halts, overcoming the differentiation blockade in leukemic blasts.

  • The Genotoxic Pathway (Adriamycin): Adriamycin intercalates directly into base pairs and poisons Topoisomerase II. The causality is physical and immediate: it prevents the religation of cleaved DNA, resulting in catastrophic double-strand breaks (DSBs) and subsequent apoptosis.

G cluster_0 Metabolic Targeting (Quinolinecarboxylic Acid Analog) cluster_1 Genotoxic Targeting (Adriamycin) Breq 6-Fluoro-2-Biphenyl Quinolinecarboxylic Acid DHODH DHODH Enzyme (Inner Mitochondrial Membrane) Breq->DHODH Inhibits Pyr De Novo Pyrimidine Synthesis Blocked DHODH->Pyr Prevents Depletion UTP/CTP Depletion Pyr->Depletion Causes Arrest S-Phase Arrest & Myeloid Differentiation Depletion->Arrest Triggers Adria Adriamycin (Doxorubicin) DNA DNA Intercalation & Topo II Poisoning Adria->DNA Induces DSB Double-Strand Breaks DNA->DSB Generates Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Triggers

Fig 1: Distinct mechanisms of action: Metabolic pyrimidine starvation vs. Genotoxic DNA damage.

Comparative Efficacy Data

Initial in vivo studies demonstrated that the 6-fluoro-2-biphenyl-quinolinecarboxylic acid analog possessed profound efficacy in specific solid tumors where Adriamycin completely failed. For example, in DLD-2 human colon carcinoma xenografts, the analog achieved a 98% tumor growth inhibition (TGI), whereas Adriamycin was classified as ineffective .

However, clinical translation of DHODH inhibitors in solid tumors revealed a critical resistance mechanism: the pyrimidine salvage pathway . Human plasma contains higher concentrations of uridine than murine plasma. Solid tumors utilize Equilibrative Nucleoside Transporters (ENT1/2) to scavenge this circulating uridine, bypassing the de novo blockade . Consequently, modern applications of this analog focus on hematological malignancies (like AML) or combinatorial therapies with ENT1/2 inhibitors (e.g., dipyridamole) to achieve metabolic lethality .

Quantitative Performance Matrix
Parameter6-Fluoro-2-Biphenyl-Quinolinecarboxylic Acid AnalogAdriamycin (Doxorubicin)
Primary Target Dihydroorotate Dehydrogenase (DHODH)Topoisomerase II / DNA Intercalation
Mechanism of Cell Death Pyrimidine starvation, S-phase arrest, DifferentiationDNA double-strand breaks, ROS generation
Efficacy in DLD-2 Colon Xenografts 98% Tumor Growth Inhibition (TGI) at 25 mg/kgIneffective / No significant TGI
Efficacy in AML Models High (Induces terminal myeloid differentiation)High (Cytotoxic, standard 7+3 induction therapy)
Primary Resistance Mechanism Uridine salvage pathway (ENT1/2 mediated)MDR1 efflux pumps, Topo II mutations
Dose-Limiting Toxicity Myelosuppression, mucositisCardiotoxicity, severe myelosuppression

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and target engagement of these two agents, experimental designs must be self-validating. The following protocols utilize internal controls to prove causality rather than mere correlation.

Protocol 1: Target Engagement via Intracellular Nucleotide Pool Quantification (HPLC)

Causality & Logic: To prove that the analog specifically inhibits DHODH, we must observe a precipitous drop in pyrimidine pools (UTP/CTP) while purine pools (ATP/GTP) remain stable. Adriamycin, acting on DNA, should not acutely alter these metabolic pools, serving as a negative mechanistic control.

  • Cell Seeding & Treatment: Seed AML cells (e.g., THP-1 or MV4-11) at

    
     cells/mL in RPMI-1640 supplemented with 10% dialyzed FBS (to remove exogenous nucleotides). Treat with the analog (1 µM), Adriamycin (0.5 µM), or vehicle for 24 hours.
    
  • Metabolic Quenching: Rapidly harvest cells and wash with ice-cold PBS. Immediately resuspend the pellet in 80% cold methanol (-80°C) to instantly halt all enzymatic activity and prevent nucleotide degradation.

  • Extraction: Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes. Collect the supernatant and lyophilize to dryness.

  • HPLC Analysis: Resuspend the pellet in mobile phase and inject into an Anion-Exchange HPLC system coupled with UV detection (260 nm).

  • Validation Check: Quantify the UTP/ATP ratio. A successful DHODH blockade by the analog will show a >80% reduction in UTP with stable ATP. Adriamycin-treated cells will maintain normal UTP/ATP ratios.

Protocol 2: Phenotypic Validation via Combinatorial Efficacy Assay

Causality & Logic: If the analog's efficacy is bypassed by the uridine salvage pathway in vivo, co-administering an ENT1/2 inhibitor (Dipyridamole) in vitro under physiological uridine concentrations should restore metabolic lethality.

  • Conditioning: Culture cells in media supplemented with 5 µM uridine to mimic human plasma concentrations.

  • Dose Matrix Plating: In a 96-well plate, create a 2D dose-response matrix. Titrate the quinolinecarboxylic acid analog on the X-axis (0.01 µM to 10 µM) and Dipyridamole on the Y-axis (0.1 µM to 5 µM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability.

  • Synergy Calculation: Utilize the ZIP (Zero Interaction Potion) reference model to calculate synergy scores. A ZIP score >10 confirms that blocking the salvage pathway is causally required to unlock the analog's efficacy in solid tumor models .

Workflow Cell Cell Culture (Dialyzed vs Uridine+ Media) Drug Drug Treatment (Analog vs Adriamycin) Cell->Drug Assay1 HPLC Analysis (UTP/ATP Ratio) Drug->Assay1 Target Engagement Assay2 Flow Cytometry (CD11b Differentiation) Drug->Assay2 Phenotypic Response Assay3 Synergy Matrix (+ ENT1/2 Inhibitor) Drug->Assay3 Resistance Mapping Data Mechanistic Validation & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for comparing metabolic and genotoxic anti-cancer agents.

References

  • Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., Paull, K. D., Plowman, J., DeLarco, B. M., & Narayanan, V. L. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390[6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568.[Link]

  • Cuthbertson, C. R., Guo, H., Kyani, A., Madak, J. T., Arabzada, Z., & Neamati, N. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1242–1252.[Link]

  • Lazzarato, L., Sainas, S., Giorgis, M., et al. (2021). The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. Cancers, 13(5), 1003.[Link]

Comparative

Potency Comparison Guide: Next-Generation 4-Quinoline Carboxylic Acid Analogs vs. Brequinar

Executive Summary & Mechanistic Context Dihydroorotate dehydrogenase (DHODH) is a highly conserved enzyme situated on the inner mitochondrial membrane, responsible for catalyzing the rate-limiting oxidation of dihydrooro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Dihydroorotate dehydrogenase (DHODH) is a highly conserved enzyme situated on the inner mitochondrial membrane, responsible for catalyzing the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. Because rapidly proliferating cancer cells and replicating viruses depend heavily on de novo pyrimidine pools rather than the salvage pathway, DHODH has emerged as a high-value therapeutic target .

Brequinar , a classic 4-quinoline carboxylic acid derivative, is the gold-standard DHODH inhibitor. It binds within the enzyme's hydrophobic ubiquinone (CoQ) channel, anchoring itself via a critical salt bridge between its carboxylic acid and the R136 residue of DHODH. However, despite its potent in vitro activity, brequinar's clinical utility has historically been limited by a narrow therapeutic window and suboptimal cellular permeability.

Recent structure-activity relationship (SAR) campaigns have engineered next-generation 4-quinoline carboxylic acid analogs —most notably the biaryl ether analog C44 and the H-bond optimized Compound 41 —which demonstrate superior binding thermodynamics, enhanced lipophilic efficiency, and up to a 100-fold increase in antiviral potency compared to brequinar .

Pathway Visualization

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP UMP Pool ORO->UMP UMPS Synthesis BREQ Brequinar BREQ->DHODH C44 C44 Analog C44->DHODH

Fig 1: De novo pyrimidine biosynthesis blockade by DHODH inhibitors Brequinar and C44.

Structural Optimization & Comparative Efficacy

The brequinar binding pocket in human DHODH is predominantly hydrophobic. Brequinar relies on a biphenyl group to occupy this space. Next-generation analogs achieve superior potency through two distinct rational design strategies:

  • Biaryl Ether Substitution (Analog C44): By replacing the rigid biphenyl group of brequinar with a highly flexible 5-isopropyl-2-methyl-4-phenoxyphenyl ether, the C44 analog achieves a near-perfect geometric fit within the ubiquinone tunnel. This structural flexibility drastically lowers the IC₅₀ to 1.0 nM .

  • Electrostatic Anchoring (Compound 41): Other analogs have been designed to maintain the core pharmacophore while introducing strategically positioned hydrogen-bond acceptors to interact with residues T63 and Y356, yielding sub-10 nM potencies and improved oral bioavailability .

Quantitative Potency Comparison
CompoundStructural Modification (vs. Brequinar)hDHODH IC₅₀ (nM)VSV EC₅₀ (nM)WSN-Influenza EC₅₀ (nM)
Brequinar Baseline (Biphenyl group)12.0 - 20.0~4650N/A
Compound 41 H-bond optimization targeting T639.7N/AN/A
C44 Analog Flexible biaryl ether substitution1.0 2.0 41.0

Data synthesized from Das et al. (2013) and Madak et al. (2018).

Self-Validating Experimental Protocols

To objectively evaluate and compare the potency of these 4-quinoline carboxylic acid analogs against brequinar, researchers must employ orthogonal assays that not only measure inhibition but also validate the causality of the observed phenotypic effects.

Protocol A: In Vitro hDHODH Enzyme Inhibition (DCIP Reduction Assay)

Causality & Principle: DHODH catalyzes the oxidation of dihydroorotate while simultaneously reducing the lipophilic cofactor ubiquinone (CoQ) to ubiquinol. Because ubiquinol production is optically silent, this assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP is blue in its oxidized state and colorless when reduced. Tracking the decay of absorbance at 600 nm provides a direct, quantifiable proxy for DHODH enzymatic velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Expert Insight: Triton X-100 is critical as it forms micelles that mimic the inner mitochondrial membrane, solubilizing the highly lipophilic CoQ substrate.

  • Enzyme Incubation: Add recombinant human DHODH (hDHODH) to the buffer and incubate at 25°C for 10 minutes with varying concentrations of the inhibitor (Brequinar or C44) dissolved in DMSO (final DMSO concentration <1%).

  • Substrate Addition: Initiate the reaction by adding a substrate master mix yielding final concentrations of 1 mM L-dihydroorotate, 100 μM CoQ (ubiquinone), and 50 μM DCIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm (

    
    ) over 10 minutes using a microplate reader.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot relative activity against log[Inhibitor] to derive the IC₅₀ using non-linear regression.
    
Protocol B: Cell-Based Antiviral Assay with Uridine Rescue

Causality & Principle: A major pitfall in drug discovery is conflating off-target cytotoxicity with on-target efficacy. Cells possess a parallel "salvage pathway" capable of recycling exogenous pyrimidines. By supplementing the culture media with excess uridine, the salvage pathway is forcibly activated, bypassing DHODH. If the antiviral or antiproliferative effect of C44 is completely negated by uridine supplementation, it acts as a self-validating control, proving the compound's mechanism of action is exclusively via pyrimidine starvation (DHODH inhibition) .

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% dialyzed FBS. Expert Insight: Dialyzed FBS must be used to remove endogenous nucleotides that could prematurely trigger the salvage pathway and artificially inflate the apparent EC₅₀.
    
  • Viral Infection: Infect cells with Vesicular Stomatitis Virus (VSV) at a Multiplicity of Infection (MOI) of 0.1.

  • Treatment & Rescue: 1 hour post-infection, aspirate the viral inoculum and add fresh media containing serial dilutions of Brequinar or C44.

    • Control Arm: Standard media.

    • Rescue Arm: Media supplemented with 50 μM exogenous uridine.

  • Incubation & Readout: Incubate for 48 hours. Assess viral replication via standard plaque assay or viral RNA quantification (RT-qPCR).

  • Validation Check: Confirm that the EC₅₀ shift in the uridine rescue arm is >100-fold compared to the standard arm, verifying on-target DHODH specificity.

References

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study Molecules (MDPI) URL:[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Validation

A Comparative Analysis of Quinazoline Derivatives and Sorafenib in Cancer Cell Proliferation

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, both quinazoline derivatives and the multi-kinase inhibitor sorafenib have emerged as significant players. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, both quinazoline derivatives and the multi-kinase inhibitor sorafenib have emerged as significant players. This guide provides a detailed comparison of their antiproliferative activities, delving into their mechanisms of action, and presenting supporting in vitro experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of these compounds.

Introduction: The Rationale for Comparison

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1] These derivatives are known for their ability to inhibit a variety of protein kinases involved in cancer cell signaling.[2] Sorafenib, a bi-aryl urea, is an established multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[3][4] The rationale for this comparison lies in the overlapping, yet distinct, mechanistic profiles of these two classes of compounds, both of which ultimately aim to halt uncontrolled cancer cell proliferation.

Mechanisms of Antiproliferative Action: A Tale of Two Kinase Inhibitors

The antiproliferative effects of both quinazoline derivatives and sorafenib are primarily mediated through the inhibition of protein kinases, crucial regulators of cell growth, survival, and proliferation. However, the specific kinases they target and the downstream pathways they affect can differ significantly.

Quinazoline Derivatives: Diverse Targeting Strategies

Quinazoline derivatives exhibit a broad spectrum of anticancer activities by targeting various components of key signaling pathways.[1] Their versatility allows for the development of highly specific inhibitors as well as multi-targeted agents.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A prominent mechanism for many quinazoline-based drugs is the inhibition of EGFR tyrosine kinase.[1][5] By blocking EGFR, these compounds disrupt downstream signaling cascades like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Certain quinazoline derivatives can inhibit VEGFR, thereby blocking angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]

  • Other Kinase Targets: The quinazoline scaffold has been successfully modified to target other kinases implicated in cancer, including those in the PI3K/Akt/mTOR pathway and Poly(ADP-ribose)polymerase-1 (PARP-1).[5] Some derivatives also exhibit activity as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest.[5]

Sorafenib: A Multi-Pronged Attack on Cancer Signaling

Sorafenib is characterized by its ability to inhibit multiple kinases involved in both tumor cell proliferation and angiogenesis.[6][7] This multi-targeted approach is believed to contribute to its broad preclinical and clinical activity.[6]

  • Raf/MEK/ERK Pathway Inhibition: Sorafenib is a potent inhibitor of Raf kinases, including c-Raf and B-Raf.[3][7] This action blocks the downstream signaling of the MAPK/ERK pathway, a critical regulator of cell division and growth.[7]

  • VEGFR and PDGFR Inhibition: Sorafenib targets several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor-beta (PDGFR-β).[3][7] This inhibition disrupts tumor angiogenesis, effectively cutting off the tumor's nutrient and oxygen supply.[7]

  • Induction of Apoptosis: Sorafenib has been shown to induce apoptosis (programmed cell death) in tumor cells, potentially through the downregulation of the anti-apoptotic protein Mcl-1.[6]

The following diagram illustrates the key signaling pathways targeted by both quinazoline derivatives and sorafenib.

Signaling_Pathways cluster_quinazoline Quinazoline Derivatives cluster_sorafenib Sorafenib cluster_pathways Cellular Processes Q_EGFR EGFR Proliferation Cell Proliferation Q_EGFR->Proliferation Survival Cell Survival Q_EGFR->Survival Q_VEGFR VEGFR Angiogenesis Angiogenesis Q_VEGFR->Angiogenesis Q_PI3K PI3K/Akt/mTOR Q_PI3K->Proliferation Q_PI3K->Survival Q_Tubulin Tubulin Polymerization Q_Tubulin->Proliferation Arrest S_Raf Raf Kinases S_Raf->Proliferation Inhibition Apoptosis Apoptosis S_Raf->Apoptosis Induction S_VEGFR VEGFR S_VEGFR->Angiogenesis S_PDGFR PDGFR S_PDGFR->Angiogenesis

Caption: Key signaling pathways targeted by quinazoline derivatives and sorafenib.

In Vitro Antiproliferative Activity: A Head-to-Head Comparison

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The following table summarizes a selection of reported IC50 values for various quinazoline derivatives and sorafenib against different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and the specific derivative being tested.

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Quinazoline Derivative Compound 3jColon Cancer (HT-29)3.29 (GI50)[8][9]
Compound 3i (VEGFR-2 inhibitor)-0.120[8][9]
Compound 3j (VEGFR-2 inhibitor)-0.197[8][9]
Compound 10b (EGFR/VEGFR-2 inhibitor)-0.05 (VEGFR-2)[10][11]
Compound 10q (EGFR/VEGFR-2 inhibitor)-0.08 (VEGFR-2)[10][11]
LU1501Breast Cancer (SK-BR-3)10.16[12]
LU1501Breast Cancer (HCC1806)10.66[12]
Compound 56Liver Cancer (HepG-2)More potent than sorafenib[13]
Compound 58Liver Cancer (HepG-2)3.74[13]
Compound 8aLeukemia (K-562)0.1884[14]
Compound 9bLeukemia (K-562)0.1902[14]
Sorafenib Sorafenib-0.088 (VEGFR-2)[8][9]
SorafenibPancreatic Cancer1.92[15]
SorafenibColon Carcinoma (HCT 116)18.6[16]
SorafenibBreast Carcinoma (MCF7)16.0[16]
SorafenibNon-small cell lung carcinoma (H460)18.0[16]
SorafenibHepatocellular Carcinoma (PLC/PRF/5)6.3[17]
SorafenibHepatocellular Carcinoma (HepG2)4.5[17]
SorafenibLeukemia (K-562)0.0606[14]

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

The data indicates that certain quinazoline derivatives exhibit potent antiproliferative activity, with some showing IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of sorafenib in specific cell lines.[8][9][13] For instance, several novel quinazoline-based VEGFR-2 inhibitors have demonstrated IC50 values comparable to sorafenib.[8][9]

Experimental Protocol: Assessing Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Quinazoline derivatives and sorafenib (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1][20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength > 650 nm)[18][21]

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[21]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivatives and sorafenib in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[22]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[20]

  • Formazan Solubilization:

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.[21]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program with a non-linear regression curve fit.

The following diagram outlines the workflow of the MTT assay.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Quinazoline Derivatives / Sorafenib) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (3-4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the antiproliferative activities of quinazoline derivatives and sorafenib. Both classes of compounds demonstrate potent anticancer effects through the inhibition of key protein kinases. While sorafenib acts as a broad-spectrum multi-kinase inhibitor, the quinazoline scaffold offers the flexibility to design highly specific or multi-targeted inhibitors.

The in vitro data presented highlights that novel quinazoline derivatives can exhibit antiproliferative potencies comparable to, and in some cases exceeding, that of sorafenib against specific cancer cell lines. This underscores the continued importance of the quinazoline nucleus in the development of new and improved anticancer agents.

Future research should focus on head-to-head preclinical and clinical studies to directly compare the efficacy and safety profiles of promising quinazoline derivatives with established therapies like sorafenib. Furthermore, exploring combination therapies involving these agents could lead to more effective treatment strategies for a broader range of cancers.

References

  • García-Cumar, M., et al. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells.
  • Wikipedia. Sorafenib. Available from: [Link]

  • Kaur, H., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry.
  • dos Santos, A. C. A., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wilhelm, S. M., et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research.
  • Patsnap Synapse. What is the mechanism of Sorafenib Tosylate?. Available from: [Link]

  • Al-Otaibi, W. A., et al. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. The Saudi Journal of Gastroenterology.
  • Abdelgawad, M. A., et al. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... Available from: [Link]

  • Sun, S., et al. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.
  • Sailaja, B. P. & Jyothi, M. Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines.
  • Wang, M., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • Zayed, M. F., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
  • Wang, Y., et al. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. Journal of Cancer.
  • Deulkar, A. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
  • Lu, Y., et al. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κB inhibitors. Arabian Journal of Chemistry.
  • ResearchGate. Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Available from: [Link]

  • Abdelgawad, M. A., et al.
  • Sun, S., et al. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Sci-Hub.
  • Lattanzio, L., et al. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. PLoS ONE.
  • dos Santos, A. C. A., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online.
  • Khan, S., et al. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers.
  • Bakr, R. B., et al. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances.
  • Cellagen Technology. Sorafenib | Raf1 inhibitor. Available from: [Link]

  • Budeanu, C. C., et al. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules.
  • ResearchGate. (PDF) New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Fluoroquinazoline-4-carboxylic acid proper disposal procedures

6-Fluoroquinazoline-4-carboxylic Acid: Comprehensive Disposal & Safety Protocol As a Senior Application Scientist, I recognize that managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

6-Fluoroquinazoline-4-carboxylic Acid: Comprehensive Disposal & Safety Protocol

As a Senior Application Scientist, I recognize that managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is as critical as the synthesis itself. 6-Fluoroquinazoline-4-carboxylic acid (CAS: 1781315-63-6)[1] is a highly valuable fluorinated heterocyclic building block used in drug discovery. However, its unique structural features—a halogenated ring system coupled with an acidic moiety—demand rigorous, chemically logical disposal protocols to prevent environmental contamination and ensure laboratory safety[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in EPA guidelines and field-proven laboratory best practices.

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, one must understand the causality between a molecule's structure and its macroscopic hazards. We do not simply throw chemicals into a bin; we engineer their safe destruction. The table below outlines the structural features of 6-Fluoroquinazoline-4-carboxylic acid and their direct implications for disposal.

Structural FeatureChemical PropertyDisposal ImplicationMechanistic Causality
Fluorine Atom Halogenated OrganicMust be segregated into Halogenated Waste streams.Thermal destruction of fluorinated organics generates highly corrosive Hydrogen Fluoride (HF) gas. Incinerators must be equipped with alkaline flue gas scrubbers to neutralize HF[3].
Quinazoline Ring Nitrogenous HeteroaromaticPotential for

emissions upon combustion.
Requires high-temperature incineration (>1100°C) with Selective Catalytic Reduction (SCR) systems to prevent environmental nitrogen oxide pollution.
Carboxylic Acid Weakly Acidic (

)
Segregate from strong bases, cyanides, and sulfides.Mixing bulk quantities with strong bases can cause exothermic neutralization, leading to solvent boiling or container pressurization. Mixing with cyanides/sulfides can release toxic

or

gases[4].

Immediate Operational Safety & PPE

Before initiating any disposal or cleanup procedures, establish a secure operational perimeter. Treat all uncharacterized mixtures containing this compound as hazardous waste[5].

  • Engineering Controls: All handling of the solid powder, contaminated labware, or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates[5].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 4 mil thickness). The outer glove must be changed immediately if contaminated.

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Body: Flame-resistant laboratory coat with closed cuffs.

Step-by-Step Disposal Protocol

The disposal workflow must be approached with strict adherence to segregation principles. Never dispose of this compound or its solutions down the drain [6].

WasteDisposal Start Waste Generation (6-Fluoroquinazoline-4-carboxylic acid) Decision Physical State? Start->Decision Solid Solid Waste (Powder, Vials, Pipettes) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid/Solution SolidCont Halogenated Solid Waste Container (HDPE) Solid->SolidCont LiquidCont Halogenated Organic Solvent Container (HDPE/Glass) Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Secondary Containment SolidCont->SAA LiquidCont->SAA EHS EH&S Pickup & Manifesting SAA->EHS < 1 Year or Full Incineration High-Temperature Incineration (>1100°C) with Flue Gas Scrubber EHS->Incineration EPA Compliant

Caption: Workflow for the segregation, accumulation, and thermal destruction of fluorinated waste.

Phase 1: Waste Identification and Segregation
  • Self-Validation Step: Before adding liquid waste to a communal solvent carboy, verify the pH of the waste stream using pH indicator paper. Ensure the pH is mildly acidic to neutral. This validates that you are not inadvertently mixing an acidic fluorinated compound into a highly alkaline waste stream, which could trigger a violent reaction[4].

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, pipette tips, and empty vials. Place them in a designated "Halogenated Solid Waste" container[5].

  • Liquid Waste: Collect all reaction filtrates, HPLC effluents, and washing solvents containing the compound into a "Halogenated Organic Solvent" carboy.

Phase 2: Containerization
  • Material Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. HDPE is preferred for fluorinated acidic compounds to eliminate the risk of glass etching over prolonged storage[4]. Do not use steel containers, as the acidic nature of the compound can cause corrosion.

  • Labeling: Attach a compliant Hazardous Waste tag. Explicitly list "6-Fluoroquinazoline-4-carboxylic acid" and its approximate concentration. Do not use abbreviations. Check the "Halogenated" and "Toxic" hazard boxes.

Phase 3: Satellite Accumulation Area (SAA) Management

Store the sealed waste containers in a designated SAA at or near the point of generation[5]. Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks.

Phase 4: Final Disposition

Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. The waste will be manifested and transported to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF). The standard destruction method for this class of compounds is high-temperature rotary kiln incineration equipped with wet scrubbers to capture HF[3].

Quantitative Regulatory & Storage Limits

Adhering to strict timelines and operational parameters is a non-negotiable aspect of laboratory compliance.

MetricLimit / SpecificationSource / Rationale
SAA Storage Time (Full) 3 DaysContainers must be transferred to central accumulation within 72 hours of becoming full[4].
SAA Storage Time (Partial) 1 YearMaximum allowable time a partially filled container can remain in an SAA[4].
Incineration Temp > 1100°CMinimum temperature required for the complete thermal destruction of fluorinated organics to prevent environmental release[3].
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100 fpm
Minimum face velocity required to prevent aerosol inhalation during powder handling.

Spill Response & Decontamination Protocol

A rapid, chemically logical response is required in the event of a spill to minimize exposure and cross-contamination.

For Solid Spills:

  • Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard.

  • Dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or water) to suppress dust.

  • Gently wipe the spill from the outside in to prevent spreading.

  • Place all contaminated pads into the Halogenated Solid Waste container.

For Liquid Spills & Surface Decontamination:

  • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Allow the absorbent to fully imbibe the liquid, then scoop it into a solid waste container using a non-sparking tool.

  • Surface Decontamination (Self-Validating): Wash the affected surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).

    • Causality: The mild base deprotonates the residual carboxylic acid, converting the lipophilic molecule into a highly water-soluble sodium salt, ensuring complete removal from the benchtop.

  • Perform a final wipe with deionized water to remove any residual salts, and dispose of all wipes as hazardous waste.

References

  • AK Scientific, Inc. "6-fluoroquinazoline-4-carboxylic acid Safety Data." aksci.com.
  • BLD Pharm. "1781315-63-6 | 6-fluoroquinazoline-4-carboxylic acid." bldpharm.com.
  • Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl." epa.gov.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu.
  • BenchChem. "Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals." benchchem.com.
  • South Dakota Department of Agriculture and Natural Resources. "Waste Lab Chemical Disposal Guidance." sd.gov.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoroquinazoline-4-carboxylic acid
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6-Fluoroquinazoline-4-carboxylic acid
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